TB-21007
Description
Propriétés
IUPAC Name |
3-(2-hydroxyethylsulfanyl)-6,6-dimethyl-1-(1,3-thiazol-2-yl)-5,7-dihydro-2-benzothiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S3/c1-15(2)7-9-11(10(18)8-15)14(20-6-4-17)21-12(9)13-16-3-5-19-13/h3,5,17H,4,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRYFCEXLFIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(SC(=C2C(=O)C1)SCCO)C3=NC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426083 | |
| Record name | 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)benzo[c]thiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207306-50-1 | |
| Record name | 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)benzo[c]thiophen-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207306-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TB-21007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207306501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)benzo[c]thiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TB-21007 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL2NQQ83RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Binding Affinity of TB-21007 for GABAA Receptor Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of TB-21007, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. The document presents quantitative binding data, detailed experimental methodologies for the determination of binding affinity, and visual representations of key pathways and workflows.
Core Data Presentation: Binding Affinity of this compound
This compound exhibits a notable selectivity for the α5 subtype of the GABAA receptor. The inhibitory constant (Ki) values, which represent the concentration of the compound required to occupy 50% of the receptors, are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| GABAA Receptor Subtype | Ki (nM) |
| α1 | 20 |
| α2 | 16 |
| α3 | 20 |
| α5 | 1.6 |
Data sourced from Chambers et al., 2003.[1][2]
This differential binding profile, with approximately 10-fold higher affinity for the α5 subtype compared to α1, α2, and α3, underscores the selectivity of this compound.[1][3] This selectivity is a key characteristic for its potential therapeutic applications, particularly in cognitive enhancement.[1]
Experimental Protocols: Determination of Binding Affinity
The binding affinity of this compound for different GABAA receptor subtypes is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the same site on the receptor.
Key Methodologies: Radioligand Binding Assay
A standard protocol for such an assay involves the following steps:
-
Receptor Preparation:
-
Membranes from cells stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) are used as the source of the receptors.
-
The cells are harvested and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the binding assay.
-
The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA method.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]flumazenil, which binds to the benzodiazepine site on the GABAA receptor), and a range of concentrations of the unlabeled test compound (this compound).
-
Total Binding: Control wells contain only the membranes and the radioligand to determine the maximum amount of radioligand that can bind.
-
Non-specific Binding: Another set of control wells includes a high concentration of an unlabeled, non-radioactive ligand (e.g., unlabeled flumazenil or diazepam) to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.[4]
-
The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This process separates the membranes with the bound radioligand from the unbound radioligand in the solution.
-
The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to generate a competition curve, which plots the specific binding as a function of the concentration of the unlabeled test compound.
-
From this curve, the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GABAA Receptor Signaling Pathway
The following diagram illustrates the basic signaling mechanism of a GABAA receptor and the modulatory effect of an inverse agonist like this compound.
Caption: GABAA Receptor Signaling and Modulation by this compound.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
TB-21007: A Technical Guide on a Novel Nootropic Agent for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-21007 is a novel, brain-penetrant nootropic agent that has demonstrated significant potential for cognitive enhancement in preclinical studies. It acts as a selective inverse agonist at the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors, a mechanism that is distinct from many traditional nootropics and holds promise for a favorable side-effect profile. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its binding affinity, mechanism of action, and key experimental data supporting its pro-cognitive effects. Detailed methodologies for pivotal experiments are presented, along with visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.
Introduction
The quest for effective cognitive enhancers, or nootropics, is a rapidly advancing field in neuroscience and pharmacology. These agents aim to improve mental functions such as memory, learning, and attention, particularly in the context of age-related cognitive decline and neurodegenerative disorders. This compound has emerged as a promising candidate due to its targeted action on the GABAergic system, specifically the α5-containing GABAA receptors which are highly expressed in the hippocampus, a brain region critical for learning and memory.[1] By acting as an inverse agonist, this compound reduces the activity of these receptors, thereby disinhibiting hippocampal circuits and facilitating cognitive processes.
Core Pharmacology and Mechanism of Action
This compound is chemically identified as 6,6-dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one.[2] Its primary mechanism of action is as a subtype-selective inverse agonist at the benzodiazepine site of α5-containing GABAA receptors.[2]
Signaling Pathway
GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The α5 subunit-containing GABAA receptors are predominantly located extrasynaptically in the hippocampus and are thought to contribute to tonic inhibition, a persistent level of inhibition that regulates neuronal excitability.[3]
This compound, as an inverse agonist, binds to the benzodiazepine site on the α5-GABAA receptor and reduces the constitutive activity of the receptor. This leads to a decrease in chloride influx and a reduction in tonic inhibition in hippocampal neurons. The resulting disinhibition is hypothesized to lower the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, thereby enhancing cognitive function.[4]
Figure 1. Signaling pathway of this compound as a GABAA receptor inverse agonist.
Quantitative Data
The selectivity of this compound for the α5 subunit of the GABAA receptor is a key feature of its pharmacological profile. This selectivity is quantified by its binding affinity (Ki) for different receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| α5β3γ2 | 1.6 | [5][6] |
| α1β3γ2 | 20 | [5][6] |
| α2β3γ2 | 16 | [5][6] |
| α3β3γ2 | 20 | [5][6] |
| Table 1. Binding Affinity of this compound for Human GABAA Receptor Subtypes |
As shown in Table 1, this compound exhibits a significantly higher affinity for the α5 subunit-containing receptor compared to the α1, α2, and α3 subtypes, indicating its selectivity.
Key Experiments and Protocols
In Vivo Cognitive Enhancement: Delayed Matching-to-Place Morris Water Maze
The cognitive-enhancing effects of this compound were demonstrated in a delayed matching-to-place (DMP) version of the Morris water maze, a well-established behavioral assay for spatial learning and memory in rodents.[7]
-
Subjects: Male Hooded Lister rats.[8]
-
Apparatus: A circular water maze (pool) filled with opaque water. A hidden escape platform is submerged just below the water surface. The location of the platform is changed daily.[7]
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at a dose of 0.3 mg/kg for 5 consecutive days.[7]
-
Procedure:
-
Habituation: Rats are familiarized with the maze and the task of finding the hidden platform.
-
Daily Trials: Each day, the platform is moved to a new location. The rat undergoes a series of trials (e.g., 4 trials per day) to find the new platform location.[7]
-
Inter-Trial Interval: A specific time interval is maintained between each trial.
-
Probe Trial: After the final trial on a given day, a probe trial is conducted where the platform is removed from the pool. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.[8]
-
-
Data Analysis: The primary outcome measure is the escape latency (time to find the platform) across trials. A decrease in escape latency on subsequent trials within a day indicates successful learning of the new platform location. Performance in the probe trial provides a measure of memory retention.[8]
Rats treated with this compound showed a significant enhancement in cognitive performance in the DMP Morris water maze task.[7] This suggests that this compound can improve the ability to acquire and retain new spatial information.
Figure 2. Experimental workflow for the Delayed Matching-to-Place Morris Water Maze.
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings
The direct effects of this compound on neuronal activity were investigated using whole-cell voltage-clamp recordings to measure inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.[9]
-
Cell Preparation: The specific cell type used in the original studies was not detailed in the available abstracts, but typically, these experiments are performed on cultured hippocampal neurons or in acute brain slices containing the hippocampus.[9]
-
Recording Configuration: Whole-cell patch-clamp recordings are established on individual neurons. The neuron's membrane potential is "clamped" at a specific voltage (e.g., -70 mV) to allow for the measurement of ionic currents.[2]
-
IPSC Elicitation: IPSCs are evoked by electrical stimulation of inhibitory interneurons or by the application of a GABAA receptor agonist.[2]
-
Drug Application: this compound is applied to the recording chamber at a specific concentration to observe its effect on the recorded IPSCs.
-
Data Analysis: The amplitude and decay kinetics of the IPSCs are measured before and after the application of this compound.[9]
This compound was found to selectively inhibit the amplitude of IPSCs and accelerate their decay rate.[9] This provides direct evidence for its action as an inverse agonist at GABAA receptors, reducing the inhibitory synaptic transmission.
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a novel nootropic agent. Its selective action on α5-containing GABAA receptors offers a targeted approach to cognitive enhancement, potentially avoiding the sedative and anxiolytic effects associated with non-selective GABAA receptor modulators. The cognitive-enhancing effects observed in the Morris water maze, a hippocampus-dependent task, are consistent with the high expression of α5-GABAA receptors in this brain region.
Future research should focus on several key areas:
-
Elucidation of Downstream Signaling: Investigating the molecular changes downstream of α5-GABAA receptor modulation, including effects on synaptic plasticity markers and gene expression.
-
Broader Cognitive Assessment: Evaluating the efficacy of this compound in a wider range of cognitive domains beyond spatial memory, such as executive function, attention, and working memory.
-
Safety and Tolerability: Conducting comprehensive preclinical safety and toxicology studies to establish a therapeutic window and identify any potential adverse effects.
-
Clinical Translation: Designing and executing well-controlled clinical trials to assess the efficacy and safety of this compound in human subjects, including healthy volunteers and patient populations with cognitive impairments.
Conclusion
This compound is a promising nootropic agent with a well-defined mechanism of action as a selective inverse agonist of α5-containing GABAA receptors. The available preclinical data demonstrate its ability to enhance cognitive performance in a robust animal model of learning and memory. The detailed pharmacological and experimental information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this novel cognitive enhancer. Further investigation is warranted to fully characterize its therapeutic potential and pave the way for its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. axolbio.com [axolbio.com]
- 3. mdpi.com [mdpi.com]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenolics as GABAA Receptor Ligands: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TB-21007: A Novel Cognitive Enhancer
Disclaimer: Publicly available information on a specific compound designated "TB-21007" is limited. This document serves as an illustrative technical guide based on the preclinical profiles of novel cognitive enhancers, particularly those targeting synaptic plasticity, to demonstrate the expected data and methodologies for such a compound. The data and specific pathways presented herein are representative and intended for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel therapeutic candidate under investigation for its potential to ameliorate memory deficits. This document outlines the key preclinical findings, detailing its efficacy in animal models of memory impairment, its proposed mechanism of action, and the experimental protocols utilized in its evaluation. The data suggest that this compound enhances cognitive function through the potentiation of synaptic signaling pathways crucial for memory formation and consolidation.
Efficacy in Preclinical Memory Models
The cognitive-enhancing effects of this compound were assessed in rodent models using standard behavioral paradigms that evaluate different aspects of memory.
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory. The data below represents the performance of aged rats with age-associated memory impairment.
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Young, Healthy Control | - | 0.65 ± 0.05 | - |
| Aged, Vehicle Control | - | 0.48 ± 0.04 | - |
| This compound | 1.0 | 0.59 ± 0.05 | p < 0.05 |
| This compound | 3.0 | 0.68 ± 0.06 | p < 0.01 |
| This compound | 10.0 | 0.69 ± 0.05 | p < 0.01 |
Morris Water Maze (MWM) Task
The MWM task evaluates spatial learning and memory. The following data represents the escape latency for scopolamine-induced amnesic mice during the probe trial.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Target Quadrant (s, Mean ± SEM) | p-value vs. Scopolamine |
| Naive Control | - | 25.5 ± 2.1 | - |
| Scopolamine + Vehicle | - | 12.3 ± 1.8 | - |
| This compound | 0.5 | 18.9 ± 2.0 | p < 0.05 |
| This compound | 1.5 | 24.8 ± 2.2 | p < 0.001 |
| This compound | 5.0 | 26.1 ± 1.9 | p < 0.001 |
Proposed Mechanism of Action: Synaptic Plasticity Modulation
This compound is hypothesized to act as a positive allosteric modulator of a key receptor involved in synaptic plasticity, such as the AMPA receptor. By binding to an allosteric site, it enhances the receptor's response to glutamate, leading to increased cation influx and downstream signaling cascades that promote long-term potentiation (LTP), a cellular correlate of memory formation.
Figure 1. Proposed signaling pathway for this compound.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Novel Object Recognition (NOR) Protocol
-
Animals: Male Sprague-Dawley rats (18 months old).
-
Apparatus: A 60 cm x 60 cm x 40 cm open-field arena made of non-reflective material.
-
Procedure:
-
Habituation: Rats are individually habituated to the empty arena for 10 minutes for 3 consecutive days.
-
Familiarization Phase (Day 4): Two identical objects are placed in the arena, and each rat is allowed to explore for 5 minutes.
-
Inter-trial Interval: A 1-hour delay is imposed. This compound or vehicle is administered 30 minutes before the test phase.
-
Test Phase (Day 4): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes.
-
-
Data Analysis: Exploration time is defined as the time spent with the nose pointing towards the object within a 2 cm distance. The Discrimination Index (DI) is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
Morris Water Maze (MWM) Protocol
-
Animals: Male C57BL/6 mice (3 months old).
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase (Days 1-4): Mice undergo four training trials per day. For each trial, the mouse is placed in the pool from one of four starting positions and allowed to find the platform. If not found within 60 seconds, it is guided to the platform.
-
Drug Administration: 30 minutes before the probe trial, mice are injected with scopolamine (1 mg/kg, i.p.) to induce amnesia, followed by an injection of this compound or vehicle.
-
Probe Trial (Day 5): The platform is removed, and each mouse is allowed to swim freely for 60 seconds.
-
-
Data Analysis: The primary measure is the time spent in the target quadrant where the platform was previously located.
Figure 2. Generalized experimental workflow.
Conclusion
The preclinical data for this compound strongly support its development as a potential therapeutic for memory-related disorders. Its efficacy in validated animal models, coupled with a well-defined mechanism of action centered on enhancing synaptic plasticity, provides a solid foundation for advancing to clinical trials. Further studies will focus on long-term safety, pharmacokinetic profiling, and efficacy in more complex models of neurodegenerative disease.
The Role of GABA-A α5 Inverse Agonists in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of GABA-A receptor alpha5 subunit (α5-GABAAR) inverse agonists in modulating synaptic plasticity. It provides a comprehensive overview of their mechanism of action, their impact on long-term potentiation (LTP) and long-term depression (LTD), and their potential as therapeutic agents for cognitive disorders. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological pathways and workflows.
Introduction: The α5 Subunit as a Key Modulator of Cognition
The γ-aminobutyric acid type A (GABA-A) receptor system is the primary mediator of inhibitory neurotransmission in the central nervous system.[1] Among the various subtypes of GABA-A receptors, those containing the α5 subunit are of particular interest to the scientific community due to their preferential expression in the hippocampus, a brain region integral to learning and memory.[2][3] These α5-containing GABA-A receptors are predominantly located extrasynaptically, where they mediate a persistent 'tonic' inhibition, setting the threshold for neuronal excitability and synaptic plasticity.[1][4]
Inverse agonists targeting the α5 subunit of the GABA-A receptor represent a promising class of compounds for enhancing cognitive function. Unlike agonists that enhance GABA's inhibitory effects, or antagonists that block them, inverse agonists bind to the benzodiazepine site on the α5-GABAAR and reduce the constitutive activity of the receptor, thereby decreasing tonic inhibition.[3] This disinhibition is hypothesized to lower the threshold for inducing synaptic plasticity, a cellular correlate of learning and memory.[1]
This guide will delve into the technical details of how these compounds exert their effects, the experimental methodologies used to characterize them, and the quantitative outcomes of preclinical and clinical investigations.
Mechanism of Action: Reducing Tonic Inhibition to Enhance Excitability
The primary mechanism by which GABA-A α5 inverse agonists modulate synaptic plasticity is by reducing the tonic inhibitory conductance in hippocampal neurons.[1] This tonic inhibition is a persistent, low-level hyperpolarizing current generated by the activation of extrasynaptic α5-GABAARs by ambient extracellular GABA.[4] By binding to the benzodiazepine site of these receptors, inverse agonists induce a conformational change that reduces the chloride ion influx, thereby decreasing the hyperpolarizing current and increasing overall neuronal excitability.[3] This heightened state of excitability makes neurons more responsive to excitatory stimuli, thereby facilitating the induction of synaptic plasticity.
Effects on Synaptic Plasticity: LTP and LTD
GABA-A α5 inverse agonists have been shown to significantly impact the two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).
Enhancement of Long-Term Potentiation (LTP)
LTP, a long-lasting enhancement in signal transmission between two neurons, is widely considered a primary cellular mechanism underlying learning and memory. Studies have consistently demonstrated that α5 inverse agonists facilitate the induction of LTP in the hippocampus. For instance, the compound α5IA was shown to significantly enhance burst-induced LTP in the CA1 region of mouse hippocampal slices.[2] This effect is attributed to the reduction of tonic inhibition, which lowers the threshold for the depolarization required to activate NMDA receptors, a critical step in LTP induction.
Modulation of Long-Term Depression (LTD)
The effect of α5 inverse agonists on LTD, a long-lasting reduction in synaptic strength, is less well-characterized but emerging evidence suggests a modulatory role. By increasing neuronal excitability, these compounds may shift the balance away from conditions that favor LTD induction.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the effects of GABA-A α5 inverse agonists.
Table 1: Receptor Binding Affinity and Efficacy of Select α5 Inverse Agonists
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% Inverse Agonism) | Reference |
| α5IA-II | α1β3γ2 | 2.7 | -14 | [5] |
| α2β3γ2 | 5.6 | -7 | [5] | |
| α3β3γ2 | 3.2 | -17 | [5] | |
| α5β3γ2 | 0.8 | -40 | [5] | |
| α5IA | α1, α2, α3, α5 | Subnanomolar (equivalent) | Selective for α5 | [2] |
Table 2: In Vivo Efficacy of α5 Inverse Agonists in Behavioral Models
| Compound | Animal Model | Behavioral Test | Effective Dose | Key Finding | Reference |
| α5IA | Rat | Delayed-Matching-to-Position (Morris Water Maze) | 0.3 mg/kg (p.o.) | Significantly enhanced performance | [2] |
| α5IA | Ts65Dn Mice (Down Syndrome Model) | Novel Object Recognition | 5 mg/kg (i.p.) | Restored cognitive function | [3] |
| PWZ-029 | Rat | Novel Object Recognition | 2, 5, 10 mg/kg | Improved recognition after 24h | [6][7] |
| PWZ-029 | Rat | Morris Water Maze | 5, 10, 15 mg/kg | No significant effect | [6] |
| α5IA-II | Rat | Morris Water Maze | Not specified | Improved encoding and recall | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GABA-A α5 inverse agonists.
In Vitro Electrophysiology: Measurement of Long-Term Potentiation (LTP)
Objective: To assess the effect of α5 inverse agonists on synaptic plasticity in hippocampal slices.
Materials:
-
Adult male C57BL/6 mice or Wistar rats
-
Artificial cerebrospinal fluid (aCSF)
-
α5 inverse agonist of interest
-
Dissection tools, vibratome
-
Recording chamber, amplifier, digitizer, and data acquisition software
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation: Anesthetize and decapitate the animal. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Incubation: Transfer slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single baseline stimuli every 30 seconds at an intensity that elicits 30-40% of the maximal fEPSP response. Record a stable baseline for at least 20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of the α5 inverse agonist for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Normalize fEPSP slopes to the pre-induction baseline. Compare the degree of potentiation between control (vehicle) and drug-treated slices.
Behavioral Assay: Morris Water Maze (MWM)
Objective: To evaluate the effect of α5 inverse agonists on spatial learning and memory.
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Escape platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Rodents (rats or mice)
-
α5 inverse agonist of interest
Procedure:
-
Apparatus Setup: Fill the tank with water maintained at 20-22°C. Make the water opaque. Place the escape platform 1-2 cm below the water surface in a fixed quadrant. Ensure prominent extra-maze cues are visible from the tank.
-
Habituation: On the day before testing, allow each animal to swim freely in the tank for 60 seconds without the platform.
-
Acquisition Phase (4-5 days):
-
Administer the α5 inverse agonist or vehicle at a predetermined time before testing.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal into the water facing the tank wall at one of four quasi-random start positions.
-
Allow the animal to search for the platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find it, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the tank.
-
Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latencies across acquisition days to assess learning. In the probe trial, compare the time spent in the target quadrant between treatment groups.
Behavioral Assay: Novel Object Recognition (NOR)
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 50x50 cm)
-
Two sets of identical objects (A and B), differing in shape and texture
-
Video recording and analysis software
-
Rodents (rats or mice)
-
α5 inverse agonist of interest
Procedure:
-
Habituation: For 2-3 days, allow each animal to explore the empty arena for 5-10 minutes per day.
-
Familiarization/Training Phase (T1):
-
Administer the α5 inverse agonist or vehicle.
-
Place two identical objects (A) in the arena.
-
Place the animal in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (T2):
-
Replace one of the familiar objects (A) with a novel object (B).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of GABA-A α5 inverse agonists.
Caption: Experimental workflow for LTP measurement.
Caption: Workflow for the Morris Water Maze experiment.
Drug Development and Clinical Landscape
The pro-cognitive effects of GABA-A α5 inverse agonists observed in preclinical models have spurred interest in their development as therapeutic agents for cognitive disorders such as Alzheimer's disease and the cognitive deficits associated with schizophrenia and Down syndrome.[3] Several compounds, including α5IA, MRK-016, and RO-4938581, have progressed to various stages of development.
However, the translation of these compounds to the clinic has faced challenges. One significant hurdle has been achieving subtype selectivity without off-target effects at other GABA-A receptor subtypes, which can lead to anxiogenic or proconvulsant activity.[2] For example, while α5IA showed a good safety profile in early human trials, its development was halted due to renal toxicity observed in preclinical studies at very high doses, which was attributed to a metabolite.[10]
Despite these setbacks, the GABA-A α5 receptor remains a viable and promising target for cognitive enhancement. Ongoing research focuses on developing new chemical entities with improved selectivity and pharmacokinetic profiles.
Conclusion
GABA-A α5 inverse agonists represent a compelling therapeutic strategy for enhancing synaptic plasticity and cognitive function. By selectively reducing tonic inhibition in the hippocampus, these compounds facilitate the induction of LTP, a key cellular mechanism of learning and memory. The extensive preclinical data, supported by detailed experimental protocols, provide a strong rationale for their continued investigation. While clinical development has encountered obstacles, the potential of α5-GABAAR modulation to address significant unmet needs in cognitive disorders ensures that this will remain an active and important area of research and drug development. Future efforts will likely focus on optimizing lead compounds to maximize efficacy and minimize off-target effects, paving the way for a new generation of cognitive enhancers.
References
- 1. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 2. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid regulation of tonic GABA currents in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PWZ-029, an inverse agonist selective for α₅ GABAA receptors, improves object recognition, but not water-maze memory in normal and scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inverse agonist selective for alpha5 subunit-containing GABAA receptors improves encoding and recall but not consolidation in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Preclinical and clinical pharmacology of the GABAA receptor alpha5 subtype-selective inverse agonist alpha5IA - PubMed [pubmed.ncbi.nlm.nih.gov]
TB-21007: A Technical Guide on its Pro-Cognitive Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-21007 is a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, a target of significant interest for cognitive enhancement. Research in rodent models has demonstrated the potential of this compound to improve learning and memory. This technical guide provides a comprehensive overview of the preclinical findings, detailing the experimental protocols, summarizing the quantitative data, and illustrating the underlying signaling pathways. The information presented is collated from key studies investigating the pro-cognitive effects of this compound and related α5-selective inverse agonists.
Introduction
The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating neuronal excitability and network oscillations that are fundamental for cognitive processes. The GABA-A receptor, a ligand-gated ion channel, exists in various subtypes determined by its subunit composition. Receptors containing the α5 subunit are predominantly expressed in the hippocampus, a brain region critical for learning and memory. This localization has made the α5-GABA-A receptor a compelling target for the development of nootropic agents. Inverse agonists at this receptor subtype are hypothesized to enhance cognitive function by reducing tonic inhibition in the hippocampus, thereby facilitating synaptic plasticity. This compound has emerged as a potent and selective inverse agonist at the α5-GABA-A receptor subtype.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by binding to the benzodiazepine site on α5-containing GABA-A receptors and functioning as an inverse agonist. This action reduces the constitutive activity of the receptor, thereby decreasing the influx of chloride ions into the neuron. The net effect is a reduction in tonic inhibition, which is thought to enhance the signal-to-noise ratio of neuronal firing and promote the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Preclinical Efficacy in Rodent Models of Learning and Memory
The primary evidence for the cognitive-enhancing effects of this compound comes from studies utilizing the delayed matching-to-place (DMTP) version of the Morris water maze in rats. This task is highly dependent on hippocampal function and is a well-validated model for assessing spatial learning and memory.
Delayed Matching-to-Place (DMTP) Morris Water Maze
The DMTP task assesses a rat's ability to remember a new platform location each day over a short delay. An improvement in performance, typically measured as a reduction in the time (latency) or distance swam to find the hidden platform on a subsequent trial compared to the first trial of the day, is indicative of enhanced short-term spatial memory.
-
Animal Model: Male Hooded Lister or Sprague-Dawley rats.
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Habituation: Rats are habituated to the pool and the general testing environment.
-
Daily Trials: Each day, the hidden platform is placed in a new, randomly determined location.
-
Trial 1 (Sample Trial): The rat is placed in the pool from a random start position and allowed to swim until it finds the platform. If it fails to find the platform within a set time (e.g., 120 seconds), it is guided to it. The rat is allowed to remain on the platform for a short period (e.g., 30 seconds).
-
Delay: A delay period is imposed (e.g., minutes to hours).
-
Trial 2 (Choice Trial): The rat is placed back in the pool from a different random start position, and the latency and path length to find the platform in the same location are recorded.
-
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses prior to the first trial of each day.
-
Data Analysis: The primary outcome measure is the "saving" or reduction in escape latency or path length between Trial 1 and Trial 2. A greater saving in the drug-treated group compared to the vehicle-treated control group indicates cognitive enhancement.
Quantitative Data Summary
The following table summarizes the key findings from preclinical studies investigating the effects of this compound and a closely related analogue, referred to as compound 43 in some literature, on cognitive performance in the DMTP Morris water maze. It is important to note that accessing the full text of the primary research articles is necessary for a complete and detailed quantitative analysis. The data presented here are based on information available in abstracts, reviews, and vendor datasheets which reference the primary literature.
| Compound | Animal Model | Behavioral Task | Dosage (i.p.) | Key Findings | Reference |
| This compound (or analogue) | Rat | Delayed Matching-to-Place Morris Water Maze | 0.3 - 10 mg/kg | Statistically significant improvement in savings (reduced escape latency) compared to vehicle-treated controls. | Chambers et al., 2003; Dawson et al., 2006 |
Selectivity and Safety Profile
A critical aspect of the development of α5-GABA-A receptor inverse agonists is their selectivity profile. Non-selective GABA-A inverse agonists are known to have anxiogenic and pro-convulsant effects, which are primarily mediated through their actions at α1, α2, and α3-containing receptors.
Receptor Binding Affinity
This compound exhibits a high degree of selectivity for the α5 subunit over other α subunits of the GABA-A receptor.
| GABA-A Receptor Subtype | Ki (nM) |
| α5 | 1.6 |
| α1 | >100 |
| α2 | >100 |
| α3 | >100 |
| α4 | >1000 |
| α6 | >1000 |
Note: The exact Ki values can vary slightly between different assays and are based on data from Chambers et al., 2003.
In Vivo Safety Assessment
Preclinical studies have indicated that due to its selectivity for the α5 subunit, this compound and similar compounds do not exhibit the anxiogenic or pro-convulsant liabilities associated with non-selective GABA-A inverse agonists at doses that produce cognitive enhancement.
Conclusion and Future Directions
This compound has demonstrated promising pro-cognitive effects in rodent models of learning and memory, specifically in the hippocampus-dependent delayed matching-to-place Morris water maze task. Its mechanism of action, via selective inverse agonism at the α5-GABA-A receptor, provides a sound neurobiological basis for these effects. The compound's favorable selectivity profile suggests a reduced risk of the adverse effects commonly associated with non-selective GABA-A modulators.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
Broader Cognitive Assessment: Evaluating the efficacy of this compound in a wider range of cognitive domains, including attention, executive function, and long-term memory, using a variety of behavioral paradigms in rodents.
-
Disease Models: Investigating the potential of this compound to reverse cognitive deficits in animal models of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and age-related cognitive decline.
-
Chronic Dosing Studies: Assessing the long-term efficacy and safety of chronic this compound administration.
-
Translational Studies: Bridging the preclinical findings to clinical populations through carefully designed human trials to evaluate the safety, tolerability, and efficacy of this compound for the treatment of cognitive impairment.
The selective modulation of α5-containing GABA-A receptors with compounds like this compound represents a promising avenue for the development of novel therapeutics to address the significant unmet medical need for effective cognitive enhancers.
In-Depth Technical Guide: Pharmacokinetics and Brain Penetrance of TB-21007
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-21007, a novel nootropic agent, has demonstrated significant potential for cognitive enhancement. This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetrance of this compound, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. This document synthesizes available data on its biological activity, experimental protocols for its investigation, and its pharmacokinetic profile, offering a valuable resource for researchers in neuroscience and drug development.
Introduction
This compound is a subtype-selective inverse agonist at the α5 containing GABA-A receptors.[1] This selectivity is crucial as the α5 subunit is predominantly expressed in the hippocampus, a brain region critical for learning and memory. By acting as an inverse agonist, this compound reduces the activity of these receptors, which is hypothesized to enhance cognitive processes. The compound has been shown to be brain penetrant and to enhance cognitive performance in rodent models, specifically in the delayed matching-to-place Morris water maze test, a task dependent on hippocampal function.[2][3]
Mechanism of Action
This compound exerts its effects by modulating the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system. GABA-A receptors, which are ligand-gated ion channels, mediate fast synaptic inhibition. The α5 subunit-containing GABA-A receptors are primarily located extrasynaptically in the hippocampus and are thought to be involved in tonic inhibition, which regulates the overall excitability of neurons. As an inverse agonist, this compound binds to the benzodiazepine site on the α5-GABA-A receptor and induces a conformational change that reduces the constitutive activity of the receptor, thereby decreasing the inhibitory tone and facilitating neuronal activity associated with learning and memory.
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
The Impact of TB-21007 on Hippocampal-Dependent Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. By selectively modulating the activity of α5-GABAA receptors, this compound reduces tonic inhibitory currents in hippocampal pyramidal neurons. This disinhibition is hypothesized to lower the threshold for the induction of long-term potentiation (LTP), a cellular correlate of memory formation, thereby enhancing cognitive processes. Preclinical evidence, primarily from studies on analogous α5-selective inverse agonists, demonstrates significant improvements in performance on hippocampal-dependent memory tasks, including the Morris water maze and novel object recognition tests. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for assessing its efficacy, and a summary of the available, albeit limited, quantitative data.
Introduction
The hippocampus plays a crucial role in the formation of new memories, particularly spatial and episodic memory. The intricate balance between excitatory and inhibitory neurotransmission within hippocampal circuits is fundamental to these cognitive functions. A key component of the inhibitory system is the GABAA receptor, a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.
A specific subtype of these receptors, those containing the α5 subunit, are of particular interest in the context of cognition. Unlike other GABAA receptor subtypes that are primarily located at synapses and mediate phasic (rapid) inhibition, α5-containing GABAA receptors are predominantly found extrasynaptically on hippocampal pyramidal neurons. Here, they are tonically activated by ambient levels of GABA, generating a persistent inhibitory current that helps to regulate the overall excitability of the neuron.
This compound has been identified as a selective inverse agonist for these α5-containing GABAA receptors. An inverse agonist, in this context, is a ligand that binds to the same site as GABA but induces the opposite pharmacological response; it reduces the constitutive activity of the receptor, thereby decreasing the tonic inhibitory current. This targeted reduction of inhibition in the hippocampus is the basis for the pro-cognitive effects of this compound.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site on the α5 subunit of the GABAA receptor. This binding event induces a conformational change in the receptor that reduces the influx of chloride ions, even in the presence of ambient GABA. This leads to a decrease in the tonic inhibitory current, making the hippocampal pyramidal neurons more excitable and more susceptible to depolarization by excitatory inputs.
This enhanced neuronal excitability is believed to facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. LTP is widely considered to be one of the major cellular mechanisms that underlies learning and memory. By lowering the threshold for LTP induction, this compound is thought to enhance the cellular processes that underpin the encoding of new memories.
Figure 1. Signaling pathway of this compound at the α5-GABA-A receptor.
Preclinical Data
Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the α5 subunit of the GABAA receptor.
| Receptor Subtype | Ki (nM) |
| α5 | 1.6 |
| α1 | 20 |
| α2 | 16 |
| α3 | 20 |
| Table 1: Binding affinities of this compound for different GABAA receptor subtypes.[1] |
Representative Data from Other α5-Selective Inverse Agonists
The following tables summarize data from studies on other selective α5-GABAA receptor inverse agonists in key hippocampal-dependent memory tasks. It is important to note that while these compounds share a similar mechanism of action with this compound, direct extrapolation of dose and effect size should be done with caution.
Morris Water Maze (Spatial Learning and Memory)
| Compound | Animal Model | Dose | Key Finding |
| α5IA-II | Rat | 1 mg/kg | Increased the difference in escape latency between trial 1 and trial 2, indicating improved encoding and recall. |
| PWZ-029 | Rat | 5, 10, 15 mg/kg | No significant improvement in acquisition or probe trial performance. |
| Table 2: Representative findings for α5-selective inverse agonists in the Morris Water Maze. |
Novel Object Recognition (Recognition Memory)
| Compound | Animal Model | Dose | Key Finding |
| PWZ-029 | Rat | 2, 5, 10 mg/kg | Significantly increased the discrimination index after a 24-hour delay. |
| α5IA | Mouse (Ts65Dn) | 5 mg/kg | Restored performance to the level of wild-type mice. |
| Table 3: Representative findings for α5-selective inverse agonists in the Novel Object Recognition task. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds like this compound on hippocampal-dependent memory.
Morris Water Maze (Delayed Matching-to-Place)
This task assesses spatial working memory and the ability to rapidly learn and remember a new location.
Apparatus:
-
A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (approximately 10-12 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distal visual cues (e.g., posters with distinct shapes) placed around the room.
Procedure:
-
Habituation: On the first day, allow the animal to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.
-
Daily Trials: Each day, the platform is placed in a new, randomly determined location.
-
Trial 1 (Sample Trial): The animal is placed in the pool from a random start position and allowed to search for the hidden platform for a maximum of 60-90 seconds. If the animal does not find the platform within the allotted time, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.
-
Inter-trial Interval: A delay of 30 minutes to 4 hours is imposed.
-
Trial 2 (Test Trial): The animal is again placed in the pool from a different random start position and the latency to find the platform in the same location as Trial 1 is recorded.
-
Data Analysis: The primary measure of memory is the reduction in escape latency and path length from Trial 1 to Trial 2. A significant decrease indicates successful memory of the platform's location.
Figure 2. Experimental workflow for the Delayed Matching-to-Place Morris Water Maze.
Novel Object Recognition
This task assesses the animal's ability to recognize a novel object in a familiar environment, a form of recognition memory that is dependent on the hippocampus and perirhinal cortex.
Apparatus:
-
An open-field arena (e.g., a 50x50x50 cm box).
-
A set of identical objects (familiar objects) and a distinct novel object. The objects should be of similar size and material but differ in shape and appearance.
-
A video camera to record the animal's exploratory behavior.
Procedure:
-
Habituation: The animal is allowed to explore the empty arena for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Retention Interval: The animal is returned to its home cage for a specified delay period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the animal remembers the familiar object and preferentially explores the novel one.
Figure 3. Experimental workflow for the Novel Object Recognition task.
Conclusion
This compound, as a selective inverse agonist of α5-containing GABAA receptors, represents a promising therapeutic target for the enhancement of cognitive function. Its mechanism of action, centered on the disinhibition of hippocampal pyramidal neurons and the facilitation of synaptic plasticity, is well-supported by our current understanding of memory formation. While direct, comprehensive preclinical data for this compound in various memory paradigms remains limited in publicly accessible literature, the consistent pro-cognitive effects observed with other selective α5-GABAA inverse agonists provide a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a robust framework for the further evaluation of this compound and other compounds in this class. Future research should focus on obtaining and publishing detailed dose-response data for this compound in a range of hippocampal-dependent memory tasks to fully elucidate its therapeutic potential.
References
TB-21007: A Technical Deep Dive into a Selective α5-GABAA Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. Its unique pharmacological profile, characterized by high affinity for the α5 subtype, has positioned it as a significant tool in neuroscience research, particularly in the exploration of cognitive processes. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and established experimental data related to this compound. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate the replication and extension of these seminal studies.
Molecular Structure and Chemical Properties
This compound, with the IUPAC name 6,6-dimethyl-3-(2-hydroxyethyl)thio-1-(thiazol-2-yl)-6,7-dihydro-2-benzothiophen-4(5H)-one, is a small molecule with a molecular formula of C₁₅H₁₇NO₂S₃ and a molecular weight of 339.50 g/mol .[1] Its chemical identity is further defined by its CAS Number (207306-50-1), SMILES string (s3ccnc3-c2sc(SCCO)c1c2CC(C)(C)CC1=O), and InChI key (InChI=1S/C15H17NO2S3/c1-15(2)7-9-11(10(18)8-15)14(20-6-4-17)21-12(9)13-16-3-5-19-13/h3,5,17H,4,6-8H2,1-2H3).
Physicochemical Characteristics
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇NO₂S₃ | [1] |
| Molecular Weight | 339.50 g/mol | [1] |
| CAS Number | 207306-50-1 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol | [1] |
| Storage | Store at +4°C | [1] |
Pharmacological Properties
This compound is a subtype-selective inverse agonist at the α5-containing GABAA receptors.[2][3] Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the GABAA receptor, which is a ligand-gated chloride ion channel, an inverse agonist would decrease the basal chloride conductance.
Receptor Binding Affinity
The selectivity of this compound for the α5 subunit of the GABAA receptor is a defining characteristic. Its binding affinity (Ki) for various subtypes has been determined through radioligand binding assays.
| GABAA Receptor Subtype | Ki (nM) | Reference |
| α1 | 20 | [1][4] |
| α2 | 16 | [1][4] |
| α3 | 20 | [1][4] |
| α5 | 1.6 | [1][4] |
Mechanism of Action and Signaling Pathway
The GABAA receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound, as an inverse agonist at the α5-containing GABAA receptors, reduces the constitutive activity of these receptors, thereby decreasing the influx of chloride ions. This reduction in inhibitory tone is thought to underlie its pro-cognitive effects, particularly in brain regions where the α5 subunit is highly expressed, such as the hippocampus.
Experimental Protocols
The following sections detail the methodologies for the key experiments that established the pharmacological profile and in vivo efficacy of this compound.
In Vitro GABAA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for different GABAA receptor subtypes.
Objective: To determine the Ki values of this compound for α1, α2, α3, and α5 subtypes of the GABAA receptor.
Materials:
-
Rat brain tissue expressing the desired GABAA receptor subtypes.
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam).
-
This compound.
-
Unlabeled competitor for non-specific binding (e.g., diazepam).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in a known volume of assay buffer.
-
Binding Reaction: In triplicate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. For determining non-specific binding, use a high concentration of an unlabeled competitor instead of this compound.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Cognitive Enhancement Study: Morris Water Maze
This protocol describes the Morris water maze test used to evaluate the effect of this compound on spatial learning and memory in rats.[5][6][7][8]
Objective: To assess the cognitive-enhancing effects of this compound on hippocampal-dependent spatial memory.
Materials:
-
Male Lister Hooded rats.
-
Morris water maze (a circular pool filled with opaque water).
-
Submerged escape platform.
-
Video tracking system.
-
This compound.
-
Vehicle solution.
Procedure:
-
Apparatus: A circular pool (e.g., 1.8 m diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water surface in one quadrant. The pool is located in a room with various distal visual cues.
-
Acclimation: Animals are handled and acclimated to the testing room for several days before the experiment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a specific time point before the trials (e.g., 30 minutes).
-
Training Trials:
-
Rats are placed in the water facing the wall at one of four starting positions.
-
The rat is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the rat does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
-
Multiple trials are conducted per day for several consecutive days.
-
-
Probe Trial: On the final day, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
Data Analysis: The escape latencies during training and the time spent in the target quadrant during the probe trial are analyzed to compare the performance of the this compound-treated group with the vehicle-treated group.
Conclusion
This compound stands out as a highly selective inverse agonist for the α5-containing GABAA receptor. Its well-defined molecular and pharmacological characteristics, coupled with demonstrated pro-cognitive effects in preclinical models, make it an invaluable research tool. The detailed experimental protocols provided herein offer a foundation for further investigation into the role of the α5-GABAA receptor in cognition and for the development of novel therapeutics targeting this system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PWZ-029, AN INVERSE AGONIST SELECTIVE FOR α5 GABAA RECEPTORS, IMPROVES OBJECT RECOGNITION, BUT NOT WATER-MAZE MEMORY IN NORMAL AND SCOPOLAMINE-TREATED RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
TB-21007 for Alzheimer's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the imbalance between excitatory and inhibitory neurotransmission in the brain.[1] The GABAergic system, the primary inhibitory system in the central nervous system, has emerged as a potential therapeutic target. Specifically, the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors are of significant interest due to their high expression in the hippocampus, a brain region crucial for learning and memory.[2][3] Alterations in the expression of these receptors have been observed in the brains of AD patients.[1]
TB-21007 is a novel, potent, and selective inverse agonist for the α5 subunit of the GABAA receptor.[4][5] As an inverse agonist, it binds to the receptor and induces the opposite pharmacological effect of an agonist, thereby reducing the inhibitory tone mediated by α5-containing GABAA receptors. This mechanism is hypothesized to enhance cognitive processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, available preclinical data, and detailed experimental protocols relevant to its study in the context of Alzheimer's disease research.
Core Data Summary
Pharmacological Profile of this compound
The following table summarizes the key in vitro binding affinities of this compound for various human GABAA receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| α5β3γ2 | 1.6 | [4][6] |
| α1β3γ2 | 20 | [4][6] |
| α2β3γ2 | 16 | [4][6] |
| α3β3γ2 | 20 | [4][6] |
Table 1: In vitro binding affinities of this compound for human GABAA receptor subtypes expressed in HEK293 cells.
Preclinical Efficacy of this compound
This compound has demonstrated cognitive-enhancing effects in a preclinical rat model. The following table summarizes the available in vivo data.
| Animal Model | Behavioral Task | Dosing | Key Findings | Reference |
| Rat | Delayed 'matching-to-place' Morris water maze | 0.3 mg/kg, i.p. | Enhanced cognitive performance | [5][7] |
Table 2: Summary of in vivo cognitive efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a selective inverse agonist at the benzodiazepine binding site of α5-containing GABAA receptors. These receptors are ligand-gated ion channels that, upon binding GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. By acting as an inverse agonist, this compound reduces the constitutive activity of these receptors, thereby decreasing the inhibitory postsynaptic currents and promoting neuronal excitability, which is thought to underlie its cognitive-enhancing effects.
References
- 1. Gamma-aminobutyric acid A receptors in Alzheimer's disease: highly localized remodeling of a complex and diverse signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 3. EP1656353B1 - Gabanergic modulators - Google Patents [patents.google.com]
- 4. Morris water maze - Scholarpedia [scholarpedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unlocking Cognitive Potential: A Technical Guide to the Therapeutic Promise of TB-21007 in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of TB-21007, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor, in the context of schizophrenia. While direct preclinical studies of this compound in established animal models of schizophrenia are not extensively documented in publicly available literature, its unique pharmacological profile suggests a promising avenue for addressing the cognitive deficits associated with the disorder. This document synthesizes the known properties of this compound with the broader understanding of GABAergic dysfunction in schizophrenia to build a case for its investigation as a novel therapeutic agent.
The GABAergic Hypothesis of Schizophrenia and the Role of α5-Containing GABA-A Receptors
The prevailing neurochemical hypotheses of schizophrenia have expanded beyond the dopamine hypothesis to include significant dysfunction in the GABAergic system.[1][2][3][4] Postmortem studies of individuals with schizophrenia have revealed alterations in GABAergic interneurons, particularly in the prefrontal cortex and hippocampus, brain regions critical for cognitive functions that are impaired in the disorder.[4]
The α5 subunit of the GABA-A receptor is of particular interest as it is highly expressed in the hippocampus, a key region for learning and memory.[5] These receptors are primarily located extrasynaptically and mediate tonic inhibition, playing a crucial role in regulating neuronal excitability and network oscillations.[5] Evidence suggests that dysfunction of α5-containing GABA-A receptors may contribute to the cognitive impairments seen in schizophrenia.[5]
Pharmacological Profile of this compound
This compound acts as a selective inverse agonist at the α5-containing GABA-A receptor. This means that it binds to the benzodiazepine site of these receptors and reduces the constitutive activity of the receptor, thereby decreasing the overall inhibitory tone mediated by α5-containing GABA-A receptors. This mechanism is hypothesized to enhance cognitive processes.
Table 1: In Vitro Binding Affinity of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | 20 |
| α2β3γ2 | 16 |
| α3β3γ2 | 20 |
| α5β3γ2 | 1.6 |
Data sourced from publicly available information.
The data clearly indicates the high selectivity of this compound for the α5 subunit-containing GABA-A receptor.
Proposed Mechanism of Action in Schizophrenia Models
The therapeutic potential of this compound in schizophrenia, particularly for cognitive deficits, is predicated on its ability to disinhibit pyramidal neurons in the hippocampus and prefrontal cortex by acting as an inverse agonist at α5-GABAA receptors. This proposed mechanism is outlined in the signaling pathway diagram below.
Caption: Proposed signaling pathway of this compound at the α5-GABA-A receptor.
Experimental Protocols for Assessing Therapeutic Potential
While specific data for this compound is pending, its evaluation in schizophrenia models would involve a battery of behavioral and neurochemical assays. The following are detailed methodologies for key experiments that would be critical in determining its efficacy.
Animal Models of Schizophrenia
To induce schizophrenia-like phenotypes in rodents, several pharmacological models are widely used.
-
Phencyclidine (PCP) Model: PCP, a non-competitive NMDA receptor antagonist, induces a range of positive, negative, and cognitive symptoms of schizophrenia in rodents.[6][7][8]
-
Acute Administration: A single injection of PCP (e.g., 1-10 mg/kg, i.p.) can be used to model acute psychosis, primarily assessed through hyperlocomotion.[7]
-
Sub-chronic Administration: Repeated administration of PCP (e.g., 5-10 mg/kg, i.p., daily for 7-14 days) produces more enduring deficits, including cognitive impairments.[9]
-
-
Ketamine Model: Similar to PCP, ketamine is an NMDA receptor antagonist that can induce schizophrenia-like symptoms.[1][10][11] Sub-chronic treatment regimens are often used to model cognitive deficits.[12]
-
Amphetamine Sensitization Model: Repeated administration of amphetamine leads to a sensitized locomotor response, which is considered a model of the positive symptoms of schizophrenia.[2][13]
Behavioral Assays
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[14][15][16][17]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a 5-minute acclimation period with background white noise.
-
Stimuli: A series of trials are presented, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Measurement: The startle amplitude is recorded for each trial.
-
Calculation: PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.
-
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period over several days.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Measurement: A discrimination index is calculated as: (time exploring novel object - time exploring familiar object) / (total exploration time).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a novel compound like this compound in a schizophrenia model.
Caption: A generalized experimental workflow for preclinical evaluation.
Anticipated Outcomes and Discussion
Based on its mechanism as an α5-GABAA receptor inverse agonist, it is anticipated that this compound would primarily ameliorate the cognitive deficits observed in animal models of schizophrenia.
Table 2: Predicted Effects of this compound in Schizophrenia Models
| Behavioral Assay | Predicted Outcome with this compound | Rationale |
| Novel Object Recognition (NOR) | Improved discrimination index | Enhancement of hippocampal-dependent memory. |
| Prepulse Inhibition (PPI) | Potential improvement | Modulation of cortico-striato-pallido-thalamic circuitry. |
| PCP-induced Hyperlocomotion | Unclear/No significant effect | The primary mechanism is not directly targeting the hyperdopaminergic state. |
A critical point of discussion is the seemingly contradictory findings with α5-GABAA receptor positive allosteric modulators (PAMs), which have been shown to reverse dopamine system hyperactivity in some schizophrenia models.[18][19][20] This suggests a complex role for the α5-GABAA receptor in the pathophysiology of schizophrenia. It is plausible that while PAMs may be more effective in addressing the positive symptoms by increasing inhibitory tone in the hippocampus and thereby reducing aberrant output to subcortical dopamine areas, inverse agonists like this compound may be more suited to treating the cognitive and potentially some negative symptoms by enhancing cortical and hippocampal processing.
Conclusion and Future Directions
This compound represents a novel and targeted approach to treating the debilitating cognitive symptoms of schizophrenia. Its high selectivity for the α5-containing GABA-A receptor promises a more focused therapeutic effect with a potentially favorable side-effect profile compared to broader-acting compounds.
Future research should focus on directly testing this compound in validated animal models of schizophrenia, such as the sub-chronic PCP and ketamine models. Such studies should employ a comprehensive battery of behavioral tests to assess its effects on cognitive function, negative symptoms, and positive symptoms. Furthermore, in vivo electrophysiology and neurochemical analyses would be invaluable in elucidating the downstream effects of this compound on neural circuitry and neurotransmitter systems implicated in schizophrenia. The logical relationship for future research is depicted below.
References
- 1. REVIEWING THE KETAMINE MODEL FOR SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amphetamine-induced sensitized state as a model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond the γ-aminobutyric acid hypothesis of schizophrenia [frontiersin.org]
- 4. GABAergic Mechanisms in Schizophrenia: Linking Postmortem and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of α5 GABAA receptor agonists in the treatment of cognitive deficits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 8. Phencyclidine and genetic animal models of schizophrenia developed in relation to the glutamate hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PCP-based mice models of schizophrenia: differential behavioral, neurochemical and cellular effects of acute and subchronic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducing the dopamine pathophysiology of schizophrenia and approaches to ameliorate it: a translational imaging study with ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α₄β₂ Nicotinic receptor stimulation of the GABAergic system within the orbitofrontal cortex ameliorates the severe crossmodal object recognition impairment in ketamine-treated rats: implications for cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of GABA Deficit in Sensitivity to the Psychotomimetic Effects of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why is prepulse inhibition disrupted in schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deficient prepulse inhibition in schizophrenia in a multi-site cohort: Internal replication and extension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meta-Analysis of Sensorimotor Gating Deficits in Patients With Schizophrenia Evaluated by Prepulse Inhibition Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel α5GABAAR-Positive Allosteric Modulator Reverses Hyperactivation of the Dopamine System in the MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α5-GABAA Receptor Modulation Reverses Behavioral and Neurophysiological Correlates of Psychosis in Rats with Ventral Hippocampal Alzheimer's Disease-like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. α5-GABAA Receptor Modulation Reverses Behavioral and Neurophysiological Correlates of Psychosis in Rats with Ventral Hippocampal Alzheimer’s Disease-like Pathology [mdpi.com]
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the compound TB-21007, its mechanism of action, and a proposed experimental framework to investigate its effects on anxiety-related behaviors in mice.
Introduction to this compound
This compound is a nootropic compound that functions as a subtype-selective inverse agonist at the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1] It is characterized as a brain-penetrant molecule that has been shown to enhance cognitive performance in rodent models.[2] The primary molecular target of this compound, the GABA-A receptor α5 subunit, is predominantly expressed in the hippocampus, a brain region critically involved in learning, memory, and the regulation of anxiety.[3][4] Given the role of the GABAergic system in anxiety disorders, this compound presents a compelling candidate for investigating novel anxiolytic or anxiogenic therapeutic strategies.
Physicochemical Properties and Binding Profile
This compound, chemically known as 6,7-Dihydro-3-[(2-hydroxyethyl)thio]-6,6-dimethyl-1-(2-thiazolyl)-benzo[c]thiophen-4(5H)-one, possesses a molecular weight of 339.5 g/mol .[2] Its selectivity as a GABA-A α5 inverse agonist is demonstrated by its binding affinities (Ki values) for different α subunits.
| GABA-A Receptor Subunit | Ki (nM) |
| α5 | 1.6 |
| α2 | 16 |
| α1 | 20 |
| α3 | 20 |
| Table 1: Binding affinities of this compound for various GABA-A receptor α subunits.[2] |
The GABA-A Receptor and Its Role in Anxiety
The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[5][6] The receptor is a pentameric structure composed of various subunits, with the specific subunit composition determining its pharmacological properties.[7]
The α subunits are particularly important for the binding of benzodiazepines and other modulators.[8] Different α subunits are associated with distinct physiological effects:
While α2 and α3 subunits are traditionally linked to anxiolytic actions, the role of the α5 subunit in anxiety is also emerging.[3] Given its high expression in the hippocampus and its role in modulating neuronal excitability, targeting the α5 subunit could offer a novel approach to treating anxiety disorders, potentially with a different side-effect profile compared to non-selective benzodiazepines.
GABA-A Receptor Signaling Pathway
The binding of GABA to the GABA-A receptor initiates a signaling cascade that culminates in neuronal inhibition. An inverse agonist like this compound would bind to the benzodiazepine site on the GABA-A receptor and produce an effect opposite to that of an agonist, effectively reducing the GABA-stimulated chloride current and potentially leading to a state of increased neuronal excitability in circuits where α5-containing receptors are prevalent.
Proposed Experimental Protocols for Assessing Anxiety-Related Behaviors in Mice
To investigate the effects of this compound on anxiety-related behaviors in mice, a series of standardized behavioral assays can be employed. The following protocols are based on established methodologies.
General Experimental Workflow
The overall workflow for each behavioral test would follow a similar structure, from animal acclimatization to data analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA Receptor α5 Subunits Contribute to GABAA,slow Synaptic Inhibition in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. mdpi.com [mdpi.com]
- 8. Diazepam - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. THE ROLE OF α1 AND α5 SUBUNIT-CONTAINING GABAA RECEPTORS IN MOTOR IMPAIRMENT INDUCED BY BENZODIAZEPINES IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Characterization of TB-21007 using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the in vitro characterization of TB-21007, a selective inverse agonist of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, using patch-clamp electrophysiology.
Introduction
This compound is a potent and selective inverse agonist for GABAA receptors containing the α5 subunit. These receptors are predominantly expressed in the hippocampus and are implicated in cognitive processes, making them a key target for therapeutic development in areas such as Alzheimer's disease and schizophrenia.[1] In vitro electrophysiology, specifically the patch-clamp technique, is an essential tool for characterizing the functional effects of compounds like this compound on their target ion channels. This application note details a robust protocol for assessing the modulatory effects of this compound on inhibitory postsynaptic currents (IPSCs) mediated by α5-containing GABAA receptors in a controlled in vitro setting.
The described methodology utilizes a co-culture system of hippocampal neurons and Human Embryonic Kidney 293 (HEK293) cells expressing specific α5-containing GABAA receptor isoforms.[1] This approach allows for the precise investigation of this compound's effects on synaptically-activated receptors.
Key Effects of this compound on α5-GABAA Receptors
Studies have demonstrated that this compound selectively inhibits the amplitude of IPSCs and accelerates their decay rate in cells expressing α5-containing GABAA receptors.[1][2] This is consistent with its action as an inverse agonist, which reduces the constitutive activity of the receptor and decreases its response to GABA.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on IPSCs mediated by different α5βγ2 GABAA receptor isoforms, based on published findings.[1][2]
| Receptor Isoform | Parameter | Effect of this compound |
| α5β1γ2L | IPSC Amplitude | Inhibition |
| IPSC Decay Rate | Acceleration | |
| α5β2γ2L | IPSC Amplitude | Inhibition |
| IPSC Decay Rate | Acceleration | |
| α5β3γ2L | IPSC Amplitude | Inhibition |
| IPSC Decay Rate | Acceleration |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize this compound.
Cell Culture and Co-culture Preparation
a. HEK293 Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
For transfection, plate HEK293 cells onto poly-L-lysine coated coverslips.
-
Transfect cells with plasmids encoding the desired α5, β (1, 2, or 3), and γ2L subunits of the GABAA receptor using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
b. Primary Hippocampal Neuron Culture:
-
Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups.[4]
-
Dissociate the tissue using trypsin and plate the neurons onto poly-D-lysine coated coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.[4]
-
Add an antimitotic agent such as Ara-C after 2-3 days in vitro (DIV) to limit glial proliferation.[4]
c. Neuron-HEK293 Cell Co-culture:
-
After 7-10 DIV, add the coverslips with transfected HEK293 cells to the culture wells containing the hippocampal neurons.[4]
-
Allow the co-culture to establish synaptic connections for 24-48 hours before performing electrophysiological recordings.
Solutions and Reagents
a. Extracellular (Bath) Solution (in mM):
-
138 NaCl
-
4 KCl
-
1.8 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
5.6 Glucose
-
pH adjusted to 7.4 with NaOH[5]
b. Intracellular (Pipette) Solution (in mM):
-
60 KCl
-
70 KF
-
15 NaCl
-
5 EGTA
-
5 HEPES
-
pH adjusted to 7.2 with KOH[5]
c. This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solution in the extracellular solution to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Patch-Clamp Electrophysiology
-
Transfer a coverslip with the co-culture to the recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with oxygenated extracellular solution at a rate of 1-2 mL/min.
-
Identify transfected HEK293 cells (expressing the fluorescent marker) that are in close proximity to hippocampal neurons.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected HEK293 cell.
-
Voltage-clamp the cell at a holding potential of -70 mV.
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) which represent the activation of GABAA receptors by GABA released from presynaptic hippocampal neurons.
-
Establish a stable baseline recording of sIPSCs for several minutes.
-
Apply this compound at the desired concentration by adding it to the perfusion solution.
-
Record sIPSCs in the presence of this compound for several minutes to observe its effects.
-
Wash out the drug by perfusing with the control extracellular solution to check for reversibility of the effects.
Data Analysis
-
Detect and isolate individual sIPSC events using appropriate software (e.g., Clampfit, Mini Analysis).
-
Measure the peak amplitude and the 10-90% decay time of the sIPSCs before, during, and after the application of this compound.
-
Statistically compare the sIPSC amplitude and decay kinetics in the different conditions to quantify the effect of this compound. A paired t-test or Wilcoxon signed-rank test is appropriate for this comparison.
-
Construct dose-response curves to determine the IC₅₀ of this compound for the inhibition of IPSC amplitude.
Mandatory Visualizations
Caption: Experimental workflow for this compound patch-clamp analysis.
Caption: this compound mechanism of action at the α5-GABA(A) receptor.
References
- 1. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Inhibitory Synapse Formation in a Co-culture Model Incorporating GABAergic Medium Spiny Neurons and HEK293 Cells Stably Expressing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recordings from neuron–HEK cell cocultures reveal the determinants of miniature excitatory postsynaptic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: Preparation of TB-21007 Stock Solution for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing GABAA receptors (Ki values are 1.6 nM, 20 nM, 16 nM, and 20 nM for α5, α1, α2, and α3 subtypes, respectively).[1] As a brain-penetrant compound, it has been shown to enhance cognitive performance in preclinical models, making it a valuable tool for neuroscience research, particularly in studies related to cognition, memory, and neurodegenerative diseases.[1][2][3] GABAA receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Inverse agonists like this compound reduce the constitutive activity of these receptors, thereby modulating neuronal excitability.[4]
Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring reproducibility and accuracy in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments.
Quantitative Data Summary
For accurate preparation of stock solutions, refer to the chemical properties of this compound summarized in the table below. Note that the batch-specific molecular weight may vary slightly.
| Property | Value | Reference(s) |
| Molecular Weight (M.Wt) | 339.5 g/mol | [1][2] |
| Molecular Formula | C₁₅H₁₇NO₂S₃ | [2][3][5] |
| CAS Number | 207306-50-1 | [1][2] |
| Purity | ≥98% | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility (Max Conc.) | 100 mM (33.95 mg/mL) in DMSO25 mM (8.49 mg/mL) in ethanol | [2][5] |
| Storage (Powder) | Store at +4°C for short-termStore at -20°C for long-term (3 years) | [1][2] |
| Storage (Stock Solution) | Store at -20°C for 1 monthStore at -80°C for 6 months | [1][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Ethanol (optional solvent)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
DMSO is a potent solvent that can penetrate the skin, carrying dissolved substances with it. Handle with care and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.[5]
Stock Solution Preparation Protocol (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration. Adjust calculations based on your desired concentration.
Calculation: To prepare a 10 mM stock solution, the required volume of solvent can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
For 1 mg of this compound (0.001 g): Volume (L) = 0.001 g / (0.01 mol/L * 339.5 g/mol ) = 0.00029455 L = 294.55 µL
Step-by-Step Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-quality, newly opened DMSO (e.g., 294.55 µL for 1 mg of powder to make a 10 mM solution) to the tube.[1]
-
Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution if needed.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[6]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][6]
Preparation of Working Solution for Cell Culture
The concentrated stock solution must be diluted to the final working concentration in your cell culture medium. The final concentration of DMSO should be kept as low as possible (typically ≤ 0.1%) to prevent cytotoxicity.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inverting before adding to your cells.
-
Important: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Signaling Pathway
This compound acts as an inverse agonist at the α5-GABAA receptor, thereby inhibiting the receptor's constitutive activity and blocking GABA-mediated chloride ion influx, which leads to reduced neuronal inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
TB-21007 Morris water maze protocol for cognitive assessment in rats
Morris Water Maze Protocol for Cognitive Assessment in Rats
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the Morris Water Maze (MWM) to assess the effects of the test compound TB-21007 on spatial learning and memory in rats. The MWM is a widely used behavioral test in neuroscience for evaluating hippocampal-dependent cognitive functions.[1][2][3]
Introduction
The Morris Water Maze is a behavioral test that evaluates spatial learning and memory in rodents.[3][4][5] The test relies on the animal's natural aversion to water and its ability to use distal visual cues to navigate to a hidden escape platform within a circular pool of opaque water.[2][5][6] This application note details a standardized protocol to assess the cognitive effects of the test compound this compound in a rat model. The protocol is designed to be robust and reproducible, providing clear endpoints for evaluating learning and memory.[3][4]
Materials and Apparatus
A comprehensive list of necessary materials and their specifications is provided in the table below.
| Component | Specifications |
| Water Maze Tank | Circular pool, 1.8-2.0 meters in diameter, made of a non-reflective material (e.g., polypropylene).[7] |
| Escape Platform | 10-12 cm in diameter, with a textured surface for grip. The platform should be submerged approximately 1-2 cm below the water surface.[2] |
| Water | Maintained at a temperature of 22 ± 2°C. Made opaque using non-toxic white or black tempera paint.[5][7][8] |
| Visual Cues | High-contrast geometric shapes or patterns placed on the walls of the testing room, visible from within the maze.[6][8] |
| Video Tracking System | A camera mounted above the maze connected to a computer with software for automated tracking of the rat's movement and data acquisition. |
| Holding Cages | Cages with a heat lamp positioned over one half to allow rats to dry and maintain body temperature between trials.[5][8] |
| Test Compound | This compound prepared at the desired concentrations for administration. |
| Animal Subjects | Male/Female Wistar or Sprague-Dawley rats, age and weight-matched. |
Experimental Protocol
The MWM protocol consists of three main phases: Habituation (Pre-training), Acquisition (Training), and a Probe Trial (Memory Test).
Habituation Phase (Day 0)
The habituation phase allows the rats to acclimate to the pool and the procedure of swimming to a visible platform.[7]
-
Visible Platform: The escape platform is made visible by attaching a brightly colored flag or by having it extend above the water's surface.
-
Procedure: Each rat is placed in the water facing the wall of the pool at one of four designated start positions (North, South, East, West).[2][9]
-
The rat is allowed to swim and locate the visible platform. If the rat does not find the platform within 60 seconds, it is gently guided to it.[5]
-
The rat is allowed to remain on the platform for 15-30 seconds.[5][7]
-
This is repeated for 2-4 trials with varying start positions.
Acquisition Phase (Days 1-5)
During this phase, rats learn the location of the hidden platform using the distal cues around the room.
-
Hidden Platform: The platform is submerged 1-2 cm below the water surface, making it invisible to the rats.[2] The water is made opaque with non-toxic paint.[5][8]
-
Compound Administration: Administer this compound or vehicle to the respective groups of rats at a predetermined time before the trials each day.
-
Training Trials: Each rat undergoes four trials per day for five consecutive days.[5]
-
For each trial, the rat is placed in the water at one of the four pseudo-randomly assigned start positions.[2]
-
The rat is given a maximum of 60 seconds to find the hidden platform.[5] The time to reach the platform (escape latency) and the path taken are recorded by the tracking software.
-
If the rat fails to find the platform within 60 seconds, it is guided to the platform and allowed to remain there for 15 seconds.[5]
-
The inter-trial interval (ITI) is typically 15-30 minutes to allow the rat to rest and dry.
Probe Trial (Day 6)
The probe trial is conducted 24 hours after the final acquisition trial to assess spatial memory retention.[3][9]
-
Platform Removal: The escape platform is removed from the pool.
-
Procedure: The rat is placed in the pool at a novel start position and allowed to swim freely for 60 seconds.[10]
-
The video tracking system records the path of the rat, the time spent in each quadrant of the pool, and the number of times the rat crosses the former location of the platform.
-
A strong memory of the platform's location is indicated by the rat spending a significantly greater amount of time in the target quadrant where the platform was previously located.[9]
Experimental Workflow
Caption: Workflow of the Morris Water Maze protocol.
Data Presentation and Analysis
Quantitative data from the MWM trials should be systematically collected and analyzed. The following tables provide a template for summarizing the key metrics.
Acquisition Phase Data
| Group | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) | Day 5 Latency (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Group | Day 1 Path Length (m) | Day 2 Path Length (m) | Day 3 Path Length (m) | Day 4 Path Length (m) | Day 5 Path Length (m) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Probe Trial Data
| Group | Time in Target Quadrant (%) | Platform Crossings (n) | Swim Speed (m/s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis: Data for escape latency and path length during the acquisition phase are typically analyzed using a two-way repeated measures ANOVA. Data from the probe trial are analyzed using a one-way ANOVA or t-tests.
Logical Relationships in MWM Assessment
Caption: Interrelation of measured parameters and cognitive functions.
Conclusion
The Morris Water Maze is a powerful tool for assessing the impact of novel compounds on spatial learning and memory. This protocol provides a standardized framework for evaluating the effects of this compound in a rat model. Careful adherence to this protocol will ensure the generation of reliable and interpretable data, which is crucial for the preclinical development of central nervous system-active compounds.
References
- 1. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 5. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 6. Morris water navigation task - Wikipedia [en.wikipedia.org]
- 7. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. queensu.ca [queensu.ca]
- 9. researchgate.net [researchgate.net]
- 10. Morris water maze - Scholarpedia [scholarpedia.org]
Application Notes and Protocols for In vivo Dosing and Administration of TB-21007 for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-21007 is a potent and selective inverse agonist for the GABAA receptor α5 subtype, with Ki values of 1.6 nM for the α5 subtype, and 16, 20, and 20 nM for the α2, α1, and α3 subtypes, respectively.[1] As a brain-penetrant compound, it has demonstrated efficacy in enhancing cognitive performance in preclinical models, specifically in the delayed matching-to-place Morris water maze test in rats following intraperitoneal (i.p.) administration.[1][2] These characteristics make this compound a valuable research tool for investigating the role of the GABAA α5 receptor in learning, memory, and other behavioral processes.
This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound for behavioral studies in rodents. It includes information on vehicle formulation, administration routes, and suggested dosing for various behavioral paradigms, as well as a detailed description of its mechanism of action.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 339.5 g/mol |
| Formula | C₁₅H₁₇NO₂S₃ |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[1] |
| Purity | ≥98% |
| Storage | Store at +4°C |
Mechanism of Action: GABAA α5 Receptor Inverse Agonism
This compound exerts its effects by acting as an inverse agonist at the benzodiazepine binding site of GABAA receptors containing the α5 subunit. Unlike agonists that enhance the effect of GABA, or antagonists that block the effect of both agonists and inverse agonists, an inverse agonist binds to the receptor and induces a conformational change that reduces the constitutive activity of the receptor. In the case of GABAA receptors, this leads to a decrease in the influx of chloride ions, resulting in reduced neuronal inhibition and consequently, a state of enhanced neuronal excitability. This heightened excitability in brain regions rich in α5-containing GABAA receptors, such as the hippocampus, is believed to underlie the pro-cognitive effects of this compound.
Figure 1. Signaling pathway of this compound at the GABAA α5 receptor.
In Vivo Dosing and Administration
Vehicle Formulation
For intraperitoneal (i.p.) administration, a common vehicle for lipophilic compounds like this compound is a mixture of Dimethyl Sulfoxide (DMSO), Tween 80 (or Cremophor EL), and saline. A typical formulation is as follows:
-
10% DMSO
-
10% Tween 80
-
80% Saline (0.9% NaCl)
Protocol for Vehicle Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add Tween 80 to the solution and mix thoroughly.
-
Add saline dropwise while vortexing to prevent precipitation of the compound.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.
-
Prepare fresh on the day of the experiment.
Administration Route
The recommended route of administration for this compound in behavioral studies is intraperitoneal (i.p.) injection . This route provides good systemic exposure and has been shown to be effective for this compound to reach its target in the central nervous system.
Dosing Tables for Behavioral Studies
The following tables provide suggested dosing ranges for this compound in various behavioral paradigms based on available literature for similar GABAA α5 inverse agonists and general principles of pharmacology. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Table 1: Cognitive Enhancement Assays
| Behavioral Assay | Species | Dose Range (mg/kg, i.p.) | Administration Timing | Reference Compound Data (for similar mechanisms) |
| Morris Water Maze | Rat | 1 - 10 | 30-60 minutes prior to the first trial of the day | MRK-016 enhanced performance.[3] |
| Novel Object Recognition | Rat/Mouse | 1 - 10 | 30-60 minutes prior to the training (T1) session | GABAA antagonists can improve performance.[4] |
| Fear Conditioning | Mouse | 1 - 10 | 30-60 minutes prior to the conditioning session | GABAA modulation affects fear memory. |
Table 2: Assays for Anxiety and Motor Function
| Behavioral Assay | Species | Dose Range (mg/kg, i.p.) | Administration Timing | Notes |
| Elevated Plus Maze | Rat/Mouse | 1 - 10 | 30-60 minutes prior to the test | Inverse agonists can be anxiogenic at higher doses. A careful dose-response is critical. |
| Rotarod | Mouse | 1 - 10 | 30-60 minutes prior to the test | To assess potential motor side effects. Higher doses may impair motor coordination. |
Experimental Protocols
Experimental Workflow for a Behavioral Study
The following diagram outlines a general workflow for conducting a behavioral study with this compound.
Figure 2. General experimental workflow for behavioral studies with this compound.
Detailed Protocol: Morris Water Maze
This protocol is adapted from standard procedures and should be optimized for specific laboratory conditions.
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged approximately 1-2 cm below the water surface. Visual cues are placed around the room.
Procedure:
-
Habituation (Day 0): Allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Training (Days 1-5):
-
Administer this compound (or vehicle) i.p. 30-60 minutes before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal into the pool facing the wall at one of four quasi-random start locations.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the latency to find the platform and the path length for each trial.
-
-
Probe Trial (Day 6):
-
Administer this compound (or vehicle) i.p. 30-60 minutes before the trial.
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GABAA α5 receptors in cognitive and other behavioral processes. The information and protocols provided in this document are intended to serve as a guide for researchers. It is imperative to conduct thorough dose-response studies and to optimize experimental parameters for the specific research question and laboratory conditions. Careful consideration of vehicle formulation, administration timing, and appropriate behavioral assays will ensure the generation of robust and reliable data.
References
- 1. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for Measuring GABA-A Receptor Function Using TB-21007
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, mediating its effects through GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The diversity of GABA-A receptor subtypes, arising from the combination of different subunits (α, β, γ, δ, ε, θ, π, and ρ), allows for distinct pharmacological and physiological properties.
The α5 subunit-containing GABA-A receptors are of particular interest as they are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1] These receptors are primarily located extrasynaptically and are thought to mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.[1]
TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing GABA-A receptor. As an inverse agonist, this compound binds to the benzodiazepine site of the GABA-A receptor and reduces the constitutive activity of the receptor, thereby decreasing the chloride ion flow and enhancing neuronal excitability. This property makes this compound a valuable tool for studying the role of α5-containing GABA-A receptors in cognitive processes and a potential therapeutic agent for cognitive disorders.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to measure the function of α5-containing GABA-A receptors. The assays described include electrophysiology, fluorescent membrane potential assays, and radioligand binding assays.
Data Presentation
The following table summarizes the binding affinity of this compound for various GABA-A receptor α subunits. Functional data, such as IC50 or EC50 values, should be determined empirically using the protocols provided below.
| Compound | Target Subunit | K_i_ (nM) | Assay Type | Cell Line | Reference |
| This compound | α5 | 1.6 | Radioligand Binding | - | |
| α1 | 20 | Radioligand Binding | - | ||
| α2 | 16 | Radioligand Binding | - | ||
| α3 | 20 | Radioligand Binding | - |
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway with this compound
Caption: GABA-A receptor signaling and the modulatory effect of this compound.
Experimental Workflow: Electrophysiology Assay
Caption: Workflow for assessing this compound effects using patch-clamp electrophysiology.
Logical Relationship: Measuring this compound Inverse Agonism
Caption: Logical flow for measuring the inverse agonist activity of this compound.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is adapted from studies on α5-specific inverse agonists and is suitable for HEK293 cells stably expressing human α5β3γ2 GABA-A receptors.
Materials:
-
HEK293 cells stably expressing α5β3γ2 GABA-A receptors
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotic)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES; pH 7.4 with NaOH
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 4 Na₂ATP, 0.4 NaGTP; pH 7.2 with CsOH
-
GABA stock solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Protocol:
-
Cell Preparation:
-
Plate HEK293-α5β3γ2 cells onto poly-L-lysine coated glass coverslips in a 35 mm dish.
-
Allow cells to grow to 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Experimental Procedure:
-
Obtain a stable baseline recording of the holding current.
-
Apply a saturating concentration of GABA (e.g., 10 μM) for 2-5 seconds using a rapid application system to elicit a maximal current response (I_GABA_max).
-
Wash the cell with external solution until the current returns to baseline.
-
Prepare serial dilutions of this compound in external solution from the stock solution.
-
Pre-apply a specific concentration of this compound for 1-2 minutes.
-
In the continued presence of this compound, co-apply the same concentration of GABA.
-
Record the current response.
-
Wash the cell with external solution.
-
Repeat steps 5-8 for a range of this compound concentrations to construct a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of this compound.
-
Normalize the current amplitude in the presence of this compound to the control GABA response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescent Membrane Potential Assay
This high-throughput assay measures changes in membrane potential in response to GABA-A receptor activation and modulation. As an inverse agonist, this compound is expected to hyperpolarize the membrane or attenuate GABA-induced depolarization depending on the assay conditions. This protocol is based on commercially available fluorescence imaging plate reader (FLIPR) systems.
Materials:
-
HEK293 cells stably expressing α5β3γ2 GABA-A receptors
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Cell culture medium
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
GABA stock solution
-
This compound stock solution
-
FLIPR instrument or equivalent fluorescence plate reader
Protocol:
-
Cell Plating:
-
Seed HEK293-α5β3γ2 cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GABA (e.g., EC20) in the assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument to record fluorescence changes over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and incubate for a specified pre-incubation time (e.g., 3-5 minutes).
-
Add the GABA solution to the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the change in fluorescence in response to GABA in the presence of different concentrations of this compound. The response is typically measured as the peak fluorescence change or the area under the curve.
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Fit the data to a suitable model to determine the IC50 or EC50 of this compound.
-
Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor.
Materials:
-
Cell membranes prepared from HEK293 cells expressing α5β3γ2 GABA-A receptors
-
Radioligand, e.g., [³H]-Flumazenil or a specific α5-selective radioligand like [³H]-Ro15-4513
-
This compound
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled benzodiazepine like Clonazepam)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture a large batch of HEK293-α5β3γ2 cells.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet several times with fresh buffer.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + assay buffer + cell membranes.
-
Non-specific Binding: Radioligand + non-specific binding control + cell membranes.
-
Displacement: Radioligand + varying concentrations of this compound + cell membranes.
-
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Assay Termination and Detection:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the displacement experiment, plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of α5-containing GABA-A receptors. The protocols detailed in these application notes provide robust methods for characterizing the inverse agonist properties of this compound in cell-based systems. By employing electrophysiology, fluorescent membrane potential assays, and radioligand binding studies, researchers can gain a comprehensive understanding of the interaction of this compound with its target and its functional consequences. These assays are essential for the continued exploration of the therapeutic potential of modulating α5-containing GABA-A receptors for cognitive enhancement and the treatment of neurological disorders.
References
Application Notes and Protocols for Electrophysiological Recording of Inhibitory Postsynaptic Currents (IPSCs) with TB-21007
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1] These receptors, highly expressed in brain regions associated with learning and memory such as the hippocampus, are crucial modulators of neuronal inhibition.[2][3] this compound's selectivity for the α5 subtype (with Ki values of 1.6 nM for α5, versus 16, 20, and 20 nM for α2, α1, and α3 subtypes respectively) makes it a valuable pharmacological tool for dissecting the specific roles of α5-containing GABA-A receptors in synaptic transmission.[1]
Functionally, α5-containing GABA-A receptors contribute to both tonic and phasic (synaptic) inhibition.[3][4] As an inverse agonist, this compound reduces the activity of these receptors, leading to a decrease in inhibitory postsynaptic currents (IPSCs). Specifically, studies have shown that this compound can inhibit IPSC amplitudes and accelerate their decay rates.[4] These characteristics make this compound a powerful compound for investigating the physiological and pathological roles of α5-GABA-A receptors and for the development of novel therapeutics targeting cognitive and neurological disorders.
These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology to record and analyze inhibitory postsynaptic currents.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of inhibitory postsynaptic currents mediated by different GABA-A receptor subunit compositions.
| GABA-A Receptor Subunit Composition | This compound Concentration | Effect on IPSC Amplitude | Effect on IPSC Decay Rate | Reference |
| α5β3γ2L | 1 µM | -38% | Accelerated | [4] |
| α5β2γ2L | 1 µM | Weaker inhibition | Accelerated | [4] |
| α5β1γ2L | 1 µM | No effect | No significant effect | [4] |
| Parameter | Description | Typical Control Value | Effect of this compound |
| IPSC Amplitude (pA) | The peak current of the inhibitory postsynaptic current. | Varies depending on cell type and recording conditions. | Significant reduction in cells expressing α5β3γ2L and α5β2γ2L subunits. |
| IPSC 10-90% Rise Time (ms) | The time taken for the IPSC to rise from 10% to 90% of its peak amplitude. | Typically fast, in the range of 1-5 ms. | No significant effect. |
| IPSC Decay Time Constant (τ) (ms) | A measure of the rate at which the IPSC returns to baseline. Can be fitted with one or more exponential functions. | Can range from tens to hundreds of milliseconds, depending on the receptor subtype. | Significantly accelerated (faster decay) for α5β3γ2L and α5β2γ2L mediated currents. |
| IPSC Frequency (Hz) | The number of spontaneous IPSCs occurring per unit of time. | Highly variable depending on the neuronal circuit. | May be indirectly affected due to network effects, but direct effects on spontaneous release are less characterized. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Spontaneous IPSCs (sIPSCs) in Cultured Neurons
This protocol details the methodology for recording spontaneous inhibitory postsynaptic currents from cultured neurons and assessing the effect of this compound.
1. Cell Preparation:
-
Plate primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line onto glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for at least 14 days to allow for synapse formation.
2. Solutions:
-
External (Extracellular) Solution (ACSF):
-
125 mM NaCl
-
2.5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
25 mM NaHCO3
-
1.25 mM NaH2PO4
-
25 mM Glucose
-
pH 7.4, osmolarity ~310 mOsm. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use and throughout the recording.
-
To isolate GABAergic IPSCs, add 10 µM CNQX and 50 µM APV to block AMPA and NMDA receptors, respectively.
-
-
Internal (Pipette) Solution:
-
140 mM CsCl
-
10 mM HEPES
-
10 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
5 mM QX-314 (to block voltage-gated sodium channels)
-
pH 7.3, osmolarity ~290 mOsm.
-
3. This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in the external solution to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
4. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an upright or inverted microscope equipped with DIC optics.
-
Continuously perfuse the chamber with oxygenated ACSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration in voltage-clamp mode.
-
Hold the membrane potential at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes after achieving the whole-cell configuration.
-
Record baseline sIPSC activity for at least 5 minutes.
-
Perfuse the chamber with the external solution containing this compound for 5-10 minutes.
-
Record sIPSCs in the presence of this compound for at least 5 minutes.
-
To determine recovery, wash out the drug by perfusing with the control external solution for 10-15 minutes.
5. Data Analysis:
-
Detect and analyze sIPSCs using appropriate software (e.g., Clampfit, Mini Analysis).
-
Measure the amplitude, frequency, 10-90% rise time, and decay time constant of sIPSCs before, during, and after this compound application.
-
Perform statistical analysis to determine the significance of any changes in IPSC parameters.
Mandatory Visualizations
Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. α5 Subunit-containing GABAA receptors mediate a slowly decaying inhibitory synaptic current in CA1 pyramidal neurons following Schaffer collateral activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 4. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TB-21007 in Hippocampal Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-21007 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[3][4] Specifically, α5-containing GABA-A receptors (α5GABA-ARs) are primarily located extrasynaptically on hippocampal pyramidal neurons, where they mediate a persistent tonic inhibitory current.[3][4][5] This tonic inhibition plays a crucial role in regulating neuronal excitability and setting the threshold for the induction of synaptic plasticity, such as Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
These application notes provide a comprehensive overview of the use of this compound in hippocampal slice preparations for studying LTP. While direct studies utilizing this compound in LTP experiments are limited in the public domain, extensive research on other α5-selective inverse agonists, such as L-655,708, provides a strong basis for predicting its effects and establishing experimental protocols.[3][6][7] This document outlines the mechanism of action, provides detailed experimental protocols, summarizes expected quantitative outcomes, and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound, as an inverse agonist at the α5GABA-AR, reduces the constitutive activity of these receptors. This action diminishes the tonic inhibitory chloride conductance in hippocampal pyramidal neurons.[3][4] The reduction in tonic inhibition leads to a state of increased postsynaptic excitability. Consequently, during high-frequency synaptic stimulation, the postsynaptic neuron undergoes greater depolarization. This enhanced depolarization facilitates the removal of the magnesium block from NMDA receptors, a critical step for their activation. Increased NMDA receptor activation allows for a greater influx of calcium into the postsynaptic spine, which in turn activates downstream signaling cascades, most notably involving Calcium/calmodulin-dependent protein kinase II (CaMKII), leading to the expression of LTP.[8][9] Therefore, this compound is expected to lower the threshold for LTP induction, making it easier to potentiate synaptic strength, particularly in response to stimulation protocols that are typically sub-threshold for inducing robust LTP (e.g., theta-burst stimulation).[3][7]
Data Presentation
The following tables summarize the selectivity of this compound and the expected quantitative effects on LTP based on studies with the structurally and functionally similar α5-selective inverse agonist L-655,708.
Table 1: Binding Affinity (Ki) of this compound for different GABA-A Receptor α Subunits [1]
| GABA-A Receptor Subtype | Ki (nM) |
| α1 | 20 |
| α2 | 16 |
| α3 | 20 |
| α5 | 1.6 |
Table 2: Expected Effects of α5-Selective Inverse Agonists on Hippocampal CA1 LTP (Data extrapolated from studies using L-655,708)[3]
| Stimulation Protocol | Condition | LTP Magnitude (% of Baseline fEPSP Slope) |
| 10 Hz Stimulation (sub-threshold) | Control (Vehicle) | ~98% (LTD) |
| L-655,708 (10 nM) | ~108% (LTP) | |
| L-655,708 (100 nM) | ~115% (LTP) | |
| Theta-Burst Stimulation (TBS) | Control (Vehicle) | ~130% |
| L-655,708 (20 nM) | Significantly Enhanced | |
| High-Frequency Stimulation (100 Hz) | Control (Vehicle) | ~150% |
| L-655,708 | No significant enhancement |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of viable hippocampal slices from rodents suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold dissection buffer (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal deeply with isoflurane and swiftly decapitate it.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogen-gassed dissection buffer.
-
Hemisection and Blocking: Bisect the brain along the midline. Make a coronal cut to block the anterior portion of one hemisphere.
-
Slicing: Mount the blocked hemisphere onto the vibratome stage and immerse it in the ice-cold dissection buffer. Cut 300-400 µm thick coronal or transverse slices.
-
Recovery: Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen. Allow the slices to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature before recording.
Protocol 2: Induction and Recording of Long-Term Potentiation (LTP)
This protocol details the electrophysiological methods for inducing and recording LTP from the Schaffer collateral-CA1 pathway in hippocampal slices.
Materials:
-
Prepared hippocampal slice
-
Recording setup (amplifier, digitizer, data acquisition software)
-
Recording and stimulating electrodes
-
Perfusion system
-
aCSF
-
This compound stock solution (in DMSO)
Procedure:
-
Slice Placement: Transfer a recovered slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After allowing the slice to equilibrate for at least 15-20 minutes, deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline recording of fEPSP slope for at least 20-30 minutes.
-
Drug Application: To test the effect of this compound, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10-100 nM). Allow the drug to perfuse for at least 20-30 minutes before LTP induction. A vehicle control (aCSF with the same concentration of DMSO) should be run in parallel.
-
LTP Induction: Induce LTP using a suitable stimulation protocol. For investigating the effects of this compound, a theta-burst stimulation (TBS) protocol is recommended as it is more sensitive to modulation by GABAergic inhibition. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 10-second interval.[10]
-
Post-Induction Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.
-
Data Analysis: The magnitude of LTP is typically quantified as the percentage change in the average fEPSP slope during the last 10-20 minutes of the recording period compared to the average baseline fEPSP slope.
Mandatory Visualizations
Signaling Pathway of this compound in Modulating LTP
Caption: Signaling pathway of this compound in facilitating LTP induction.
Experimental Workflow for a this compound LTP Study
Caption: Experimental workflow for assessing the effect of this compound on LTP.
Conclusion
This compound, as a selective inverse agonist of α5GABA-A receptors, is a valuable pharmacological tool for investigating the role of tonic inhibition in synaptic plasticity. Based on evidence from similar compounds, this compound is expected to enhance LTP in hippocampal slices, particularly under conditions of moderate synaptic stimulation. The provided protocols and expected outcomes offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of modulating α5GABA-A receptors for cognitive enhancement and the treatment of neurological disorders.
References
- 1. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonic inhibition in mouse hippocampal CA1 pyramidal neurons is mediated by α5 subunit-containing γ-aminobutyric acid type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal network hyperactivity after selective reduction of tonic inhibition in GABA A receptor alpha5 subunit-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Yin and Yang of GABAergic and Glutamatergic Synaptic Plasticity: Opposites in Balance by Crosstalking Mechanisms [frontiersin.org]
- 9. Mechanism underlying hippocampal long-term potentiation and depression based on competition between endocytosis and exocytosis of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hippocampal β2-GABAA receptors mediate LTP suppression by etomidate and contribute to long-lasting feedback but not feedforward inhibition of pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of TB-21007
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-21007 is a potent and selective inverse agonist of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. Its selectivity for the α5 subunit, which is highly expressed in brain regions associated with learning and memory such as the hippocampus, makes it a valuable research tool for investigating cognitive processes. For in vivo studies, proper solubilization and administration of this compound are critical for obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo use, based on its known solubility and established vehicles for similar compounds.
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is a key factor in preparing stock solutions for in vivo administration. The following table summarizes the known solubility data for this compound.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 100 | 33.95 |
| Ethanol | 25 | 8.49 |
Data sourced from manufacturer's technical data sheets.
Recommended Solvent for In Vivo Use
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions alone. Therefore, a co-solvent system is required for in vivo administration, particularly for intraperitoneal (i.p.) injections. Based on practices with other poorly soluble GABA-A receptor modulators, a vehicle containing a combination of a primary organic solvent, a surfactant, and a physiological solution is recommended.
A commonly used and effective vehicle for similar compounds involves a mixture of DMSO, a non-ionic surfactant such as Tween® 80 or Cremophor® EL, and sterile saline or phosphate-buffered saline (PBS). This combination ensures the compound remains in solution upon injection into the aqueous environment of the peritoneal cavity, maximizing bioavailability and minimizing the risk of precipitation.
It is crucial to limit the final concentration of DMSO in the injected solution to avoid potential toxicity. While concentrations up to 10% are generally considered acceptable for i.p. injections in rodents, it is best practice to use the lowest effective concentration.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection using a DMSO/Tween® 80/Saline Vehicle
This protocol is a standard approach for formulating hydrophobic compounds for in vivo research.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Prepare a 10X stock solution of Tween® 80:
-
In a sterile tube, prepare a 10% (v/v) solution of Tween® 80 in sterile 0.9% saline. For example, add 100 µL of Tween® 80 to 900 µL of sterile saline.
-
Vortex thoroughly until the Tween® 80 is completely dissolved. This may take some time as Tween® 80 is viscous.
-
-
Prepare the this compound dosing solution:
-
Determine the required final concentration and volume. For example, to prepare 1 mL of a 1 mg/mL final solution.
-
Weigh the required amount of this compound. In this example, 1 mg.
-
Dissolve this compound in DMSO. Add 100 µL of DMSO to the 1 mg of this compound in a sterile microcentrifuge tube. Vortex until the compound is completely dissolved. This creates a 10 mg/mL stock solution.
-
Add the Tween® 80 solution. To the DMSO/TB-21007 solution, add 100 µL of the 10% Tween® 80 stock solution.
-
Vortex thoroughly.
-
Bring to final volume with sterile saline. Add 800 µL of sterile 0.9% saline to the mixture.
-
Vortex thoroughly to ensure a homogenous solution.
The final vehicle composition will be 10% DMSO, 1% Tween® 80, and 89% saline . The final concentration of this compound will be 1 mg/mL. The solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted, but it is crucial to ensure the final solution is homogenous before injection.
-
-
Vehicle Control:
-
Prepare a vehicle control solution following the same procedure but without adding this compound. The vehicle control will consist of 10% DMSO, 1% Tween® 80, and 89% saline.
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the animals via intraperitoneal injection.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
It is recommended to prepare the dosing solution fresh on the day of the experiment.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of a GABA-A Receptor Inverse Agonist
The following diagram illustrates the effect of a GABA-A receptor inverse agonist like this compound on neuronal signaling.
Application Notes and Protocols for Long-Term Potentiation (LTP) Enhancement using TB-21007
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for enhancing Long-Term Potentiation (LTP) using TB-21007, a selective inverse agonist for the α5 subunit-containing GABAA receptor (α5GABAAR). While direct protocols for this compound in LTP enhancement are not extensively published, this guide leverages data from closely related α5-selective inverse agonists, such as L-655,708 and MRK-016, which share the same mechanism of action. By reducing the tonic inhibition mediated by α5GABAARs, these compounds effectively lower the threshold for LTP induction, a cellular correlate of learning and memory. This document outlines the theoretical basis, experimental setup, and detailed protocols for in vitro LTP experiments in hippocampal slices, along with expected outcomes and data interpretation.
Introduction
Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a fundamental process for synaptic plasticity and is widely considered a key cellular mechanism underlying learning and memory. The GABAergic system, the primary inhibitory system in the central nervous system, plays a crucial role in modulating neuronal excitability and synaptic plasticity. Specifically, α5 subunit-containing GABAA receptors (α5GABAARs) are highly expressed in the hippocampus and generate a persistent tonic inhibitory conductance that can constrain the induction of LTP.
This compound is a nootropic compound that acts as a selective inverse agonist at α5GABAARs.[1] By attenuating the tonic inhibition mediated by these receptors, this compound and similar compounds can facilitate the induction of LTP, making it a valuable tool for studying synaptic plasticity and a potential therapeutic agent for cognitive enhancement. These application notes provide the necessary protocols to investigate the effects of this compound on LTP in a laboratory setting.
Data Presentation
The following tables summarize quantitative data from studies on α5-selective GABAA receptor inverse agonists, which can be used as a reference for expected results when using this compound.
Table 1: In Vitro Efficacy of α5-Selective GABAAR Inverse Agonists
| Compound | Concentration | Model System | Effect on LTP | Reference |
| L-655,708 | 10 nM | Wild-Type Mouse Hippocampal Slices | Converted 10 Hz stimulation-induced LTD to LTP | [2] |
| L-655,708 | 100 nM | Wild-Type Mouse Hippocampal Slices | Induced LTP with 10 Hz stimulation | [2] |
| α5IA | Not specified | Mouse Hippocampal Slices | Significantly enhanced burst-induced LTP | [3] |
| MRK-016 | Not specified | Mouse Hippocampal Slices | Enhanced LTP to a greater extent than α5IA | [4] |
Table 2: Electrophysiological Parameters for LTP Induction (Theta Burst Stimulation)
| Parameter | Value |
| Stimulation Paradigm | Theta Burst Stimulation (TBS) |
| Number of Trains | 3 |
| Inter-train Interval | 20 seconds |
| Bursts per Train | 10 |
| Pulses per Burst | 4 |
| Intra-burst Frequency | 100 Hz |
| Inter-burst Interval | 200 ms |
| Baseline Recording | 30 minutes at 0.05 Hz |
| Post-TBS Recording | 60 minutes |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP studies.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Ice-cold cutting solution (aCSF)
-
Vibratome
-
Dissection tools
-
Recovery chamber
-
Incubation chamber with carbogen (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold cutting aCSF.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices.
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.
-
After recovery, transfer the slices to an incubation chamber at room temperature for at least 1 hour before recording.
Protocol 2: In Vitro Field Potential Recording and LTP Induction
This protocol details the procedure for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with continuous perfusion of aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier and data acquisition system
-
This compound stock solution (in DMSO)
Procedure:
-
Place a hippocampal slice in the recording chamber and perfuse with carbogenated aCSF at 30-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline fEPSP by delivering single pulses at 0.05 Hz for at least 30 minutes. The stimulation intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.
-
Prepare the desired concentration of this compound in aCSF from the stock solution. A final DMSO concentration of <0.1% is recommended. Based on data from related compounds, a starting concentration range of 10-100 nM for this compound is suggested.
-
Bath-apply the this compound solution to the slice for a pre-incubation period of 20-30 minutes before LTP induction.
-
Induce LTP using a standard protocol such as Theta Burst Stimulation (TBS) as detailed in Table 2.
-
Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-induction to monitor the potentiation.
-
Analyze the data by normalizing the fEPSP slope to the pre-induction baseline. LTP is typically quantified as the average percentage increase in fEPSP slope during the last 10 minutes of the recording period.
Mandatory Visualizations
Signaling Pathway of LTP Enhancement by this compound
Caption: Signaling pathway of LTP enhancement by the α5GABAAR inverse agonist this compound.
Experimental Workflow for In Vitro LTP Enhancement Assay
Caption: Experimental workflow for assessing LTP enhancement by this compound in vitro.
Discussion and Expected Outcomes
The application of this compound is expected to enhance LTP in hippocampal slices, particularly when using threshold-level induction protocols (e.g., weak TBS or low-frequency stimulation that would otherwise induce long-term depression or no change). The underlying mechanism is the reduction of tonic inhibition, which increases the excitability of pyramidal neurons and facilitates the depolarization required to activate NMDA receptors, a critical step in LTP induction.[2][5] This leads to a greater influx of Ca2+, enhanced activation of downstream signaling molecules like CaMKII, and ultimately, an increase in the number and/or function of synaptic AMPA receptors.[6][7][8]
Researchers should observe a larger and more sustained potentiation of the fEPSP slope in slices treated with this compound compared to vehicle-treated controls. It is important to perform dose-response experiments to determine the optimal concentration of this compound for LTP enhancement. Furthermore, control experiments using NMDA receptor antagonists (e.g., AP5) can confirm that the observed potentiation is NMDAR-dependent, a hallmark of classical LTP.
These protocols and application notes provide a solid foundation for investigating the role of this compound in modulating synaptic plasticity. The insights gained from such studies will be valuable for both fundamental neuroscience research and the development of novel cognitive-enhancing therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jneurosci.org [jneurosci.org]
- 3. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1,2,4]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination of AMPA receptor trafficking by Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of AMPA receptor trafficking vesicles | bioRxiv [biorxiv.org]
Application Notes and Protocols for Testing TB-21007 on GABAA α5-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] These ligand-gated ion channels are pentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition of the receptor determines its physiological and pharmacological properties. GABAA receptors containing the α5 subunit are of particular interest as therapeutic targets for cognitive disorders.[3][4] These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[5] Unlike other GABAA receptors that are typically located at synapses, α5-containing GABAA receptors are predominantly found at extrasynaptic sites where they mediate tonic inhibition, a persistent form of inhibitory signaling.[6][7]
TB-21007 is a nootropic compound that acts as a selective inverse agonist at the GABAA receptor α5 subtype.[8][9] Inverse agonists bind to the same receptor site as an agonist but elicit an opposite pharmacological response. In the case of the GABAA receptor, an inverse agonist would decrease the constitutive activity of the receptor, thereby reducing the flow of chloride ions and lessening the overall inhibitory tone. The selectivity of this compound for the α5 subunit makes it a valuable tool for investigating the role of this specific receptor subtype in cognitive processes and as a potential therapeutic agent for enhancing cognition.[9]
These application notes provide detailed protocols for utilizing cell lines expressing the GABAA α5 subunit to test and characterize the activity of this compound. The recommended cell line for this purpose is the Human Embryonic Kidney 293 (HEK293) cell line stably expressing the human GABAA α5, β3, and γ2 subunits. HEK293 cells are widely used for the heterologous expression of ion channels due to their robust growth characteristics and low endogenous channel expression.[10][11]
Data Presentation: Pharmacological Profile of this compound
The following table summarizes the binding affinity of this compound for various GABAA receptor α subtypes. This data is crucial for understanding the selectivity of the compound.
| GABAA Receptor Subtype | Ki (nM) | Reference |
| α5 | 1.6 | [9] |
| α2 | 16 | [9] |
| α1 | 20 | [9] |
| α3 | 20 | [9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the basic mechanism of a GABAA receptor and the modulatory effect of an inverse agonist like this compound.
Caption: GABAA receptor signaling and modulation by this compound.
Experimental Workflow
The diagram below outlines the general workflow for testing this compound on GABAA α5-expressing cells.
Caption: General workflow for testing this compound.
Experimental Protocols
Protocol 1: Cell Culture of HEK293 Cells Stably Expressing GABAA α5β3γ2
This protocol describes the maintenance of HEK293 cells stably expressing the human GABAA α5, β3, and γ2 subunits.
Materials:
-
HEK293 cell line stably expressing GABAA α5β3γ2 (e.g., available from commercial vendors like Charles River Laboratories[12])
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Selection antibiotic (e.g., G418, Puromycin, Hygromycin B - dependent on the expression vector)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of DMEM, add 50 mL of FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin (1% final concentration). Add the appropriate concentration of the selection antibiotic as recommended by the cell line supplier.
-
Cell Thawing: Thaw a cryopreserved vial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and place it in a humidified incubator at 37°C with 5% CO2.
-
Cell Maintenance: Change the growth medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Add 7-8 mL of complete growth medium to inactivate the trypsin. Resuspend the cells and transfer a fraction (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh medium.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording GABA-evoked currents from GABAA α5β3γ2-expressing HEK293 cells and assessing the effect of this compound.
Materials:
-
HEK293 cells expressing GABAA α5β3γ2 plated on glass coverslips
-
Borosilicate glass capillaries for patch pipettes
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)
-
Perfusion system
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
GABA stock solution (100 mM in water)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Gigaseal Formation: Approach a single, healthy-looking cell with the patch pipette. Apply slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
GABA Application: Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) using the perfusion system to elicit a baseline current. Repeat this application at regular intervals (e.g., every 60 seconds) to ensure a stable response.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound for a pre-incubation period of 2-5 minutes.
-
Co-application: While still in the presence of this compound, apply the same brief pulse of GABA.
-
Data Recording: Record the current responses to GABA in the absence and presence of this compound. As this compound is an inverse agonist, a reduction in the GABA-evoked current is expected.
-
Dose-Response Analysis: Repeat steps 6-9 with a range of this compound concentrations to generate a dose-response curve and calculate the IC50 value.
-
Washout: Perfuse the cell with the external solution without this compound to check for the reversibility of the effect.
Protocol 3: Radioligand Binding Assay
This protocol provides a method to determine the binding affinity of this compound to the GABAA α5 receptor using a competitive binding assay with a known radioligand.
Materials:
-
Membrane preparations from HEK293 cells expressing GABAA α5β3γ2
-
Radioligand specific for the benzodiazepine binding site on the GABAA receptor (e.g., [3H]Ro15-1788 or [3H]Flunitrazepam)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Clonazepam)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand in binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of non-specific binding control in binding buffer.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound in binding buffer.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters several times with ice-cold binding buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value of this compound.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology of the GABAergic synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. GABAA Receptor α5 Subunits Contribute to GABAA,slow Synaptic Inhibition in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Type-Specific Gene Expression of Alpha 5 Subunit-Containing Gamma-Aminobutyric Acid Subtype A Receptors in Human and Mouse Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 10. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell surface expression of homomeric GABAA receptors depends on single residues in subunit transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Application Notes and Protocols for TB-21007 Administration for Optimal Brain Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB-21007 is a potent and selective inverse agonist of the GABA-A receptor, with high affinity for the α5 subunit. Receptors containing the α5 subunit are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2][3] Preclinical studies have demonstrated that this compound is brain penetrant and enhances cognitive performance in rodent models following intraperitoneal (i.p.) administration. These characteristics make this compound a promising tool for neuroscience research, particularly for studies investigating cognitive enhancement and the role of α5-containing GABA-A receptors in neuronal plasticity.
This document provides detailed application notes and protocols for the administration of this compound to achieve optimal brain exposure in a research setting. The focus is on the intraperitoneal route, as this is the most extensively documented method of administration for this compound in the scientific literature.
Data Presentation: Pharmacokinetic Profile of this compound
While specific, publicly available pharmacokinetic data for this compound is limited, the following table presents a hypothetical, yet representative, pharmacokinetic profile in rats following intraperitoneal administration. This data is compiled based on typical values for small molecule, brain-penetrant drugs and should be used as a guideline for experimental design. Researchers are strongly encouraged to perform their own pharmacokinetic studies to determine the precise parameters for their specific experimental conditions.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Administration)
| Parameter | Value | Units | Description |
| Dose | 10 | mg/kg | Single intraperitoneal injection. |
| Tmax (Plasma) | 30 | minutes | Time to reach maximum plasma concentration. |
| Cmax (Plasma) | 1500 | ng/mL | Maximum plasma concentration. |
| Tmax (Brain) | 60 | minutes | Time to reach maximum brain tissue concentration. |
| Cmax (Brain) | 900 | ng/g | Maximum brain tissue concentration. |
| Brain-to-Plasma Ratio | 0.6 | - | Ratio of the concentration of this compound in the brain to that in the plasma at Tmax. |
| Half-life (t1/2) | 4 | hours | Elimination half-life from plasma. |
| Bioavailability (F) | ~70 | % | Estimated bioavailability following intraperitoneal injection. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound for intraperitoneal administration in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number and weight of the animals, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a minimal volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Dilute with sterile saline: Add sterile saline to the DMSO solution to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total volume) to avoid toxicity.
-
Sterile filter the solution: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This will remove any potential microbial contamination.
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: Intraperitoneal Administration of this compound in Rats
Objective: To administer this compound to rats via the intraperitoneal route to assess its effects on cognitive function.
Materials:
-
Prepared this compound solution
-
Adult male Sprague-Dawley rats (250-300g)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Handling and Restraint: Acclimatize the rats to the experimental environment and handling for at least 3-5 days prior to the experiment. Use appropriate and gentle restraint techniques to minimize stress. One person can restrain the rat by holding it securely with its back against their forearm, while the other performs the injection.
-
Dose Calculation: Weigh each rat immediately before injection to calculate the precise volume of the this compound solution to be administered.
-
Injection Site Preparation: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, which is located on the left side, and the urinary bladder. Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall. Gently aspirate to ensure that the needle has not entered a blood vessel or an organ (no fluid should enter the syringe). If aspiration is clear, slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Post-injection Monitoring: After injection, return the rat to its home cage and monitor for any signs of distress or adverse reactions.
-
Behavioral Testing: The timing of the behavioral test (e.g., Morris water maze) should be aligned with the expected Tmax of this compound in the brain (approximately 60 minutes post-injection based on the representative data).
Protocol 3: Quantification of this compound in Brain Tissue using HPLC
Objective: To determine the concentration of this compound in brain tissue samples to confirm brain penetration and quantify exposure.
Materials:
-
Rat brain tissue (hippocampus, cortex, etc.)
-
Acetonitrile
-
Formic acid
-
Water (HPLC grade)
-
Homogenizer
-
Centrifuge
-
HPLC system with a C18 column and a UV or mass spectrometry detector
-
This compound analytical standard
Procedure:
-
Sample Collection: At the desired time point after this compound administration, euthanize the rat according to approved protocols. Quickly dissect the brain and isolate the region of interest. Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Tissue Homogenization: Weigh the frozen brain tissue and homogenize it in a specific volume of ice-cold acetonitrile (e.g., 1:4 w/v).
-
Protein Precipitation: The acetonitrile will precipitate the proteins. Vortex the homogenate thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.
-
Sample Preparation for HPLC: Carefully collect the supernatant, which contains the extracted this compound. The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for a compound like this compound would be a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Column: A C18 reverse-phase column is suitable for separation.
-
Detection: Detection can be achieved using a UV detector at a wavelength determined by the UV absorbance spectrum of this compound, or for higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS).
-
-
Quantification: Create a standard curve using the this compound analytical standard of known concentrations. The concentration of this compound in the brain tissue samples is then calculated by comparing the peak area of the sample to the standard curve.
Mandatory Visualizations
Caption: GABA-A receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
Immunohistochemistry protocol for studying GABAA alpha5 receptor expression after TB-21007 treatment
Topic: Immunohistochemistry Protocol for Studying GABAA α5 Receptor Expression After TB-21007 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The γ-aminobutyric acid type A (GABAA) receptor system is the primary mediator of inhibitory neurotransmission in the central nervous system.[1] GABAA receptors are ligand-gated chloride channels composed of five subunits.[2] The α5 subunit-containing GABAA receptors (α5-GABAARs) are of particular interest due to their specific localization, primarily in the hippocampus, and their role in cognition and memory.[3][4] These receptors are often found at extrasynaptic sites where they mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.[3][5]
This compound is a selective inverse agonist for the α5 subunit of the GABAA receptor.[6] An inverse agonist reduces the constitutive activity of the receptor, thereby decreasing the tonic inhibitory current. This modulation of α5-GABAAR activity by compounds like this compound is being investigated for its potential to enhance cognitive function.[6][7] Understanding how chronic or acute treatment with this compound affects the expression and localization of the GABAA α5 receptor is crucial for elucidating its long-term pharmacological effects and potential for therapeutic development.
This document provides a detailed immunohistochemistry (IHC) protocol for the detection and quantification of GABAA α5 receptor expression in brain tissue following treatment with this compound.
Signaling Pathway and Experimental Workflow
To visualize the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: GABAA α5 receptor signaling pathway and mechanism of this compound.
Caption: Experimental workflow for GABAA α5 receptor IHC analysis.
Experimental Protocol
This protocol is optimized for detecting GABAA α5 receptors in paraffin-embedded rodent brain tissue.
Materials and Reagents
-
Primary Antibody: A validated anti-GABAA Receptor alpha 5 antibody. Several commercial options are available (e.g., Alomone Labs #AGA-025, Synaptic Systems #224 503, Abcam #ab242001).[8][9][10] The optimal dilution must be determined empirically; a starting point of 1:500 is recommended.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (or appropriate for the primary antibody host).
-
This compound: Soluble in DMSO and ethanol.[6]
-
Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Blocking Solution: 5% Normal Goat Serum (or serum from the secondary antibody host species) with 0.3% Triton X-100 in PBS.
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) Substrate Kit.
-
Counterstain: Hematoxylin.
-
Buffers and Solvents: PBS, distilled water, ethanol series (70%, 95%, 100%), xylene.
-
Mounting Medium: Permanent mounting medium compatible with xylene.
Tissue Preparation
-
Animal Treatment: Administer this compound or vehicle control to experimental animals according to the study design.
-
Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.[11]
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick coronal sections using a microtome, focusing on regions of interest like the hippocampus. Mount sections on positively charged slides.
Immunohistochemistry Staining
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining jar filled with Sodium Citrate Buffer.
-
Heat in a microwave oven until the solution boils, then reduce power and gently boil for 10-15 minutes. This step is critical for exposing the antigen.[12]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS (3 x 5 minutes).
-
-
Blocking:
-
Encircle the tissue section with a hydrophobic barrier pen.
-
Apply Blocking Solution and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the primary anti-GABAA α5 antibody diluted in blocking solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, rinse slides in PBS (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Rinse slides in PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining and Dehydration:
-
Lightly counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
-
Coverslipping:
-
Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.
-
Allow slides to dry before imaging.
-
Control Experiments
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Positive Control: Use tissue known to have high GABAA α5 expression, such as the hippocampus, to confirm the antibody and protocol are working correctly.[3][4]
-
Isotype Control: Incubate a slide with an irrelevant antibody of the same isotype and concentration as the primary antibody to verify primary antibody specificity.
Data Presentation and Quantitative Analysis
Quantitative analysis is essential for obtaining objective and reproducible results from IHC experiments.[13][14]
Image Acquisition
Acquire high-resolution digital images of the stained sections using a brightfield microscope. Ensure that all imaging parameters (e.g., light intensity, exposure time) are kept constant across all slides and experimental groups to allow for accurate comparison.
Quantitative Analysis
Automated image analysis using software such as ImageJ or specialized platforms is recommended for unbiased quantification.[15] A common method is the H-Score, which combines both the staining intensity and the percentage of positive cells.[16]
-
H-Score Calculation:
-
Staining intensity is scored into categories (e.g., 0 = no stain, 1 = weak, 2 = moderate, 3 = strong).
-
The percentage of cells at each intensity level is determined.
-
The H-Score is calculated using the formula: H-Score = [1 × (% cells at 1+) + 2 × (% cells at 2+) + 3 × (% cells at 3+)]
-
The final score ranges from 0 to 300.
-
Data Summary
Summarize experimental groups and quantitative results in structured tables.
Table 1: Experimental Groups
| Group ID | Treatment | Dose | N (animals) |
|---|---|---|---|
| G1 | Vehicle Control | - | 8 |
| G2 | This compound | 1 mg/kg | 8 |
| G3 | this compound | 5 mg/kg | 8 |
Table 2: Quantitative IHC Results for GABAA α5 Expression in Hippocampal CA1
| Treatment Group | Mean H-Score (± SEM) | % Area Stained (± SEM) |
|---|---|---|
| Vehicle Control | 125.4 (± 8.2) | 45.1 (± 3.5) |
| This compound (1 mg/kg) | 148.9 (± 9.5) | 52.7 (± 4.1) |
| This compound (5 mg/kg) | 180.2 (± 11.3) | 65.3 (± 5.0) |
(Note: Data shown are for illustrative purposes only.)
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor subtypes: from pharmacology to molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 4. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Aminobutyric Acid Type A (GABAA) Receptor α Subunits Play a Direct Role in Synaptic Versus Extrasynaptic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Alpha5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysy.com [sysy.com]
- 9. GABA(A) alpha 5 Receptor Polyclonal Antibody (AGA-025-200UL) [thermofisher.com]
- 10. Anti-GABA A Receptor alpha 5/GABRA5 antibody [S415-24] (ab242001) | Abcam [abcam.com]
- 11. Immunohistochemistry Protocol for GABA Antibody (NB120-17413): Novus Biologicals [novusbio.com]
- 12. A highly sensitive immunofluorescence procedure for analyzing the subcellular distribution of GABAA receptor subunits in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maxanim.com [maxanim.com]
- 14. waxitinc.com [waxitinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting TB-21007 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues of TB-21007 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
A: Yes, this is expected. This compound is a lipophilic molecule and is sparingly soluble in aqueous buffers. Technical data sheets indicate that this compound is soluble in organic solvents like DMSO (up to 100 mM) and ethanol (up to 25 mM), but its aqueous solubility is low.[1][2] More than 40% of new chemical entities are practically insoluble in water, which poses a significant hurdle in drug development.[3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO.[1][2] A stock solution in DMSO can be prepared at a concentration of up to 100 mM (33.95 mg/mL).[2]
Q3: How should I dilute my this compound DMSO stock solution into my aqueous experimental buffer?
A: When diluting the DMSO stock solution into an aqueous buffer, it is crucial to do so in a stepwise manner and with vigorous mixing to avoid precipitation. Add small aliquots of the stock solution to the aqueous buffer while vortexing or stirring. The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%, to avoid solvent effects on your experiment.
Q4: What are the signs of poor solubility or precipitation of this compound in my aqueous solution?
A: Visual inspection is the first step. The presence of a cloudy or hazy appearance, visible particles, or sediment in the solution indicates that the compound has precipitated.[3]
Q5: Can I heat the solution to improve the solubility of this compound?
A: Gently warming the solution can sometimes help to dissolve the compound. However, the thermal stability of this compound should be considered. Prolonged heating at high temperatures is not recommended as it may lead to degradation. If you choose to warm the solution, do so cautiously and for a short period.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Assessment
If you are observing low efficacy or inconsistent results in your experiments, poor solubility of this compound might be the underlying cause. The first step is to confirm if the compound is fully dissolved in your aqueous medium.
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound solubility issues.
Solubility Enhancement Techniques
If this compound is not adequately soluble in your aqueous buffer, consider the following strategies:
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[4][5][6]
-
Recommended Co-solvents: Ethanol, polyethylene glycols (PEGs), and propylene glycol are commonly used.[5]
-
Procedure: Prepare a stock solution of this compound in the chosen co-solvent. Then, add this stock solution to your aqueous buffer. It is crucial to determine the maximum percentage of the co-solvent that is compatible with your experimental system.
-
-
pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[4]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[5][7]
-
Recommended Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are generally well-tolerated in cell-based assays at low concentrations.
-
Procedure: Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). Then, add the this compound stock solution to this buffer.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5][8]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Procedure: Prepare a solution of the cyclodextrin in your aqueous buffer. Add the this compound stock solution to the cyclodextrin solution with stirring.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder (M.Wt: 339.5 g/mol ).[1]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 29.46 µL of DMSO per 1 mg of this compound).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
Protocol 2: Screening for a Suitable Co-solvent
-
Prepare 10 mM stock solutions of this compound in various co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).
-
In separate microcentrifuge tubes, add your aqueous experimental buffer.
-
Add increasing volumes of the this compound co-solvent stock to the buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Vortex each tube immediately after adding the stock solution.
-
Visually inspect for any signs of precipitation after a short incubation period (e.g., 15-30 minutes) at room temperature.
-
Select the co-solvent and concentration that provides the best solubility without adversely affecting your experimental system.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 33.95 |
| Ethanol | 25 | 8.49 |
| Aqueous Buffer | Sparingly Soluble | Sparingly Soluble |
Data sourced from supplier technical data sheets.[1][2]
Table 2: Example Co-solvent Screening Results (Hypothetical)
| Co-solvent | Final Concentration (v/v) | Observation |
| Ethanol | 1% | Clear Solution |
| 2% | Clear Solution | |
| 5% | Clear Solution | |
| PEG 400 | 1% | Clear Solution |
| 2% | Slight Haze | |
| 5% | Precipitation | |
| Propylene Glycol | 1% | Clear Solution |
| 2% | Clear Solution | |
| 5% | Slight Haze |
Signaling Pathway
This compound is a selective inverse agonist for the α5 subunit-containing GABA-A receptors.[1][9][10] Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission, an inverse agonist would reduce the constitutive activity of the receptor, leading to a decrease in chloride ion influx and subsequent neuronal excitation.
Caption: Simplified signaling pathway of this compound at the α5-GABA-A receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. longdom.org [longdom.org]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing TB-21007 Concentration for In Vitro Electrophysiology
Welcome to the technical support center for the use of TB-21007 in in vitro electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inverse agonist for the α5 subunit-containing GABAA receptor.[1] Unlike GABAA receptor agonists which enhance the inhibitory effects of GABA, an inverse agonist binds to the same receptor and induces the opposite effect, thereby reducing the receptor's activity.[2][3] This leads to a decrease in chloride ion influx, which can result in neuronal depolarization and increased excitability.[2][3] Essentially, this compound reduces the tonic inhibition mediated by α5-containing GABAA receptors.
Q2: What are the recommended starting concentrations for this compound in in vitro electrophysiology?
A2: Based on published literature, a concentration of 100 nM has been shown to be effective in modulating inhibitory postsynaptic currents (IPSCs) in HEK293 cells expressing specific GABAA receptor subunits.[4] For initial experiments in brain slices or neuronal cultures, a concentration range of 10 nM to 1 µM is a reasonable starting point. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific preparation and experimental question.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[1] For most in vitro electrophysiology applications, preparing a 10 mM or 100 mM stock solution in DMSO is recommended. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your final working concentration in artificial cerebrospinal fluid (aCSF), ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects on neuronal activity.
Q4: What are the expected effects of this compound on inhibitory postsynaptic currents (IPSCs)?
A4: As an inverse agonist at α5-GABAA receptors, this compound is expected to reduce the amplitude and accelerate the decay of IPSCs mediated by these receptors. One study demonstrated that 100 nM this compound significantly inhibited IPSC amplitudes and accelerated their decay rates in cells expressing α5-containing GABAA receptors.[4] The magnitude of this effect will depend on the prevalence of α5-GABAA receptors in the recorded neuron.
Q5: How might this compound affect the firing rate of pyramidal neurons?
A5: By reducing GABAergic inhibition, this compound is expected to increase the excitability of neurons, leading to an increased firing rate.[2] Pyramidal neurons, particularly in the hippocampus and neocortex where α5-GABAA receptors are expressed, are likely to show an increase in spontaneous and evoked action potential firing in the presence of this compound.[4] The precise effect on firing rate will be concentration-dependent.
Troubleshooting Guides
Issue 1: No observable effect of this compound on neuronal activity.
| Possible Cause | Troubleshooting Step |
| Low concentration of this compound | The effective concentration can vary between cell types and preparations. Perform a concentration-response experiment, testing a range from 10 nM to 10 µM. |
| Low expression of α5-GABAA receptors in the target neurons | α5-GABAA receptors have a specific distribution, being more prevalent in certain brain regions like the hippocampus and layer 5 of the neocortex.[4] Confirm the expression of the α5 subunit in your tissue of interest using techniques like immunohistochemistry or qPCR. |
| Degradation of this compound | Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Issues with drug application | Ensure your perfusion system is working correctly and that the drug is reaching the tissue at the intended concentration. For faster application, consider using a focal application system. |
| Vehicle control issues | Prepare a vehicle control with the same final concentration of DMSO to ensure that the solvent is not masking the effect of this compound. |
Issue 2: High variability in the response to this compound between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent brain slice or cell culture health | Ensure consistent and healthy preparations. For brain slices, use a protective recovery method during slicing.[5] Monitor cell health in cultures and use them at a consistent time point. |
| Variability in recording location | The density of α5-GABAA receptors can vary even within a specific brain region. Try to record from the same neuronal population and location in each experiment. |
| Inaccurate dilutions | Double-check all calculations and pipetting when preparing serial dilutions from the stock solution. |
| Fluctuations in experimental conditions | Maintain consistent temperature, pH, and oxygenation of your aCSF throughout the experiment. |
Issue 3: Observing unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | At higher concentrations, the selectivity of this compound for the α5 subunit may decrease, leading to effects on other GABAA receptor subtypes.[1] Refer to the Ki values and try to use the lowest effective concentration. |
| Non-specific binding | Ensure that the observed effect is reversible upon washout of the compound. |
| Interaction with other receptors | While this compound is reported to be selective, off-target effects at high concentrations cannot be entirely ruled out without further investigation. Consult literature for any known off-target activities. |
Data Presentation
Quantitative Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)
Data summarized from Chen et al., 2017. Experiments were performed on HEK293 cells expressing the specified rat GABAA receptor subunits. This compound was applied at a concentration of 100 nM.
| GABAA Receptor Subunit Composition | Effect on IPSC Amplitude | Effect on IPSC Decay Rate |
| α5β1γ2 | Inhibition | Acceleration |
| α5β2γ2 | Inhibition | Acceleration |
| α5β3γ2 | Inhibition | Acceleration |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Acute Hippocampal Slices
-
Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent model using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based aCSF).
-
Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an appropriate internal solution (e.g., a potassium gluconate-based solution).
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline spontaneous or evoked IPSCs for at least 5-10 minutes. To isolate GABAergic currents, include AMPA and NMDA receptor antagonists (e.g., CNQX and APV) in the aCSF.
-
Record spontaneous or evoked action potential firing in current-clamp mode.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Bath-apply the this compound solution and record for 10-15 minutes to allow for the full effect to manifest.
-
Perform a washout by perfusing with normal aCSF for at least 15-20 minutes to check for reversibility of the effect.
-
-
Data Analysis:
-
Analyze changes in IPSC amplitude, frequency, and decay kinetics.
-
Analyze changes in the frequency and pattern of action potential firing.
-
Compare the data from baseline, drug application, and washout periods.
-
Protocol 2: Multi-Electrode Array (MEA) Recording from Primary Neuronal Cultures
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons on MEA plates according to standard protocols. Allow the cultures to mature for at least 14 days in vitro to form stable neuronal networks.
-
-
Baseline Recording:
-
Place the MEA plate in the recording system and allow it to acclimatize for at least 10 minutes.
-
Record baseline spontaneous network activity for 15-30 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound at various concentrations in the cell culture medium. Include a vehicle control with the same final DMSO concentration.
-
Carefully replace a portion of the medium in each well with the medium containing this compound or the vehicle.
-
Allow the cells to incubate with the compound for a predetermined time (e.g., 30 minutes).
-
-
Post-Treatment Recording:
-
Record network activity for 15-30 minutes in the presence of this compound.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in mean firing rate, burst parameters, and network synchrony.
-
Compare the effects of different concentrations of this compound to the vehicle control to generate a concentration-response curve.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as an α5-GABAA receptor inverse agonist.
Caption: Experimental workflow for patch-clamp electrophysiology with this compound.
Caption: Logical troubleshooting workflow for lack of this compound effect.
References
- 1. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of TB-21007 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TB-21007, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits high affinity for the α5 subtype, which is predominantly expressed in the hippocampus and cerebral cortex and is implicated in cognitive processes.
Q2: What are the known off-target effects of this compound at high concentrations?
A2: At higher concentrations, this compound is known to exhibit reduced selectivity and can interact with other GABA-A receptor subtypes, namely those containing α1, α2, and α3 subunits.[1] This is due to its binding affinity for these subtypes, albeit at lower levels than for α5. The functional consequence of this is a potential for broader effects on GABAergic signaling throughout the central nervous system.
Q3: What are the potential phenotypic consequences of off-target activity on α1, α2, and α3 GABA-A receptor subtypes?
A3:
-
α1 subtype: Inverse agonism at α1-containing GABA-A receptors may lead to proconvulsant or anxiogenic effects, as this subtype is widely distributed and mediates sedative and anticonvulsant effects of benzodiazepines.
-
α2/α3 subtypes: These subtypes are primarily associated with anxiolytic and muscle-relaxant effects of benzodiazepines. Inverse agonism at these sites could potentially lead to anxiety or increased muscle tone.
Q4: Has this compound been screened against other target classes like kinases or GPCRs?
A4: Publicly available information does not currently contain comprehensive screening data for this compound against a broad range of kinases, GPCRs (other than GABA-A receptors), or ion channels. Therefore, researchers should exercise caution when interpreting results at high concentrations and consider the possibility of uncharacterized off-target effects.
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. α5) |
| α5β3γ2 | 1.6 | 1 |
| α1β2γ2 | 20 | 12.5 |
| α2β2γ2 | 16 | 10 |
| α3β2γ2 | 20 | 12.5 |
Data sourced from product information sheets.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected anxiogenic or proconvulsant activity in animal models. | Off-target inverse agonism at α1-containing GABA-A receptors due to high concentrations of this compound. | - Perform a dose-response study to determine the minimal effective concentration for the desired α5-mediated effect.- Compare the behavioral phenotype with that of a non-selective GABA-A receptor inverse agonist.- If possible, use a control compound with a different off-target profile. |
| Inconsistent or unexpected electrophysiological recordings (e.g., altered kinetics of inhibitory postsynaptic currents). | Engagement of multiple GABA-A receptor subtypes (α1, α2, α3) with differing kinetic properties. | - Use cell lines or primary neurons with known GABA-A receptor subunit expression to dissect the contribution of each subtype.- Compare the effects of this compound with subtype-selective modulators.- Carefully analyze the concentration-dependence of the observed electrophysiological changes. |
| Cellular or physiological effects that cannot be attributed to GABA-A receptor modulation. | Potential interaction with an unknown off-target protein. | - Conduct a broad off-target screening assay (e.g., kinase panel, GPCR panel).- Use a structurally unrelated α5-selective inverse agonist as a control to see if the effect is reproducible.- Perform target validation experiments, such as using siRNA to knockdown the suspected off-target protein. |
| Poor in vitro-in vivo correlation. | Differences in GABA-A receptor subtype expression and distribution between your in vitro model and the in vivo system. | - Characterize the GABA-A receptor subunit expression profile of your in vitro and in vivo models.- Consider using more complex in vitro models that better recapitulate the in vivo environment (e.g., organotypic brain slices). |
Experimental Protocols
Generalized Electrophysiology Protocol for Characterizing this compound Effects on GABA-A Receptors
This protocol provides a general framework for assessing the effects of this compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology in cultured cells or brain slices.
1. Cell Preparation:
- Culture HEK293 cells or primary neurons expressing the desired GABA-A receptor subtypes.
- For brain slice recordings, prepare acute slices from the brain region of interest (e.g., hippocampus) from rodents.
2. Electrophysiological Recording:
- Use a patch-clamp amplifier and data acquisition system.
- For whole-cell recordings, use borosilicate glass pipettes with a resistance of 3-5 MΩ.
- The internal solution should contain a physiological concentration of chloride (e.g., 140 mM CsCl) to allow for the recording of GABA-A receptor-mediated currents.
- The external solution should be a standard artificial cerebrospinal fluid (aCSF) or Tyrode's solution, bubbled with 95% O2 / 5% CO2.
- Hold cells at a membrane potential of -60 mV.
3. Drug Application:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution immediately before use.
- Apply GABA (the natural agonist) at a concentration that elicits a submaximal response (e.g., EC20) to allow for the potentiation or inhibition by this compound to be observed.
- Apply this compound at a range of concentrations to determine its dose-response relationship.
- Use a rapid perfusion system to apply drugs to the recorded cell.
4. Data Analysis:
- Measure the amplitude, rise time, and decay kinetics of the GABA-evoked currents in the absence and presence of this compound.
- Construct concentration-response curves to determine the IC50 or EC50 of this compound.
- Compare the effects of this compound on different GABA-A receptor subtypes to assess its selectivity.
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Identification.
References
Technical Support Center: Preventing TB-21007 Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address and prevent the precipitation of the α5-selective GABA-A receptor inverse agonist, TB-21007, in cell culture media. Precipitation can alter the effective concentration of the compound and introduce experimental artifacts, compromising results. This guide provides detailed troubleshooting steps, protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
A1: this compound is a selective inverse agonist for the α5 subunit-containing GABA-A receptor, used in research to enhance cognitive performance.[1][2] Like many small-molecule compounds developed for drug discovery, this compound is hydrophobic. Its precipitation in aqueous solutions like cell culture media is often due to its concentration exceeding its solubility limit. This commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the aqueous media, a phenomenon sometimes called "solvent shock."[3][4]
Q2: What is the recommended solvent and stock solution concentration for this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][5] this compound is soluble up to 100 mM in DMSO and 25 mM in ethanol.[5][6] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO) and store it in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][7] Using newly opened or anhydrous DMSO is recommended, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[1][7]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many protocols recommending 0.1% or lower.[8] The tolerance to DMSO can be cell-line specific, so it is critical to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to assess its effect on your specific cells.[9]
Q4: How can I prevent precipitation when adding my this compound stock solution to the media?
A4: The dilution technique is critical. Instead of adding a small volume of stock solution directly into a large volume of media, follow these steps:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.[8][9]
-
Use Serial Dilutions: Perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration helps keep the compound in solution.[4][8]
-
Add Stock Slowly While Mixing: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing.[3][4] This prevents the formation of localized high concentrations that lead to immediate precipitation.
Q5: Can the type of cell culture medium or serum affect this compound solubility?
A5: Yes, the composition of the medium can significantly impact compound solubility.[10] Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, and vitamins that can interact with this compound.[10] Furthermore, components in fetal bovine serum (FBS) can bind to small molecules, which may either increase or decrease their solubility and bioavailability.[8][11] If you encounter persistent precipitation, it may be beneficial to test the solubility in different base media or consider reducing the serum concentration if your experimental design allows.[4][10]
Q6: My media still turns cloudy over time in the incubator. What should I do?
A6: Time-dependent precipitation is often caused by factors related to the incubation environment:
-
Temperature Fluctuations: Ensure your incubator maintains a stable temperature, as shifts can decrease compound solubility over time.[12]
-
pH Shifts: The CO₂ environment in an incubator alters the pH of the medium. If this compound solubility is pH-sensitive, this change can cause it to fall out of solution. Ensure your medium is properly buffered for the CO₂ concentration you are using (e.g., with HEPES or sodium bicarbonate).[8][10][13]
-
Compound Instability: Verify the stability of this compound at 37°C over the time course of your experiment.[10] For long-duration experiments, consider replacing the medium with a freshly prepared this compound solution at regular intervals.[4]
Q7: How can I determine the maximum soluble concentration of this compound for my specific experimental conditions?
A7: You should perform an empirical solubility test in your specific, complete cell culture medium. This involves preparing a serial dilution of this compound in your medium, incubating it under your standard experimental conditions (e.g., 37°C, 5% CO₂), and observing it for signs of precipitation over time.[8] The highest concentration that remains clear is the maximum soluble concentration for your experiment. A detailed protocol is provided below.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | 1. Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous medium.[8] 2. Solvent Shock: Rapid dilution of the DMSO stock creates localized supersaturation.[3] 3. Temperature Difference: Adding cold stock solution to warm media.[13] | - Decrease the final working concentration of this compound. - Pre-warm the cell culture medium to 37°C before adding the compound.[9] - Add the stock solution slowly while gently vortexing or swirling the medium.[4] - Perform serial dilutions in the culture medium instead of a single large dilution.[8] |
| Precipitate forms over time in the incubator. | 1. Temperature Shift: Incubator temperature is unstable, or the compound has lower solubility at 37°C over time. 2. pH Shift: CO₂ in the incubator alters the media pH, affecting compound solubility.[8][10] 3. Interaction with Media Components: The compound interacts with salts, amino acids, or proteins in the media.[10] 4. Compound Instability: The compound degrades over the course of the experiment.[10] | - Ensure the incubator temperature is stable. - Use a medium buffered with HEPES to maintain a stable pH.[10] - Test the compound's stability in the specific cell culture medium over the intended experiment duration. - For long-term experiments, consider replenishing the medium with freshly prepared compound at set intervals.[4] |
| Stock solution itself is cloudy or contains particles. | 1. Incomplete Dissolution: The compound did not fully dissolve in the solvent. 2. Low-Quality Solvent: The solvent (e.g., DMSO) may have absorbed water, reducing its solvating power.[1] 3. Storage Issues: Improper storage or repeated freeze-thaw cycles have caused the compound to precipitate out of the stock solution. | - Ensure the stock solution is clear before use. Gentle warming or sonication may be required, but check for compound stability under these conditions.[1][3] - Use high-purity, anhydrous DMSO and store it properly.[4] - Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[7] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | 100 - 117.8 | 33.95 - 40 | [1][5][6] |
| Ethanol | 25 | 8.49 | [5][6] |
Note: Solubility in DMSO may be enhanced with ultrasonic treatment and warming. Use of hygroscopic DMSO can negatively impact solubility.[1][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: ~339.5 g/mol )[5]
-
High-purity, anhydrous DMSO[4]
-
Sterile microcentrifuge tubes
Methodology:
-
Calculation: To prepare a 10 mM solution, you will need 3.395 mg of this compound per 1 mL of DMSO. Adjust calculations based on the batch-specific molecular weight found on the vial.[5]
-
Weighing: Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles. If necessary and the compound is stable, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][7]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To identify the maximum concentration at which this compound remains soluble in a specific complete cell culture medium under standard culture conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a sterile 96-well plate
Methodology:
-
Prepare Dilutions: Set up a series of tubes or wells with 0.5 mL of your pre-warmed complete medium.
-
Highest Concentration: Prepare the highest desired concentration (e.g., 100 µM). To do this from a 10 mM stock, perform a 1:100 dilution by adding 5 µL of the stock solution to a separate tube containing 495 µL of medium. Vortex gently.
-
Serial Dilution: Perform 2-fold serial dilutions. Transfer 250 µL from the 100 µM solution to a tube containing 250 µL of fresh medium to get a 50 µM solution. Mix well. Repeat this process to create a range of concentrations (e.g., 25 µM, 12.5 µM, 6.25 µM, etc.).[8]
-
Controls: Prepare two control samples: one with medium only, and a vehicle control containing the highest concentration of DMSO used in the dilution series (e.g., 1% for the initial 100 µM solution).[3]
-
Incubation and Observation: Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).[8]
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at multiple time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[8] For a more detailed inspection, you can view a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.[8]
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Mechanism of this compound as a GABA-A receptor inverse agonist.
Caption: Experimental workflow for the solubility test protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Assessing the stability of TB-21007 in DMSO stock solution over time
This technical support center provides guidance on the stability of TB-21007 in DMSO stock solutions, along with troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Stability of this compound in DMSO Stock Solution
The stability of this compound in DMSO is critical for obtaining reliable and reproducible experimental results. While specific, publicly available long-term stability data for this compound is limited, vendor recommendations and general principles of small molecule storage in DMSO provide a strong framework for best practices.
Recommended Storage Conditions:
Based on information from suppliers, the following storage conditions are recommended for this compound in DMSO[1][2][3]:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: For powdered this compound, storage at -20°C for up to 3 years is generally acceptable[1].
General studies on the stability of large compound libraries in DMSO suggest that a significant percentage of compounds remain stable over extended periods when stored properly. For instance, one study found that 85% of compounds in a DMSO/water mixture were stable for over two years at 4°C[4]. However, storage at room temperature can lead to significant degradation, with one study showing that the probability of observing a compound after one year in DMSO at ambient temperature was only 52%[5].
Experimental Protocol: Assessing Stock Solution Stability
To ensure the integrity of your this compound stock, it is advisable to periodically assess its purity, especially if stored for extended periods or subjected to multiple freeze-thaw cycles.
Objective: To determine the purity and concentration of a this compound DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without formic acid/ammonium acetate)
-
Reference standard of this compound
Methodology:
-
Initial Analysis (T=0):
-
Immediately after preparing the this compound DMSO stock solution, perform an initial HPLC-UV or LC-MS analysis.
-
This initial analysis will serve as the baseline (100% purity) for future comparisons.
-
Determine the peak area and retention time of the intact this compound.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at the desired temperatures (-20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, and 6 months), retrieve an aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and come to room temperature.
-
Perform HPLC-UV or LC-MS analysis using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of remaining compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in bioassays. | Degradation of this compound in the DMSO stock solution. | - Prepare a fresh stock solution from powder. - Assess the purity of the existing stock solution using HPLC. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent results between experiments. | - Inconsistent concentration of the stock solution due to solvent evaporation or improper mixing after thawing. - Degradation due to improper storage. | - Ensure the vial is tightly sealed to prevent DMSO from absorbing atmospheric water. - Vortex the stock solution gently after thawing to ensure homogeneity. - Store aliquots at -80°C for long-term use. |
| Appearance of unknown peaks in analytical analysis (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | - If significant degradation is observed, discard the stock solution and prepare a fresh one. - Consider storing the compound in an alternative solvent if DMSO is suspected to be reactive, though this compound is highly soluble in DMSO[6]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound, as it is soluble up to 100 mM[6]. For some applications, ethanol can also be used, with a solubility of up to 25 mM[6].
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
A2: While some studies suggest that many compounds are stable through multiple freeze-thaw cycles[7][8], it is a best practice to minimize them. We recommend preparing small, single-use aliquots of your stock solution to avoid repeated temperature cycling.
Q3: Does the presence of water in DMSO affect the stability of this compound?
A3: DMSO is hygroscopic and readily absorbs water from the atmosphere. While some compounds are stable in DMSO/water mixtures[4], the presence of water can facilitate the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to keep stock solution vials tightly sealed.
Q4: What are the potential degradation pathways for compounds like this compound in DMSO?
A4: While specific degradation pathways for this compound in DMSO are not documented in the provided search results, compounds containing functional groups like 2-aminothiazoles can be susceptible to decomposition in DMSO at room temperature[9]. Potential degradation mechanisms for small molecules in DMSO can include oxidation, hydrolysis, and dimerization[9][10].
Q5: How can I confirm the identity of this compound in my stock solution?
A5: The identity of this compound can be confirmed using mass spectrometry (MS) to verify its molecular weight (339.50 g/mol )[1].
Visualizing Experimental Workflows and Pathways
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Potential degradation pathways for this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mitigating potential proconvulsant effects of GABAA inverse agonists like TB-21007
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the GABA-A α5-selective inverse agonist, TB-21007. The content is tailored for scientists and drug development professionals, offering detailed experimental protocols and data to mitigate potential proconvulsant effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why could it have proconvulsant effects?
This compound is a GABA-A receptor inverse agonist with selectivity for the α5 subunit.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to GABA-A receptors, it opens a chloride ion channel, leading to hyperpolarization and decreased neuronal excitability.[2] Inverse agonists like this compound bind to the same site as agonists but induce an opposite response. They decrease the influx of chloride ions, which reduces inhibition and increases neuronal excitability.[2][3] This heightened neuronal firing can potentially lead to seizures.[3]
Q2: How does the α5-subunit selectivity of this compound potentially mitigate proconvulsant risk?
GABA-A receptors are composed of different subunits (α, β, γ). The α1 subunit is associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic and anticonvulsant actions of benzodiazepines.[4] The α5 subunit is highly expressed in the hippocampus, a brain region critical for learning and memory.[5] By selectively targeting the α5 subunit, this compound is designed to enhance cognitive function with a potentially lower risk of the generalized central nervous system effects, including seizures, that are associated with non-selective GABA-A receptor modulators.[5][6] Preclinical studies on other α5-selective inverse agonists, such as α5IA, have shown that they can enhance cognition without being proconvulsant, even at high receptor occupancy levels.[7][8]
Q3: What are the typical signs of proconvulsant effects in animal models?
In rodent models, proconvulsant activity can manifest as:
-
Increased incidence of seizures (spontaneous or induced).
-
Decreased threshold to chemically or electrically induced seizures.
-
More severe seizure phenotypes (e.g., progression from clonic to tonic-clonic seizures).
-
Longer seizure duration.
-
Spontaneous epileptiform discharges on electroencephalogram (EEG) recordings.
Q4: I am observing seizure-like behavior in my animal models after administering this compound. What are my immediate troubleshooting steps?
-
Confirm Seizure Activity: Verify that the observed behavior is a seizure. This can be done through behavioral scoring (e.g., Racine scale) and, more definitively, with EEG monitoring to detect epileptiform discharges.
-
Dose Reduction: The simplest first step is to lower the dose of this compound. Proconvulsant effects are often dose-dependent.
-
Co-administration of an Anticonvulsant: Consider co-administering a standard anticonvulsant drug to mitigate the effects. A benzodiazepine like diazepam or a broader-spectrum anticonvulsant could be used. This can help determine if the observed effect is indeed a seizure that is responsive to standard treatments.
-
Re-evaluate Experimental Protocol: Review your experimental procedures for any potential confounding factors, such as animal stress, which can lower seizure thresholds.[9]
Q5: Can I use this compound in combination with other compounds?
Caution should be exercised when co-administering this compound with other compounds that may affect neuronal excitability. Proconvulsant effects could be potentiated by drugs that block GABAergic inhibition or enhance excitatory neurotransmission. Conversely, co-administration with GABA-A receptor positive allosteric modulators (e.g., benzodiazepines) or GABA agonists may counteract the proconvulsant effects of this compound.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased mortality in experimental animals. | High dose of this compound leading to severe, lethal seizures. | Immediately reduce the dose. Implement continuous monitoring (behavioral and EEG) to detect seizure onset early. Have a protocol in place for intervention with an anticonvulsant if severe seizures are observed. |
| Variability in seizure response between animals. | Differences in individual seizure thresholds, animal stress levels, or inconsistent drug administration. | Ensure consistent and low-stress handling of animals. Use a larger sample size to account for individual variability. Verify the accuracy of your dosing and administration technique. |
| No observable proconvulsant effect, even at high doses. | High α5-selectivity of this compound may lead to a favorable safety profile, similar to other α5-selective inverse agonists like α5IA.[7][8] | This may be the expected outcome. To confirm the compound is active, consider a functional assay related to its intended cognitive-enhancing effects. You can also perform a proconvulsant challenge test (e.g., with a sub-threshold dose of PTZ) to see if this compound lowers the seizure threshold. |
| Conflicting results with previous studies on similar compounds. | Differences in experimental protocols, animal strains, or the specific pharmacological profile of the compound. For instance, α5IA-II, though α5-selective, has shown pro-convulsant effects.[11] | Carefully review and compare your experimental design with published literature. Consider that even small structural differences between molecules can lead to different pharmacological effects. |
Quantitative Data Summary
| Compound | Assay | Species | Dose/Concentration | Outcome | Reference |
| α5IA | Pentylenetetrazole (PTZ) Challenge | Mouse | Up to doses producing >90% receptor occupancy | Did not potentiate the effects of PTZ. | [7][8] |
| α5IA | Kindling | Mouse | Chronic dosing at >90% receptor occupancy | Did not produce kindling. | [7][8] |
| α5IA | In vitro electrophysiology (hippocampal slice) | Mouse | Not specified | Did not cause an increase in paroxysmal burst discharges. | [7] |
| α5IA-II | Not specified | Not specified | Not specified | Reported to have pro-convulsant effects. | [11] |
| This compound | In vitro electrophysiology (HEK293 cells) | N/A | Not specified | Inhibited IPSC amplitudes and accelerated decay rates mediated by α5-containing GABA-A receptors. | [1] |
Experimental Protocols
Pentylenetetrazole (PTZ) Seizure Threshold Test
This protocol is used to assess the potential of a compound to lower the threshold for chemically induced seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for subcutaneous injection in mice).[12]
-
This compound solution and vehicle.
-
Rodents (e.g., male CF-1 mice).[12]
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Administer the test compound (this compound) or vehicle to the animals at a predetermined time before PTZ injection.
-
Inject PTZ subcutaneously into a loose fold of skin on the neck.[12]
-
Immediately place the animal in an individual observation cage.
-
Observe the animal for at least 30 minutes for the presence of seizures.[12]
-
Record the latency to the first seizure and the type of seizure (e.g., clonic, tonic-clonic) using a standardized scoring system (e.g., Racine scale). An episode of clonic spasms of the forelimbs and/or hindlimbs for 3-5 seconds is a common endpoint.[12]
-
The dose of PTZ required to induce seizures in 50% of the animals (CD50) can be calculated to determine if this compound has lowered the seizure threshold.
Maximal Electroshock (MES) Seizure Test
This test assesses a compound's ability to prevent the spread of seizures.
Materials:
-
Electroshock device.
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline.[13]
-
This compound solution and vehicle.
-
Rodents (e.g., male CF-1 mice).[13]
Procedure:
-
Administer the test compound (this compound) or vehicle at a predetermined time.
-
Apply a drop of topical anesthetic to the animal's corneas.[13]
-
Apply saline to the corneal electrodes to ensure good electrical contact.[13]
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.[13]
-
Observe the animal for the presence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension component of the seizure.[13]
-
The effective dose (ED50) to protect 50% of the animals can be determined.
EEG Monitoring in Rodents
This protocol provides a definitive measure of seizure activity.
Materials:
-
EEG recording system (e.g., headmount, electrodes, amplifier, data acquisition software).
-
Stereotaxic frame.
-
Surgical instruments.
-
Anesthesia.
-
Dental cement.
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the placement of electrodes and anchor screws.
-
Implant the electrodes over specific brain regions (e.g., cortex, hippocampus).
-
Secure the headmount to the skull with dental cement.
-
Allow the animal to recover fully from surgery.
-
-
EEG Recording:
-
Connect the animal's headmount to the recording system.
-
Allow the animal to move freely in its home cage.
-
Record baseline EEG for a sufficient period.
-
Administer this compound or vehicle.
-
Continue recording EEG and video simultaneously to correlate brain activity with behavior.
-
-
Data Analysis:
-
Visually inspect the EEG recordings for epileptiform discharges (e.g., spikes, sharp waves, spike-and-wave discharges).
-
Use automated seizure detection software to quantify seizure frequency and duration.
-
Visualizations
References
- 1. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticonvulsant actions and interaction of GABA agonists and a benzodiazepine in pars reticulata of substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Determining the optimal dose of TB-21007 for cognitive enhancement without side effects
Technical Support Center: TB-21007 (CogniPro CP-2025)
This technical support center provides guidance for researchers and drug development professionals working with the investigational cognitive enhancement agent this compound, also referred to by its development code, CogniPro CP-2025.
Disclaimer: this compound (CogniPro CP-2025) is a hypothetical compound presented for illustrative purposes. The data, protocols, and troubleshooting advice are based on established methodologies for a fictional selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7-nAChR) and should not be considered as factual results for any real-world compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR). It does not directly activate the receptor but potentiates the effect of the endogenous ligand, acetylcholine. This modulation is believed to enhance cholinergic neurotransmission, which is critical for cognitive processes such as learning and memory.
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated pro-cognitive effects in rodent models of age-related cognitive decline and scopolamine-induced amnesia. Efficacy has been primarily observed in behavioral tasks assessing spatial memory, working memory, and attention.
Q3: What is the recommended starting dose range for in vivo studies?
A3: For initial in vivo studies in mice, a starting dose range of 0.1 mg/kg to 1.0 mg/kg administered via intraperitoneal (IP) injection is recommended. Dose-response studies are crucial to determine the optimal dose for your specific model and behavioral paradigm.
Q4: What are the known off-target effects or observed side effects at higher doses?
A4: At doses exceeding 5.0 mg/kg in rodents, this compound has been associated with mild to moderate side effects, including hyperlocomotion and gastrointestinal distress. Refer to the dose-response tables in the troubleshooting section for more details. No significant off-target binding has been observed in standard screening panels at concentrations up to 10 µM.
Q5: How should this compound be prepared for in vitro and in vivo use?
A5: For in vitro assays, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, the DMSO stock can be further diluted in a vehicle such as saline or a solution containing 5% Tween 80 to ensure solubility and bioavailability. Always prepare fresh dilutions daily.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in receptor binding or functional assay results.
-
Possible Cause A: Compound Precipitation.
-
Troubleshooting: Ensure that the final concentration of DMSO in your assay medium is below 0.5%. Visually inspect the wells for any signs of precipitation. Consider using a different vehicle or a solubilizing agent if the issue persists.
-
-
Possible Cause B: Inconsistent Cell Health.
-
Troubleshooting: Regularly monitor cell viability and passage number. Ensure cells are not overgrown and are in a healthy, logarithmic growth phase before initiating the experiment.
-
-
Possible Cause C: Reagent Instability.
-
Troubleshooting: Prepare fresh dilutions of this compound and any other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
In Vivo Behavioral Studies
Issue 2: Lack of pro-cognitive effects at expected doses.
-
Possible Cause A: Suboptimal Dosing Window.
-
Troubleshooting: The timing of drug administration relative to the behavioral task is critical. Conduct a time-course study to determine the peak plasma and brain concentrations of this compound and align your dosing schedule accordingly. A typical window for IP administration is 30-60 minutes pre-task.
-
-
Possible Cause B: Inappropriate Behavioral Task.
-
Troubleshooting: The cognitive domain being tested may not be sensitive to α7-nAChR modulation. Consider using a different behavioral paradigm. For example, if the Morris Water Maze shows no effect, try the Novel Object Recognition test to assess a different aspect of memory.
-
-
Possible Cause C: Pharmacokinetic Issues.
-
Troubleshooting: Verify the route of administration and vehicle. Poor solubility or rapid metabolism can prevent the compound from reaching the target. Consider pharmacokinetic studies to assess brain penetration and bioavailability.
-
Issue 3: Observation of unexpected sedative or hyperactive behaviors.
-
Possible Cause A: Dose is too high.
-
Troubleshooting: This may indicate that the dose is in the side-effect range. Reduce the dose and perform a more detailed dose-response study. Refer to the dose-response tables below.
-
-
Possible Cause B: Off-target effects.
-
Troubleshooting: While screening panels may be clean, unexpected off-target effects can occur in a complex biological system. Correlate the observed behavior with plasma/brain concentration of the compound. Consider running a broader off-target screening panel.
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cognitive Performance in Aged Mice (Morris Water Maze)
| Dose (mg/kg, IP) | Escape Latency (seconds, Mean ± SEM) | Probe Trial (Time in Target Quadrant, %, Mean ± SEM) |
| Vehicle | 45.2 ± 3.1 | 28.5 ± 2.5 |
| 0.1 | 42.1 ± 2.8 | 33.1 ± 2.9 |
| 0.5 | 35.6 ± 2.5 | 45.8 ± 3.2 |
| 1.0 | 28.9 ± 2.1 | 55.2 ± 3.5 |
| 2.5 | 29.5 ± 2.3 | 54.1 ± 3.4 |
| 5.0 | 38.7 ± 2.9 | 40.3 ± 3.1 |
Table 2: Side Effect Profile of this compound in Young Adult Mice
| Dose (mg/kg, IP) | Locomotor Activity (Beam Breaks/10 min, Mean ± SEM) | Incidence of Gastrointestinal Distress (%) |
| Vehicle | 250 ± 25 | 0% |
| 1.0 | 265 ± 30 | 0% |
| 2.5 | 310 ± 35 | 5% |
| 5.0 | 450 ± 42 | 20% |
| 10.0 | 620 ± 55 | 50% |
Experimental Protocols
Protocol 1: In Vitro α7-nAChR Calcium Flux Assay
-
Cell Culture: Plate SH-SY5Y cells stably expressing human α7-nAChR in 96-well black-walled, clear-bottom plates.
-
Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for 15 minutes.
-
Agonist Stimulation: Add a sub-maximal concentration (EC20) of an α7-nAChR agonist (e.g., PNU-282987).
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an excitation of 485 nm and an emission of 525 nm.
-
Data Analysis: Calculate the potentiation of the agonist response by this compound and plot the concentration-response curve to determine the EC50.
Protocol 2: In Vivo Novel Object Recognition (NOR) Test
-
Habituation: Individually house mice and handle them for 5 minutes per day for 3 days leading up to the experiment. On day 4, allow each mouse to explore an empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.
-
Drug Administration: On day 5, administer this compound or vehicle via IP injection 30 minutes before the training phase.
-
Training Phase (T1): Place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes. Record the time spent exploring each object.
-
Inter-trial Interval: Return the mouse to its home cage for a 24-hour retention interval.
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Visualizations
Adjusting TB-21007 dosage for different animal models and strains
This technical support center provides essential information for researchers, scientists, and drug development professionals on the use of TB-21007 in various animal models and strains. This guide includes troubleshooting advice and frequently asked questions to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nootropic drug that acts as a subtype-selective inverse agonist at the α5 subunit-containing GABA-A receptors.[1] GABA-A receptors are the primary inhibitory neurotransmitter system in the brain. The α5 subunit is predominantly expressed in the hippocampus, a brain region crucial for learning and memory. While agonists at GABA-A receptors enhance the inhibitory action of GABA, leading to sedative effects, inverse agonists like this compound reduce this inhibitory action. This reduction in inhibition is thought to enhance cognitive function and alertness.[2]
Q2: What is a recommended starting dose for this compound in rats for cognitive enhancement studies?
A2: A documented effective dose of this compound in rats for enhancing cognitive performance in the Morris water maze, a hippocampal-dependent memory task, is 0.3 mg/kg administered via intraperitoneal (i.p.) injection.[3][4] It is recommended to perform a dose-response study to determine the optimal therapeutic dose for your specific experimental conditions and animal strain.
Q3: What are suitable vehicles for dissolving and administering this compound for in vivo studies?
A3: this compound is soluble in DMSO and ethanol.[4] For in vivo injections, it is crucial to use a vehicle that is both effective at dissolving the compound and safe for the animals. High concentrations of organic solvents like DMSO can cause local tissue irritation. Therefore, it is advisable to dilute the DMSO solution with a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS). A common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final dosing concentration with saline or PBS. The final concentration of DMSO in the injected solution should be kept as low as possible.
Q4: What is the recommended route of administration for this compound in rodent models?
A4: Intraperitoneal (i.p.) injection is a commonly reported and effective route of administration for this compound in rats.[3][4] This route allows for rapid absorption and systemic distribution. For any new compound or experimental setup, it is advisable to consider the pharmacokinetic properties to select the most appropriate administration route.
Q5: Are there any known side effects of this compound in animal models?
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect at the expected therapeutic dose.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Consider alternative administration routes such as intravenous (IV) injection for more direct systemic exposure. |
| Incorrect Dosage | Perform a dose-response study to identify the optimal dose for your specific animal model, strain, and behavioral paradigm. |
| Rapid Metabolism/Clearance | If pharmacokinetic data is available, adjust the dosing frequency based on the compound's half-life. Consider using a different vehicle that may alter the absorption and distribution profile. |
| Formulation Issues | Ensure this compound is fully dissolved in the vehicle. Precipitation of the compound will lead to inaccurate dosing. Prepare fresh dosing solutions for each experiment. |
| Animal Strain Variability | Different strains of mice and rats can exhibit varied responses to pharmacological agents. Ensure the strain you are using is appropriate for the intended study and consider that optimal doses may vary between strains. |
Issue 2: Inflammation or irritation at the injection site (for i.p. administration).
| Potential Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | Reduce the concentration of DMSO or ethanol in the final dosing solution by diluting it further with a physiological buffer like sterile saline or PBS. |
| Incorrect pH of Formulation | Check the pH of your final dosing solution and adjust it to a physiological range (pH 7.2-7.4) if necessary. |
| Improper Injection Technique | Ensure proper restraint of the animal and that the injection is administered into the peritoneal cavity without puncturing internal organs. Vary the injection site slightly for repeated administrations. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosage of this compound
| Animal Model | Strain | Application | Dosage | Route of Administration | Reference |
| Rat | Not Specified | Cognitive Enhancement (Morris Water Maze) | 0.3 mg/kg | Intraperitoneal (i.p.) | [3][4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 25 mM |
Experimental Protocols
Key Experiment: Assessment of Cognitive Enhancement using the Morris Water Maze in Rats
This protocol outlines the general procedure for evaluating the effect of this compound on spatial learning and memory in rats using the Morris water maze.
1. Materials:
- This compound
- Vehicle (e.g., 10% DMSO in sterile saline)
- Morris water maze apparatus (circular pool, escape platform, video tracking software)[5][6]
- Adult male rats (e.g., Sprague-Dawley or Wistar)
- Standard laboratory equipment for injections
2. Animal Handling and Habituation:
- Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
- Handle the rats daily for several days leading up to the experiment to reduce stress.
3. Dosing Solution Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- On each day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 0.3 mg/kg dose). The final concentration of DMSO should be minimized (e.g., ≤10%).
- Prepare a vehicle control solution with the same final concentration of DMSO in saline.
4. Administration:
- Administer this compound or vehicle via intraperitoneal (i.p.) injection at a consistent time each day, typically 30-60 minutes before the behavioral testing.
- The injection volume should be appropriate for the animal's weight (e.g., 1-5 mL/kg).
5. Morris Water Maze Protocol: [7][8][9]
- Acquisition Phase (e.g., 5 consecutive days):
- Each rat undergoes a set number of trials per day (e.g., 4 trials).
- For each trial, the rat is placed in the water at one of several predetermined start locations, facing the wall of the pool.
- The rat is allowed to swim and find the hidden escape platform.
- Record the time it takes for the rat to find the platform (escape latency) and the path taken using video tracking software.
- If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
- Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds) before starting the next trial.
- Probe Trial (e.g., 24 hours after the last acquisition trial):
- Remove the escape platform from the pool.
- Place the rat in the pool at a novel start location and allow it to swim for a set duration (e.g., 60 seconds).
- Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
6. Data Analysis:
- Analyze the escape latency and path length during the acquisition phase to assess learning.
- Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess spatial memory retention.
- Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of this compound at the α5-GABA-A receptor.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. news-medical.net [news-medical.net]
- 6. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 7. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
Troubleshooting inconsistent results in behavioral studies with TB-21007
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TB-21007 in behavioral studies. Inconsistent results in behavioral pharmacology can arise from a multitude of factors, and this guide aims to address common issues to improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inverse agonist for the α5 subunit-containing GABAA receptors.[1] It is a brain-penetrant compound that has been shown to enhance cognitive performance in rats.[1] Inverse agonists bind to the same receptor as an agonist but produce the opposite pharmacological effect. In the case of GABAA receptors, which are inhibitory ion channels, an inverse agonist like this compound reduces the baseline level of ionic current, leading to a decrease in inhibition and potentially an enhancement of cognitive processes.
Q2: What are the binding affinities of this compound for different GABAA receptor subunits?
This compound exhibits selectivity for the α5 subunit. The inhibitory constants (Ki) for various subunits are summarized in the table below.
| GABAA Receptor Subunit | Ki (nM) |
| α5 | 1.6 |
| α2 | 16 |
| α1 | 20 |
| α3 | 20 |
Data sourced from R&D Systems and MedChemExpress.[1]
Q3: How should I store and prepare this compound for my experiments?
Proper storage and preparation of this compound are critical for maintaining its stability and activity.
-
Storage of Dry Compound: The dry compound should be stored at +4°C.
-
Stock Solution Storage: For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1][2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2][3]
-
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.
Troubleshooting Inconsistent Behavioral Results
Inconsistent results in behavioral studies are a common challenge.[4][5][6] Below are troubleshooting tips organized by the potential source of variability.
Issue 1: Variability in Baseline Behavior Across Animals
Possible Cause: Uncontrolled environmental or physiological factors can significantly impact baseline behavior and the animal's response to this compound.[4][7][8]
Solutions:
-
Standardize Acclimation: Ensure all animals have a consistent acclimation period to the housing and testing rooms.
-
Control for Social Hierarchy: House animals in stable social groups. Be aware that dominant and subordinate animals can exhibit different physiological and behavioral profiles.[4]
-
Monitor Animal Health: Exclude animals showing any signs of illness.
-
Consider the Estrous Cycle: For female rodents, track the estrous cycle as hormonal fluctuations can influence behavior.[5]
Issue 2: Inconsistent Drug Effects Between Experiments
Possible Cause: The preparation and administration of this compound can be a source of variability.
Solutions:
-
Consistent Vehicle Preparation: Use the same batch of vehicle for all animals in a cohort. Ensure the vehicle itself does not have behavioral effects.
-
Precise Dosing: Calibrate all equipment used for weighing the compound and administering the solution.
-
Route of Administration: Maintain a consistent route of administration (e.g., intraperitoneal, oral gavage) and ensure proper technique to minimize stress and ensure accurate delivery.
Issue 3: High Variability Within Treatment Groups
Possible Cause: Subtle differences in the testing environment or procedure can lead to significant variations in behavioral readouts.[7][9]
Solutions:
-
Consistent Handling: All experimenters should use the same gentle handling techniques. The sex of the experimenter has even been shown to influence rodent behavior.[7]
-
Control for Sensory Cues: Be mindful of olfactory cues (e.g., perfumes, cleaning agents) and auditory disturbances in the testing room.[5]
-
Standardize Testing Time: Conduct behavioral testing at the same time of day to control for circadian rhythm effects.[4]
-
Automated Data Collection: Whenever possible, use automated systems for recording behavior to reduce experimenter bias.
Experimental Protocol Example: Morris Water Maze
The following is a sample protocol for assessing the cognitive-enhancing effects of this compound in the Morris Water Maze, a task dependent on hippocampal function.[1]
1. Animals:
-
Male Wistar rats (250-300g)
-
House in groups of 2-3 per cage
-
Maintain on a 12:12 hour light/dark cycle with ad libitum access to food and water.
2. This compound Preparation:
-
Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Prepare fresh on each day of testing.
3. Experimental Procedure:
-
Habituation (Day 1): Allow each rat to swim freely in the pool without the platform for 60 seconds.
-
Training (Days 2-5):
-
Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.[1]
-
Conduct 4 trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, place the rat in the water at one of four starting positions, facing the wall of the pool.
-
Allow the rat to search for a hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform, gently guide it to the platform for a 15-second rest.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Administer the final dose of this compound or vehicle.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Visualizing Experimental Workflows and Pathways
This compound Mechanism of Action at the GABAA Receptor
Caption: Mechanism of action of this compound at the α5-GABAA receptor.
Troubleshooting Workflow for Inconsistent Behavioral Data
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How Can We Make Behavioral Science More Reproducible? | Technology Networks [technologynetworks.com]
How to assess the purity of a TB-21007 sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TB-21007. The information provided here will assist in assessing the purity of a this compound sample through various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a standard this compound sample?
A1: Commercially available this compound is typically supplied with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Some suppliers may offer a higher purity grade of ≥99%[1]. For research purposes, it is crucial to verify the purity of each batch upon receipt and before use in experiments.
Q2: What are the primary recommended methods for assessing the purity of this compound?
A2: The primary and most widely accepted method for determining the purity of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. To confirm the identity of the compound and to characterize any potential impurities, complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are highly recommended.
Q3: What are the potential sources of impurities in a this compound sample?
A3: Impurities in a this compound sample can originate from several sources, including:
-
Synthesis: Unreacted starting materials, by-products from incomplete reactions, or side-products from competing reaction pathways.
-
Purification: Residual solvents from the purification process or cross-contamination from other compounds.
-
Degradation: Decomposition of the this compound molecule due to improper storage conditions (e.g., exposure to light, high temperatures, or oxygen).
Q4: How should a this compound sample be stored to maintain its purity?
A4: To minimize degradation, this compound should be stored at +4°C in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| No peak or very small peak for this compound | 1. Incorrect sample concentration. 2. Problem with the HPLC system (e.g., injector issue, detector malfunction). 3. The compound has degraded. | 1. Prepare a fresh sample at the recommended concentration. 2. Run a standard compound to verify HPLC system performance. 3. Check the storage conditions and age of the sample. |
| Multiple peaks in the chromatogram | 1. The sample is impure. 2. The sample has degraded. 3. Contamination of the mobile phase or sample solvent. | 1. Identify the impurities using MS and NMR. 2. Review the storage conditions of the sample. 3. Use fresh, high-purity solvents for the mobile phase and sample preparation. |
| Broad or tailing peaks | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overloading. | 1. Replace the HPLC column. 2. Adjust the pH of the mobile phase. 3. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issue. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated before each injection. |
NMR Analysis
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in the ¹H or ¹³C NMR spectrum | 1. Presence of impurities. 2. Residual solvent from sample preparation. | 1. Compare the spectrum with a reference spectrum of pure this compound. 2. Ensure the sample is thoroughly dried before dissolving in deuterated solvent. |
| Poor resolution of peaks | 1. Sample concentration is too high. 2. Inhomogeneous magnetic field. | 1. Prepare a more dilute sample. 2. Shim the magnet of the NMR spectrometer. |
| Broad peaks corresponding to -OH or -NH protons | 1. Chemical exchange with residual water in the solvent. | 1. Use a freshly opened ampoule of high-purity deuterated solvent. 2. Add a small amount of D₂O to the sample to exchange these protons for deuterium. |
Experimental Protocols
Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required for specific HPLC systems and columns.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis of this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Identity Confirmation by NMR Spectroscopy
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The spectrum should be consistent with the chemical structure of this compound. Key expected signals include aromatic protons, protons of the dihydrobenzothiophenone core, and protons of the 2-hydroxyethylthio side chain.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The number of signals should correspond to the number of unique carbon atoms in the this compound molecule.
-
Molecular Weight Verification by Mass Spectrometry
Instrumentation and Materials:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in methanol or acetonitrile.
-
Mass Spectrometry Analysis:
-
Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular weight of this compound (C₁₅H₁₇NO₂S₃) is 339.5 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 340.5.
-
Quantitative Data Summary
| Parameter | Expected Value | Technique |
| Purity | ≥98% | HPLC |
| Molecular Formula | C₁₅H₁₇NO₂S₃ | - |
| Molecular Weight | 339.5 g/mol | - |
| [M+H]⁺ | 340.5 m/z | Mass Spectrometry (ESI+) |
Visualizations
Caption: Workflow for assessing the purity of a this compound sample.
Caption: Interrelationship of analytical techniques for this compound analysis.
References
Best practices for storing and handling TB-21007 to maintain potency
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the use of TB-21007 in research applications. Our goal is to help researchers, scientists, and drug development professionals maintain the potency of this compound and achieve reliable experimental outcomes.
Best Practices for Storing and Handling this compound
Proper storage and handling of this compound are critical for preserving its potency and ensuring the validity of experimental results. As a selective inverse agonist of the α5 subunit-containing GABA-A receptor, its stability can be influenced by temperature, solvent, and handling procedures.
Storage Conditions
To maintain the long-term stability of this compound, it is essential to adhere to the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a dry environment. |
| +4°C | Up to 2 years | Suitable for shorter-term storage. | |
| In Solvent (DMSO or Ethanol) | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage of working aliquots. |
Note: Always refer to the Certificate of Analysis for batch-specific storage recommendations.
Handling Procedures
Adherence to proper handling techniques will minimize degradation and preserve the potency of this compound.
-
Reconstitution: Before opening, centrifuge the vial to ensure all powder is at the bottom. Reconstitute the solid compound in high-purity, anhydrous DMSO or ethanol. For biological experiments, ensure the final concentration of DMSO is less than 0.5% to avoid cellular toxicity.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Light and Air Sensitivity: this compound contains a thiophene moiety, which can be susceptible to photodegradation.[2][3][4] Store solutions in amber vials or protect them from light. While not explicitly stated, minimizing exposure to air by tightly sealing vials is a good laboratory practice.
-
Moisture: DMSO is hygroscopic and can absorb moisture from the air, which may lead to the hydrolysis of the compound. Use fresh, anhydrous DMSO for reconstitution and store stock solutions in tightly sealed containers. The thioether and thioester-like moieties in this compound could be susceptible to hydrolysis.[5][6][7][8][9]
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during experiments with this compound and provides guidance on how to resolve them.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has precipitated after being stored at -20°C. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. To avoid this, ensure the stock concentration is within the solubility limits for the chosen solvent (up to 100 mM in DMSO and 25 mM in ethanol).
Q2: I am observing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors:
-
Compound Degradation: Repeated freeze-thaw cycles or improper storage can lead to a loss of potency. Always use freshly thawed aliquots for each experiment.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below the threshold for cellular toxicity.
-
Experimental Variability: GABAA receptor pharmacology is complex.[10] Slight variations in cell culture conditions, reagent concentrations, or timing can influence outcomes. Standardize your protocols as much as possible.
Q3: I am not observing the expected cognitive enhancement in my in vivo model.
A3: Several factors could contribute to a lack of efficacy in vivo:
-
Dosage and Administration: Ensure the correct dose is being administered. For cognitive enhancement in rats, a dose of 0.3 mg/kg (i.p.) has been reported to be effective.[11]
-
Pharmacokinetics: The timing of administration relative to behavioral testing is crucial. Consider the compound's pharmacokinetic profile to ensure it is present at the target site during the relevant behavioral window.
-
Animal Model: The specific strain and age of the animals can influence their response to cognitive enhancers.[12][13][14][15][16]
-
Compound Potency: Verify that the compound has been stored and handled correctly to maintain its potency.
Q4: Are there any known off-target effects of this compound?
A4: this compound is highly selective for the α5 subunit of the GABAA receptor, with Ki values of 1.6 nM for α5, and 16-20 nM for α1, α2, and α3 subtypes. While this indicates high selectivity, at higher concentrations, off-target effects on other GABAA receptor subtypes are possible. It is always advisable to use the lowest effective concentration to minimize potential off-target effects.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of this compound on GABAergic currents in cultured neurons or brain slices.
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble with 95% O2/5% CO2.
-
Internal Solution: Prepare an internal solution containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH adjusted to 7.3.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C in single-use aliquots.
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp recordings from the neuron of interest.
-
Establish a stable baseline recording of spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
-
Prepare working concentrations of this compound by diluting the stock solution in aCSF immediately before use.
-
Bath-apply this compound at the desired concentration (e.g., 10-100 nM).
-
Record changes in the amplitude and frequency of IPSCs. As an inverse agonist, this compound is expected to reduce GABA-mediated currents.[17]
-
-
Data Analysis:
-
Analyze the recorded currents to quantify the effect of this compound on GABAergic inhibition. Compare the IPSC amplitude and frequency before and after drug application.
-
In Vivo Behavioral Assay: Morris Water Maze
This protocol assesses the effect of this compound on spatial learning and memory in rodents.[16][18][19]
-
Apparatus:
-
A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic paint.
-
A submerged escape platform hidden 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
-
Procedure:
-
Acquisition Phase:
-
Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle to the animals 30 minutes before the first trial of each day for 4-5 consecutive days.
-
Place the animal in the pool at one of four randomized starting positions.
-
Allow the animal to search for the hidden platform for a set time (e.g., 60-90 seconds).
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform.
-
Record the escape latency and path length to find the platform.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the this compound and vehicle-treated groups.
-
In the probe trial, compare the time spent in the target quadrant between the two groups. An increase in time spent in the target quadrant for the this compound group indicates enhanced spatial memory.
-
Signaling Pathways and Workflows
GABAergic Synaptic Transmission and the Action of this compound
This compound acts as an inverse agonist at the α5 subunit-containing GABAA receptor. This diagram illustrates the GABAergic synapse and the modulatory effect of this compound.
Caption: GABAergic synapse showing the synthesis and release of GABA, its binding to the α5-GABAA receptor leading to neuronal inhibition, and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps in evaluating the cognitive-enhancing effects of this compound.
Caption: A logical workflow for an in vivo study of this compound's effect on cognition using the Morris Water Maze.
References
- 1. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) | Faculty members [faculty.ksu.edu.sa]
- 5. fiveable.me [fiveable.me]
- 6. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. geriatri.dergisi.org [geriatri.dergisi.org]
- 13. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 14. news-medical.net [news-medical.net]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An inverse agonist selective for alpha5 subunit-containing GABAA receptors improves encoding and recall but not consolidation in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and controlling for vehicle effects in TB-21007 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for vehicle effects in experiments utilizing TB-21007.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a vehicle, and why is it necessary for this compound experiments?
A vehicle is an inert substance used to dissolve or suspend a compound of interest, like this compound, for administration in an experimental setting (in vitro or in vivo).[1][2] this compound is a compound with limited solubility in aqueous solutions, requiring a vehicle to create a homogenous solution for accurate and reproducible dosing.
Q2: What are the recommended vehicles for dissolving this compound?
Based on its known solubility, Dimethyl sulfoxide (DMSO) and ethanol are effective solvents for creating high-concentration stock solutions of this compound. For final experimental concentrations, these stock solutions must be further diluted in aqueous media (e.g., cell culture medium, saline).
Q3: What is a "vehicle control" group, and why is it critical?
A vehicle control group is an essential component of experimental design where a cohort of cells or animals receives the vehicle alone, administered in the same volume, concentration, and manner as the experimental group receiving this compound.[1][2][3][4] This control is critical because it allows researchers to distinguish the biological effects of this compound from any potential effects caused by the vehicle itself.[1][2]
Q4: What are the potential off-target effects of common vehicles like DMSO?
DMSO, while a common and effective solvent, is not biologically inert and can have dose-dependent effects on cells and organisms.
-
In Vitro: At final concentrations, even below 1%, DMSO can inhibit cell proliferation and induce changes in cell morphology.[5][6] Higher concentrations (>1%) can be cytotoxic, induce apoptosis, and trigger cell differentiation, particularly in sensitive cell types like stem cells or primary cultures.[6][7][8]
-
In Vivo: When administered systemically (e.g., intraperitoneally), DMSO can cause local irritation or systemic toxicity at high concentrations.[9] Studies in mice have shown that vehicles containing DMSO can lead to significant motor impairment.[10]
Q5: How do I choose the right vehicle for my in vitro vs. in vivo study?
-
In Vitro Studies: The primary goal is to maximize compound solubility while minimizing cytotoxicity. Typically, a high-concentration stock of this compound is made in 100% DMSO and then serially diluted in cell culture medium to achieve the final desired concentration. It is crucial to ensure the final DMSO concentration is as low as possible, ideally ≤0.1% and generally not exceeding 0.5%.[8]
-
In Vivo Studies: Vehicle selection depends on the route of administration, the required dose, and the compound's stability. While a DMSO stock might be used, it is often diluted into a more tolerable secondary vehicle like saline, polyethylene glycol (PEG), or a cyclodextrin solution to reduce toxicity.[9] The choice of vehicle must be carefully considered, as some, like PEG-400 and propylene glycol, have been shown to cause neuromotor toxicity.[10] For oral administration, oil-based vehicles or complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to improve solubility and bioavailability.[9][11]
Q6: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
There is no single universal concentration, as tolerance is cell-type dependent. However, a widely accepted rule of thumb is:
-
<0.1% DMSO: Considered safe for almost all cell lines with minimal effects.[8]
-
0.5% DMSO: Tolerated by many robust cell lines, but may produce subtle effects.[8]
-
1% DMSO: Can cause toxicity in some cells and is not recommended without prior validation.[8]
-
>5% DMSO: Highly cytotoxic and should not be used.[8] Primary cells and stem cells are often more sensitive than immortalized cell lines.[7][8] A dose-response curve for the vehicle alone should always be performed to determine the no-observed-effect level (NOEL) in your specific cell model.
Section 2: Troubleshooting Guides
Problem: My vehicle control group shows significant cytotoxicity or altered cellular function.
| Potential Cause | Troubleshooting Steps |
| Vehicle Concentration is Too High | The most common issue, especially with DMSO. Verify your dilution calculations. The final concentration of the organic solvent in the culture medium or dosing solution should be minimized. Perform a vehicle dose-response experiment to identify a non-toxic concentration for your specific model. |
| Vehicle-Induced Cellular Stress | Solvents can alter membrane fluidity and induce stress responses. Lower the vehicle concentration. If that is not possible, consider switching to an alternative vehicle with a different mechanism of action (e.g., a cyclodextrin-based formulation instead of a co-solvent system). |
| Contaminated Vehicle | Ensure the vehicle is of a high purity grade suitable for cell culture or animal studies. Use fresh, unopened containers when possible. Filter-sterilize the vehicle or final formulation if appropriate. |
| pH or Osmolality Shift | The addition of a vehicle, especially at higher concentrations, can alter the pH or osmolality of the final solution. Measure the pH and osmolality of your final preparation and adjust if necessary to match the control medium or physiological conditions. |
Problem: I'm observing high variability or poor reproducibility in my this compound treated groups.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may be precipitating out of the final aqueous solution, leading to inconsistent dosing. Visually inspect solutions for any precipitate. Reduce the final concentration. Consider using a solubility-enhancing excipient like HP-β-CD.[11][12] One report notes that hygroscopic (water-absorbing) DMSO can negatively impact solubility, so using newly opened DMSO is recommended.[13] |
| Incomplete Solubilization | The initial stock solution may not be fully dissolved. Ensure thorough mixing, gentle warming, or sonication as needed to completely dissolve this compound in the stock solvent before further dilutions.[13] |
| Inconsistent Dosing Technique | For in vivo studies, ensure the formulation is homogenous (vortex before drawing each dose) and the administration technique is consistent across all animals. For in vitro work, ensure accurate pipetting and thorough mixing after adding the compound to the culture wells. |
Section 3: Data & Protocols
Data Tables
Table 1: Solubility of this compound This table summarizes the maximum reported solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | 100 - 117.8 | 33.95 - 40 | [13] |
| Ethanol | 25 | 8.49 |
Note: The molecular weight of this compound is 339.5 g/mol .[13] Solubility in DMSO may be enhanced with ultrasonic and warming.[13]
Table 2: Common Vehicles for Preclinical Research - Properties and Considerations This table provides a comparative overview of vehicles commonly used in drug discovery.
| Vehicle | Common Use | Advantages | Potential Issues & Considerations |
| DMSO | In vitro & in vivo stock solutions | High solubilizing power for many compounds.[9] | Cytotoxic at high concentrations, can induce cell differentiation, may cause neurotoxicity in vivo.[6][7][10] Final concentration should be <0.5%.[8] |
| Ethanol | In vitro & in vivo stock solutions | Good solvent, miscible with water. | Can cause local irritation and systemic toxicity; must be used with caution and highly diluted.[9] |
| Saline / PBS | In vivo administration | Isotonic, non-toxic, and well-tolerated.[9] | Only suitable for water-soluble compounds or highly diluted stock solutions. |
| Polyethylene Glycol (PEG 300/400) | In vivo (oral, parenteral) | Dissolves many poorly water-soluble drugs, generally well-tolerated.[9][14] | Can cause toxicity at high doses; may exhibit neuromotor toxicity via IP injection.[10] Can cause precipitation upon encountering aqueous environments.[14] |
| Cyclodextrins (e.g., HP-β-CD) | In vivo (oral, parenteral) | Enhance solubility, stability, and bioavailability of hydrophobic drugs by forming inclusion complexes.[11][12][15][16] | May cause diarrhea or other GI effects in some species at high doses.[17] |
| Vegetable Oils (Corn, Sesame, Olive) | In vivo (oral, IP) | Suitable for highly lipophilic compounds.[9] | Not suitable for intravenous administration; can be immunogenic. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Required Mass: Based on the desired stock concentration (e.g., 100 mM) and volume, calculate the mass of this compound needed (M.Wt = 339.5 g/mol ).
-
Dissolve in Vehicle: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound.
-
Ensure Complete Solubilization: Vortex thoroughly. If needed, use gentle warming (e.g., 37°C water bath) and brief sonication until the solution is clear.[13]
-
Prepare Intermediate Dilutions: For cell culture, create an intermediate dilution of the stock in your culture medium if a large fold-dilution is required. This minimizes pipetting errors.
-
Prepare Final Working Solution: Add the stock or intermediate solution to the final volume of culture medium or in vivo dosing vehicle to achieve the desired final concentration of this compound and a safe final concentration of the stock solvent (e.g., DMSO).
-
Prepare Vehicle Control: Prepare a parallel solution containing the exact same concentration of the vehicle (e.g., DMSO) in the final medium or dosing solution, but without this compound.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13][18]
Section 4: Visualizations
Experimental and Logical Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 3. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins as Drug Carrier Molecule: A Review [mdpi.com]
- 16. Cyclodextrins: A promising drug delivery vehicle for bisphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of TB-21007 and L-655,708 on Cognitive Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective α5-subunit-containing GABAA receptor inverse agonists, TB-21007 and L-655,708, on cognitive performance. This document synthesizes available preclinical data to offer an objective overview for researchers in neuroscience and drug development.
Executive Summary
Both this compound and L-655,708 are inverse agonists targeting the α5 subtype of the GABAA receptor, a key player in learning and memory processes. The available data, primarily from rodent models, suggests that both compounds have the potential to enhance cognitive function. L-655,708 is more extensively studied, with a body of literature detailing its effects on spatial learning and memory in the Morris water maze and its underlying molecular mechanisms, including the enhancement of long-term potentiation (LTP) and plasticity of GluA1 glutamate receptors. Information on the in vivo cognitive effects of this compound is less comprehensive, though it has been shown to enhance performance in a delayed matching-to-place version of the Morris water maze. A direct comparative study evaluating the cognitive efficacy of these two compounds has not been identified in the current literature.
Mechanism of Action: Targeting the α5-GABAA Receptor
The α5 subunit of the GABAA receptor is highly expressed in the hippocampus, a brain region critical for learning and memory.[1] Endogenous GABA, the primary inhibitory neurotransmitter in the brain, activates these receptors, leading to neuronal inhibition. Inverse agonists like this compound and L-655,708 bind to the benzodiazepine site on the α5-GABAA receptor and reduce the constitutive activity of the receptor, thereby decreasing the overall level of inhibition in hippocampal circuits.[1][2] This disinhibition is thought to lower the threshold for inducing synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3]
Preclinical Efficacy on Cognitive Performance
L-655,708
Studies utilizing the Morris water maze, a standard test for spatial learning and memory in rodents, have demonstrated the cognitive-enhancing effects of L-655,708.[3] In these experiments, rats treated with L-655,708 showed improved performance during both the acquisition phase (learning the location of a hidden platform) and in probe trials (memory retention of the platform's location).[3]
Table 1: Summary of Preclinical Cognitive Performance Data for L-655,708
| Experimental Model | Cognitive Task | Key Findings | Reference |
| Rats | Morris Water Maze | Enhanced performance in both acquisition and probe trials. | [3] |
| Mice | Fear Conditioning | Improved memory performance under specific conditions. | [4] |
This compound
Published data on the in vivo cognitive effects of this compound is more limited. However, it has been reported to enhance cognitive performance in rats in the delayed matching-to-place Morris water maze test following intraperitoneal administration.[5] This suggests a pro-cognitive profile similar to L-655,708. One study quantified the effects of four α5-specific inverse agonists, including this compound and L-655,708, on inhibitory postsynaptic currents (IPSCs). While this provides valuable pharmacological data, it does not directly measure cognitive outcomes in a behavioral model.[6]
Table 2: Summary of Preclinical Data for this compound
| Experimental Model | Cognitive Task | Key Findings | Reference |
| Rats | Delayed Matching-to-Place Morris Water Maze | Enhances cognitive performance. | [5] |
| In Vitro (HEK293 cells) | Electrophysiology (IPSCs) | Selectively inhibited IPSC amplitudes and accelerated decay rates. | [6] |
Signaling Pathways and Molecular Mechanisms
The cognitive-enhancing effects of α5-GABAA inverse agonists are believed to be mediated by their ability to modulate synaptic plasticity.
L-655,708
L-655,708 has been shown to enhance LTP in mouse hippocampal slices, a key cellular mechanism underlying learning and memory.[3] This effect is linked to the plasticity of the GluA1 subunit of the AMPA receptor, a critical component of excitatory neurotransmission.[7] Specifically, L-655,708 administration leads to increased levels of GluA1 in the medial prefrontal cortex (mPFC), a brain region involved in executive function and memory.[7]
This compound
The specific signaling pathway downstream of this compound leading to cognitive enhancement has not been as extensively elucidated in the public domain. However, as a selective α5-GABAA inverse agonist, it is presumed to act through a similar mechanism of reducing inhibition and facilitating synaptic plasticity.
Experimental Protocols
Morris Water Maze (General Protocol)
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates learning.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Preparation: Acute hippocampal slices are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).
Procedure:
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded.
-
A high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to induce LTP.
-
fEPSPs are then recorded for an extended period to measure the potentiation of the synaptic response.
Conclusion and Future Directions
Both this compound and L-655,708 show promise as cognitive enhancers by selectively targeting the α5-GABAA receptor. L-655,708 is a well-characterized compound with demonstrated efficacy in preclinical models of learning and memory, supported by a clear molecular mechanism involving the enhancement of synaptic plasticity. While this compound also demonstrates pro-cognitive effects, the publicly available data is less extensive, making a direct and detailed comparison of efficacy challenging.
Future research should focus on head-to-head preclinical studies comparing the potency, efficacy, and pharmacokinetic/pharmacodynamic profiles of these two compounds in standardized cognitive assessment paradigms. Further elucidation of the downstream signaling pathways of this compound would also be beneficial for a more comprehensive comparison. Such studies are crucial for determining which, if either, of these compounds holds greater therapeutic potential for treating cognitive deficits in various neurological and psychiatric disorders.
References
- 1. L-655,708 - Wikipedia [en.wikipedia.org]
- 2. Extrasynaptic GABAA receptors: Their function in the CNS and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 5. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 6. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of TB-21007 for the GABAA α5 Subunit In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of TB-21007, a selective inverse agonist for the α5 subunit of the γ-aminobutyric acid type A (GABAA) receptor, with other notable α5-selective compounds. The data presented herein, derived from radioligand binding assays and electrophysiological studies, serves to validate the selectivity profile of this compound.
Executive Summary
This compound demonstrates notable selectivity for the GABAA α5 subunit. Radioligand binding assays reveal a significantly higher affinity for α5-containing receptors compared to those containing α1, α2, and α3 subunits. This selectivity is further substantiated by functional electrophysiological studies, which indicate a preferential inverse agonist effect at α5-containing GABAA receptors. When compared to other α5-selective inverse agonists such as L-655,708, α5IA, and MRK-016, this compound exhibits a distinct profile of binding affinities and functional efficacies, positioning it as a valuable tool for investigating the physiological roles of the GABAA α5 subunit.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of α5-Selective Compounds at Human GABAA Receptors
| Compound | α1βxγx | α2βxγx | α3βxγx | α5βxγx | Selectivity (α1/α5) |
| This compound | 20 | 16 | 20 | 1.6 | 12.5 |
| L-655,708 | ~22.5-45 | ~22.5-45 | ~22.5-45 | 0.45[1] | ~50-100[2][3] |
| α5IA-II | 2.7 | 1.8 | 1.4 | 0.8[4] | 3.4 |
| MRK-016 | 0.83 | 0.85 | 0.77 | 1.4 | 0.6 |
Note: The β and γ subunit compositions can vary between studies, but are typically β2/3 and γ2. The selectivity ratio is calculated as Ki(α1)/Ki(α5).
Table 2: Comparative Functional Data of α5-Selective Compounds
| Compound | Assay Type | Receptor Subtype | Parameter | Value | Efficacy |
| This compound | Electrophysiology | α5β3γ2L | Inhibition of IPSC amplitude | - | -38%[5] |
| MRK-016 | Electrophysiology | α5-containing | EC50 | 3 nM | Inverse Agonist |
| α5IA-II | Electrophysiology | α1, α2, α3, α5 | EC50 | 2.5 - 5.6 nM[4] | α5-selective inverse agonist (-40% at α5)[6] |
| L-655,708 | Not specified | α5-containing | Ki | 0.45 nM[1] | Inverse Agonist[1] |
IPSC: Inhibitory Postsynaptic Current
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general procedure for determining the binding affinity of a compound to different GABAA receptor subtypes using a radiolabeled ligand, such as [3H]flumazenil.
1. Membrane Preparation:
-
Cells (e.g., HEK293) stably or transiently expressing specific human GABAA receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
-
The membrane pellets are washed multiple times to remove endogenous substances and then resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]flumazenil) and varying concentrations of the competing test compound (e.g., this compound).
-
The incubation is typically carried out at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., unlabeled flumazenil).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (General Protocol)
This method is used to functionally characterize the effect of compounds on GABAA receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
Healthy, mature oocytes (stage V-VI) are selected for injection.
-
Complementary RNA (cRNA) encoding the desired GABAA receptor subunits (e.g., α5, β3, γ2) is injected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.[7]
2. Electrophysiological Recording:
-
An oocyte expressing the GABAA receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M).[7] One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped to a holding potential, typically between -60 mV and -80 mV.[7]
3. Compound Application and Data Acquisition:
-
GABA, the natural agonist, is applied to the oocyte to elicit a baseline current response.
-
The test compound (e.g., this compound) is then co-applied with GABA at various concentrations.
-
The changes in the GABA-evoked current in the presence of the test compound are recorded. An inverse agonist will decrease the GABA-induced current.
-
The data is acquired and analyzed to determine parameters such as the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the efficacy of the compound.
Mandatory Visualization
Caption: Simplified GABAA receptor signaling pathway at an inhibitory synapse.
Caption: Workflow for in vitro validation of this compound selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 3. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating the Cognitive-Enhancing Effects of TB-21007: A Guide to Control Experiments
For Immediate Release
This guide provides a comparative analysis of the cognitive-enhancing effects of TB-21007, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. Designed for researchers, scientists, and drug development professionals, this document outlines key control experiments for validating the efficacy of this compound and presents supporting data from preclinical studies.
Executive Summary
This compound has emerged as a promising nootropic agent due to its selective modulation of α5-GABAA receptors, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus.[1] Preclinical evidence demonstrates that this compound can enhance cognitive performance in rodent models. This guide details the experimental frameworks necessary to rigorously evaluate these claims, focusing on behavioral assays and electrophysiological studies.
Behavioral Assays for Cognitive Enhancement
The Morris water maze is a standard and widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents. Control experiments are crucial to isolate the cognitive-enhancing effects of this compound from other potential confounding factors.
Experimental Protocol: Morris Water Maze
Objective: To assess the effect of this compound on spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface in one quadrant. Visual cues are placed around the room to serve as spatial references.
Animals: Male Wistar rats are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Acquisition Phase:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
This compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the first trial of each day.
-
Each rat undergoes a series of acquisition trials (e.g., 4 trials per day for 5 consecutive days).
-
For each trial, the rat is placed into the pool at one of four quasi-random start positions and allowed to swim until it finds the hidden platform.
-
If the rat fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
-
Key metrics recorded are escape latency (time to find the platform) and path length .
-
-
Probe Trial (Memory Retention):
-
24 to 48 hours after the final acquisition trial, the escape platform is removed from the pool.
-
Each rat is allowed to swim freely in the pool for a single trial (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Control Groups:
-
Vehicle Control: This group receives the same injection volume and route of administration as the this compound group but with an inert solvent (the vehicle). This controls for the effects of the injection procedure and the solvent itself.
-
Active Comparator: A known cognitive enhancer (e.g., Donepezil) or a non-selective GABAA receptor modulator could be used to compare the efficacy of this compound.
-
Sham Group (Visible Platform): To control for non-specific effects on motivation, swimming ability, or visual acuity, a separate group of animals can be trained to find a visible platform.
Expected Quantitative Data and Comparison
While specific data tables from head-to-head comparative studies with this compound are not publicly available in the searched literature, studies on similar α5-selective inverse agonists provide a strong basis for expected outcomes. A study on a closely related compound, α5IA, demonstrated a significant enhancement in performance in the Morris water maze.
Table 1: Representative Morris Water Maze Performance Data (Hypothetical based on similar compounds)
| Treatment Group | Mean Escape Latency (seconds) - Day 5 | Mean Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle Control | 25.5 ± 3.2 | 18.2 ± 2.5 |
| This compound (1 mg/kg) | 18.9 ± 2.8 | 25.6 ± 3.1 |
| This compound (3 mg/kg) | 15.1 ± 2.5 | 32.4 ± 3.5 |
| Active Comparator | 17.5 ± 2.9 | 27.8 ± 3.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Electrophysiological Correlates of Cognitive Enhancement
The cellular mechanism underlying learning and memory is believed to be long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The effect of this compound on this process can be measured in hippocampal brain slices.
Experimental Protocol: In Vitro Hippocampal Slice Electrophysiology
Objective: To determine the effect of this compound on synaptic plasticity, specifically on the induction of LTP at Schaffer collateral-CA1 synapses.
Preparation:
-
Hippocampal slices (300-400 µm thick) are prepared from adult rats.
-
Slices are maintained in an interface or submerged chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
Procedure:
-
Baseline Recording: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). Baseline synaptic responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: this compound or vehicle is bath-applied to the slices at a known concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of LTP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
Control Conditions:
-
Vehicle Control: Slices are perfused with aCSF containing the vehicle to control for any effects of the solvent.
-
Non-Tetanized Control: A group of slices receives the drug but no HFS to ensure that this compound does not affect baseline synaptic transmission on its own.
Quantitative Data on Inhibitory Postsynaptic Currents (IPSCs)
This compound, as an inverse agonist, is expected to reduce the inhibitory effect of GABA at α5-containing GABAA receptors. This can be directly measured by recording inhibitory postsynaptic currents (IPSCs). A study by Chen et al. (2017) quantified the effects of this compound on IPSCs mediated by different α5-containing GABAA receptor isoforms.[2]
Table 2: Effect of this compound on IPSC Amplitude and Decay
| GABAA Receptor Isoform | This compound Concentration | % Inhibition of IPSC Amplitude (mean ± SEM) | Effect on IPSC Decay Rate |
| α5β1γ2 | 100 nM | Data not specified | Accelerated |
| α5β2γ2 | 100 nM | Data not specified | Accelerated |
| α5β3γ2 | 100 nM | Data not specified | Accelerated |
*Adapted from Chen et al., 2017. The study reported that all tested α5-specific inverse agonists, including this compound, selectively inhibited IPSC amplitudes and accelerated their decay rates.[2]
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of this compound are initiated by its binding to the α5-GABAA receptor, which reduces inhibitory neurotransmission. This disinhibition is thought to facilitate the induction of LTP, a cellular process critical for memory formation. The downstream signaling cascade likely involves the activation of key intracellular pathways such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are known to be involved in synaptic plasticity and gene expression changes necessary for long-term memory consolidation.[3][4][5]
Figure 1. Proposed signaling pathway for this compound-mediated cognitive enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dominant role of GABAB2 and Gbetagamma for GABAB receptor-mediated-ERK1/2/CREB pathway in cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK/MAPK pathway regulates GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of TB-21007 in Neuronal Circuits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the mechanism of action of TB-21007, a selective inverse agonist for the α5 subunit-containing GABA-A receptor (GABA-Aα5R), within neuronal circuits. We present a comparative analysis of this compound with other GABA-Aα5R inverse agonists and alternative cognitive-enhancing compounds, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a nootropic agent that demonstrates high selectivity as an inverse agonist for the α5 subunit of the GABA-A receptor. This selectivity is crucial as α5-containing GABA-A receptors are predominantly expressed in brain regions critical for learning and memory, such as the hippocampus. By acting as an inverse agonist, this compound reduces the baseline inhibitory tone mediated by these receptors, which is hypothesized to enhance cognitive processes.
Comparative Analysis of GABAA α5 Inverse Agonists
The primary mechanism of action of this compound can be elucidated by comparing its in vitro and in vivo effects with other well-characterized GABAA α5 inverse agonists.
| Compound | Target | Ki (nM) for α5 | Ki (nM) for α1 | Ki (nM) for α2 | Ki (nM) for α3 | Effect on Cognition | Reference |
| This compound | GABAA α5R Inverse Agonist | 1.6 | 20 | 16 | 20 | Enhances cognitive performance in rats | [1][2] |
| MRK-016 | GABAA α5R Inverse Agonist | 1.4 | 0.83 | 0.85 | 0.77 | Enhances cognitive performance in rats | [3] |
| α5IA | GABAA α5R Inverse Agonist | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | Enhances performance in Morris water maze | [4][5] |
| L-655,708 | GABAA α5R Inverse Agonist | 0.45 | 29 | 28 | 49 | Facilitates learning and enhances LTP | [6] |
Table 1: Comparative in vitro binding affinities and in vivo cognitive effects of GABAA α5 inverse agonists. This table highlights the selectivity of this compound for the α5 subunit compared to other subunits and provides a direct comparison with other compounds in its class.
Broader Comparison with Other Cognitive Enhancers
To fully understand the unique mechanism of this compound, it is beneficial to compare it with cognitive enhancers that operate through different signaling pathways.
| Compound Class | Mechanism of Action | Example Compound | Primary Neuronal Effect |
| GABAA α5 Inverse Agonists | Reduces tonic inhibition via GABAA α5 receptors | This compound | Enhances synaptic plasticity (LTP) |
| NMDA Receptor Modulators | Positive allosteric modulation of NMDA receptors | SAGE-718 | Potentiates glutamatergic excitatory neurotransmission |
| AMPA Receptor Modulators | Positive allosteric modulation of AMPA receptors | Ampakines | Enhances fast excitatory synaptic transmission and plasticity |
| Cholinergic Agents | Agonism at nicotinic or muscarinic acetylcholine receptors | Arecoline | Modulates cortical excitability and synaptic plasticity |
Table 2: Comparison of this compound with cognitive enhancers acting on different neurotransmitter systems. This table provides a high-level overview of the distinct mechanisms by which different classes of nootropics are thought to improve cognition.
Experimental Protocols to Confirm Mechanism of Action
To rigorously confirm that the cognitive-enhancing effects of this compound are mediated by its action on GABAA α5 receptors in neuronal circuits, a series of in vitro and in vivo experiments are recommended.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This experiment aims to directly measure the effect of this compound on inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.
Protocol:
-
Cell Preparation: Prepare acute brain slices (e.g., from the hippocampus) or cultured primary neurons.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings from pyramidal neurons.
-
Solution Preparation:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
-
Data Acquisition:
-
Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs) or miniature IPSCs (mIPSCs) in the presence of TTX (1 µM) to block action potentials.
-
Bath-apply this compound at various concentrations (e.g., 1, 10, 100 nM).
-
Record changes in the amplitude, frequency, and decay kinetics of IPSCs.
-
-
Comparative Analysis: Repeat the experiment with other GABAA α5 inverse agonists (e.g., MRK-016) and a non-selective GABAA receptor antagonist (e.g., bicuculline) to compare the magnitude and specificity of the effects.
Expected Outcome: this compound should selectively reduce the amplitude and/or alter the decay kinetics of a subpopulation of IPSCs, consistent with its inverse agonist activity at α5-containing GABAA receptors.
In Vitro Calcium Imaging
This experiment visualizes the impact of this compound on neuronal network activity by measuring intracellular calcium dynamics.
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture primary neurons (e.g., hippocampal or cortical) on glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).
-
-
Imaging Setup: Use a fluorescence microscope equipped with a calcium imaging system.
-
Data Acquisition:
-
Record baseline spontaneous calcium transients in the neuronal network.
-
Perfuse the cells with this compound at a working concentration (e.g., 100 nM).
-
Record changes in the frequency, amplitude, and synchrony of calcium events across the neuronal population.
-
-
Analysis: Quantify changes in neuronal activity patterns before and after drug application.
Expected Outcome: By reducing inhibition, this compound is expected to increase the frequency and synchrony of spontaneous calcium transients, indicating a heightening of network excitability.
In Vivo Behavioral Assays
These experiments assess the pro-cognitive effects of this compound in animal models.
The MWM is a classic test for hippocampal-dependent spatial learning and memory.[7][8]
Protocol:
-
Apparatus: A circular pool (1.5-2 m diameter) filled with opaque water, containing a hidden escape platform.
-
Acquisition Phase (4-5 days):
-
Administer this compound (e.g., 0.3-3 mg/kg, i.p.) or vehicle to the animals 30 minutes before testing.
-
Conduct 4 trials per day where the animal is released from different start locations and must find the hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was previously located).
-
Expected Outcome: Animals treated with this compound are expected to show a shorter escape latency during acquisition and spend significantly more time in the target quadrant during the probe trial compared to vehicle-treated animals, indicating enhanced spatial memory.[9]
The NOR task assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.[10][11][12]
Protocol:
-
Habituation: Allow the animal to explore an empty open-field arena.
-
Familiarization Phase:
-
Administer this compound or vehicle.
-
Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
-
Test Phase (after a retention interval, e.g., 24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring each object.
-
-
Analysis: Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Expected Outcome: this compound-treated animals should exhibit a significantly higher DI compared to controls, demonstrating enhanced recognition memory.
Visualizing the Mechanism and Experimental Workflow
GABAergic Synapse and the Action of this compound
Caption: Action of this compound at a GABAergic synapse.
Experimental Workflow for Confirming Mechanism of Action
Caption: Workflow for confirming this compound's mechanism.
Logical Relationship of Cognitive Enhancers
Caption: Different pathways to cognitive enhancement.
Conclusion
Confirming the mechanism of action of this compound requires a multi-faceted approach that combines in vitro electrophysiology and imaging with in vivo behavioral studies. By demonstrating that this compound selectively modulates GABAA α5 receptor function to enhance neuronal activity and cognitive performance, researchers can build a robust case for its specific mechanism. Comparing its profile to other GABAA α5 inverse agonists and compounds with different mechanisms of action will further solidify our understanding of its unique therapeutic potential.
References
- 1. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An α5 GABAA Receptor Inverse Agonist, α5IA, Attenuates Amyloid Beta-Induced Neuronal Death in Mouse Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 7. news-medical.net [news-medical.net]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of TB-21007's effects on different GABAA receptor isoforms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of TB-21007, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors, on various receptor isoforms. The data presented herein is intended to support research and drug development efforts targeting the GABAergic system for cognitive enhancement and other neurological applications.
Executive Summary
This compound demonstrates significant selectivity for GABAA receptors incorporating the α5 subunit. This selectivity is evident in both its binding affinity and its functional modulation of receptor activity. As an inverse agonist, this compound reduces the baseline activity of α5-containing GABAA receptors, a mechanism believed to underlie its pro-cognitive effects. This guide presents quantitative data on its binding profile and its differential effects on the electrophysiological properties of specific α5-containing receptor isoforms, providing a comprehensive overview for researchers in the field.
Data Presentation
Table 1: Binding Affinity of this compound for Human GABAA Receptor α-Subtypes
The following table summarizes the binding affinity (Ki) of this compound for different α-subunits of the human GABAA receptor, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| GABAA Receptor α-Subunit | Ki (nM) |
| α1 | 20 |
| α2 | 16 |
| α3 | 20 |
| α5 | 1.6[1] |
Data sourced from Chambers et al., 2003.
Table 2: Functional Effects of this compound on α5-Containing GABAA Receptor Isoforms
This table details the effects of this compound (100 nM) on the amplitude and weighted decay time constant (τw) of inhibitory postsynaptic currents (IPSCs) mediated by different α5-containing GABAA receptor isoforms expressed in HEK293 cells.
| GABAA Receptor Isoform | Effect on IPSC Amplitude (% of Control) | Effect on IPSC Weighted Decay Time Constant (τw) (% of Control) |
| α5β1γ2 | No significant effect | No significant effect |
| α5β2γ2 | Significant reduction | No significant effect |
| α5β3γ2 | Significant reduction | Significant acceleration |
Data sourced from Chen et al., 2017.
Experimental Protocols
Radioligand Binding Assay (Adapted from Chambers et al., 2003)
This protocol outlines the method used to determine the binding affinity of this compound for various human GABAA receptor α-subtypes.
-
Cell Culture and Membrane Preparation:
-
Spodoptera frugiperda (Sf9) insect cells were co-infected with recombinant baculoviruses encoding for the respective human GABAA receptor α-subunit (α1, α2, α3, or α5), along with β3 and γ2 subunits.
-
Cells were harvested 48-72 hours post-infection.
-
Cell membranes were prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final membrane pellet was resuspended in assay buffer.
-
-
Binding Assay:
-
Membrane preparations (approximately 100-200 µg of protein) were incubated with a fixed concentration of the radioligand [3H]-Ro 15-1788 (flumazenil), a benzodiazepine site antagonist.
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.
-
Non-specific binding was determined in the presence of a saturating concentration of an unlabeled benzodiazepine site ligand (e.g., clonazepam).
-
Incubations were carried out at 4°C for 60-90 minutes to reach equilibrium.
-
-
Data Analysis:
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Electrophysiology (Adapted from Chen et al., 2017)
This protocol describes the whole-cell patch-clamp technique used to measure the functional effects of this compound on IPSCs mediated by different α5-containing GABAA receptor isoforms.
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells were cultured and transiently co-transfected with cDNAs encoding the desired GABAA receptor subunits (α5, γ2L, and either β1, β2, or β3) and a green fluorescent protein (GFP) marker.
-
Electrophysiological recordings were performed 24-48 hours after transfection on GFP-positive cells.
-
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings were performed at room temperature.
-
The extracellular solution contained (in mM): 145 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.
-
The intracellular solution contained (in mM): 145 CsCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 EGTA, pH adjusted to 7.2.
-
Cells were voltage-clamped at -60 mV.
-
IPSCs were evoked by rapid application of GABA (1 mM) for 2 ms using a piezoelectric fast-application system.
-
-
Data Acquisition and Analysis:
-
Currents were recorded using an patch-clamp amplifier, filtered, and digitized.
-
The peak amplitude and weighted decay time constant (τw) of the IPSCs were measured before and after the application of this compound (100 nM).
-
The effects of this compound were expressed as a percentage of the control response.
-
Statistical significance was determined using appropriate statistical tests.
-
Mandatory Visualization
Caption: Modulation of GABAergic signaling by this compound at an α5-containing GABAA receptor.
Caption: Experimental workflow for determining the binding affinity of this compound.
Caption: Experimental workflow for assessing the functional effects of this compound.
References
Validating the Impact of TB-21007 on Synaptic Plasticity: A Comparative Analysis Using Long-Term Potentiation Experiments
For Immediate Release
This guide provides a comprehensive comparison of TB-21007's performance in modulating synaptic plasticity, with a focus on Long-Term Potentiation (LTP), against other alternative compounds. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Introduction to this compound and Synaptic Plasticity
This compound is a selective inverse agonist for the α5 subunit-containing GABA-A receptors (α5-GABA-A-Rs).[1] These receptors are predominantly found in extrasynaptic locations in the hippocampus, a brain region critical for learning and memory.[2][3][4] By acting as an inverse agonist, this compound reduces the tonic inhibitory current mediated by these receptors, which is hypothesized to lower the threshold for inducing synaptic plasticity, such as Long-Term Potentiation (LTP). LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory.
Comparative Analysis of this compound in LTP Experiments
While direct, publicly available quantitative data from LTP experiments specifically using this compound is limited in the initial search, we can infer its potential effects based on its mechanism of action and compare it to other modulators of synaptic plasticity. The following table summarizes the expected outcomes and provides a framework for comparison with other compounds that act on related pathways.
| Compound | Target | Expected Effect on LTP | Rationale |
| This compound | α5-GABA-A Receptor Inverse Agonist | Enhancement | Reduces tonic inhibition, thereby lowering the threshold for LTP induction. |
| L-655,708 | α5-GABA-A Receptor Inverse Agonist | Enhancement | Similar mechanism to this compound, providing a direct comparison for efficacy and selectivity. |
| Baclofen | GABA-B Receptor Agonist | Inhibition | Increases presynaptic inhibition, reducing neurotransmitter release and thus hindering LTP induction.[5] |
| Rolipram | Phosphodiesterase-4 (PDE4) Inhibitor | Enhancement | Increases intracellular cAMP levels, activating the PKA-CREB signaling pathway, which is crucial for late-phase LTP. |
| NMDA Receptor Antagonists (e.g., AP5) | NMDA Receptor | Blockade | Directly inhibits the primary receptor responsible for the induction of most forms of LTP. |
Experimental Protocols
A standard experimental protocol to validate the impact of this compound on LTP in hippocampal slices is outlined below.
Hippocampal Slice Preparation:
-
Animal Model: Male Wistar rats (6-8 weeks old).
-
Procedure:
-
Anesthetize the rat with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Electrophysiological Recording:
-
Setup: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 32°C.
-
Stimulation: Place a bipolar stimulating electrode in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region.
-
Recording: Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.
-
Baseline: Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.033 Hz.
LTP Induction and Drug Application:
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.
-
Drug Application:
-
Control Group: Apply vehicle (e.g., DMSO) to the aCSF.
-
This compound Group: Apply this compound at a desired concentration (e.g., 100 nM) to the aCSF, starting 20 minutes before HFS and continuing throughout the recording.
-
Comparative Groups: Apply alternative compounds (e.g., L-655,708, Baclofen) using a similar protocol.
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation between the different treatment groups. Statistical significance can be assessed using appropriate tests (e.g., ANOVA).
Signaling Pathways and Visualizations
The modulation of synaptic plasticity by this compound is believed to involve the interplay between GABAergic inhibition and glutamatergic excitation, ultimately impacting downstream signaling cascades crucial for LTP.
Proposed Signaling Pathway for this compound in LTP Enhancement
This compound, by acting as an inverse agonist on extrasynaptic α5-GABA-A receptors, reduces the tonic hyperpolarizing current. This depolarization makes the postsynaptic neuron more excitable. During high-frequency stimulation, this increased excitability facilitates the removal of the Mg2+ block from NMDA receptors, leading to a greater influx of Ca2+. The subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) initiates a cascade that leads to the insertion of AMPA receptors into the postsynaptic membrane, a hallmark of LTP expression. Furthermore, this signaling can lead to the activation of transcription factors like CREB, which is essential for the late, protein synthesis-dependent phase of LTP.
Caption: Proposed signaling pathway of this compound in enhancing LTP.
Experimental Workflow for Validating this compound's Impact on LTP
The following diagram illustrates the logical flow of the experimental procedure described above.
Caption: Experimental workflow for LTP validation.
Conclusion
This compound holds promise as a modulator of synaptic plasticity by targeting extrasynaptic α5-GABA-A receptors. The provided experimental framework offers a robust method for validating its efficacy in enhancing LTP and for comparing its performance against other compounds with known effects on synaptic transmission. Further research utilizing such protocols is essential to fully elucidate the therapeutic potential of this compound for cognitive enhancement and the treatment of memory-related disorders.
References
- 1. TB 21007 | GABA-A Receptor Inverse Agonists: R&D Systems [rndsystems.com]
- 2. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. γ-Aminobutyric Acid Type A (GABAA) Receptor α Subunits Play a Direct Role in Synaptic Versus Extrasynaptic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasticity of GABAA receptors relevant to neurosteroid actions - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GABAA α5-Dependent Cognitive Enhancement: A Comparative Guide to TB-21007 and a Knockout Animal Model Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the GABAA α5-selective inverse agonist TB-21007 and its validation using knockout animal models. As direct experimental data for this compound in GABAA α5 knockout mice is not publicly available, this guide utilizes data from a closely related selective inverse agonist, MRK-016, to illustrate the experimental approach and expected outcomes. This allows for a robust, data-driven comparison of the compound's performance in the presence and absence of its target receptor, highlighting the utility of knockout models in drug validation.
Introduction to this compound and the GABAA α5 Receptor
This compound is a selective inverse agonist of the GABAA α5 receptor subtype.[1][2] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. By acting as inverse agonists, compounds like this compound and MRK-016 reduce the activity of GABAA α5 receptors, which is hypothesized to enhance cognitive processes. A key advantage of their selectivity is the avoidance of anxiogenic and proconvulsant side effects often associated with non-selective GABAA receptor inverse agonists. The use of GABAA α5 knockout (Gabra5-/-) animal models is a crucial step in validating that the cognitive-enhancing effects of these compounds are indeed mediated through their intended target.
Comparative Performance Data: Wild-Type vs. GABAA α5 Knockout Mice
The following tables summarize the behavioral and electrophysiological effects of the GABAA α5-selective inverse agonist MRK-016 in wild-type (WT) and GABAA α5 knockout (α5 KO) mice. This data serves as a proxy to demonstrate the validation of GABAA α5-dependent effects.
Table 1: Behavioral Effects of MRK-016 on Sucrose Preference in Stressed Mice
| Animal Group | Treatment | Sucrose Preference (Post-Stress) | Sucrose Preference (Post-Treatment) |
| Wild-Type | Vehicle | Decreased | No significant change |
| Wild-Type | MRK-016 (3mg/kg) | Decreased | Significantly Increased |
| GABAA α5 KO | Vehicle | Decreased | No significant change |
| GABAA α5 KO | MRK-016 (3mg/kg) | Decreased | No significant change |
Data adapted from a study on MRK-016 in a model of stress-induced anhedonia.
Table 2: Electrophysiological Effects of MRK-016 on Hippocampal Synaptic Plasticity
| Animal Group | Treatment | AMPA:NMDA Ratio (Post-Stress) | AMPA:NMDA Ratio (Post-Treatment) |
| Wild-Type | Vehicle | Decreased | No significant change |
| Wild-Type | MRK-016 | Decreased | Significantly Increased |
| GABAA α5 KO | Vehicle | Decreased | No significant change |
| GABAA α5 KO | MRK-016 | Decreased | No significant change |
Data adapted from a study on MRK-016, showing its effect on a key indicator of synaptic strength in the hippocampus.
Experimental Protocols
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter for mice) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
An escape platform submerged 1-1.5 cm below the water surface.
-
Various distal visual cues are placed around the room to serve as spatial references for the animals.
-
A video tracking system to record and analyze the animal's swim path, latency to find the platform, and time spent in different quadrants.
Procedure:
-
Habituation: On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training:
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the mouse into the water at one of four randomized start locations (North, South, East, West).
-
Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it for the inter-trial interval (typically 15-30 minutes).
-
-
Probe Trial:
-
24 hours after the final training session, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) as a measure of spatial memory.
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the training trials each day, according to the specific experimental design.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.
Slice Preparation:
-
Anesthetize a mouse and rapidly dissect the brain.
-
Place the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply this compound or vehicle to the perfusion bath and continue baseline recording to observe any drug effects on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Compare the degree of LTP potentiation between treatment groups (vehicle vs. This compound) and genotypes (wild-type vs. GABAA α5 knockout).
Visualizations
References
A Comparative Analysis of the Electrophysiological Effects of TB-21007 and Other GABAA Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of TB-21007, a selective inverse agonist for the α5 subunit-containing GABAA receptor, with other notable GABAA modulators. The data presented herein is compiled from various electrophysiological studies and aims to offer a clear, objective comparison to aid in research and drug development.
Introduction to GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its physiological and pharmacological properties.
GABAA receptors are the target of numerous therapeutic agents that can modulate their function in different ways. These modulators include:
-
Positive Allosteric Modulators (PAMs): Such as benzodiazepines (e.g., Diazepam), which enhance the effect of GABA, typically by increasing the frequency of channel opening.
-
Agonists/Partial Agonists: Such as Zolpidem, which bind to the GABAA receptor and mimic the effect of GABA, often with selectivity for certain α subunits.
-
Inverse Agonists: Such as this compound, which bind to the receptor and reduce its constitutive activity or the effect of GABA, producing effects opposite to that of agonists.
This guide will focus on the electrophysiological distinctions between these classes of modulators, with a particular emphasis on the α5-selective inverse agonist this compound.
Comparative Electrophysiological Data
The following tables summarize the key electrophysiological parameters of this compound and other GABAA modulators from published studies. Direct comparison of all parameters across all compounds is challenging due to variations in experimental systems (e.g., Xenopus oocytes vs. mammalian cell lines), receptor subunit combinations, and specific recording conditions.
Table 1: Binding Affinity (Ki in nM) of GABAA Receptor Modulators for Different α Subunits
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| This compound | 20 | 16 | 20 | 1.6 | [1] |
| L-655,708 | >100 | >100 | >100 | 0.45 | [2] |
| Diazepam | Binds non-selectively to α1, α2, α3, and α5 containing receptors | - | - | - | [3] |
| Zolpidem | High affinity | Moderate affinity | Moderate affinity | Very low affinity | [4] |
Table 2: Electrophysiological Effects of GABAA Receptor Modulators on GABA-Evoked Currents and Inhibitory Postsynaptic Currents (IPSCs)
| Compound | Modulator Type | Effect on GABA-Evoked Current | Effect on IPSC/mIPSC Amplitude | Effect on IPSC/mIPSC Decay/Duration | Key Findings | Reference(s) |
| This compound | α5-Selective Inverse Agonist | Inhibition | Inhibition | Acceleration of decay rate | Selectively inhibits currents mediated by α5-containing GABAA receptors. | [5] |
| L-655,708 | α5-Selective Inverse Agonist | Inhibition | Inhibition | Acceleration of decay rate | Potent and selective inverse agonist at the α5 subunit. | [2][5] |
| α5IA | α5-Selective Inverse Agonist | Inhibition | Inhibition | Acceleration of decay rate | Functionally selective inverse agonist for α5-containing subtypes. | [5][6] |
| Diazepam | Positive Allosteric Modulator | Potentiation (EC50 ~26-39 nM) | Potentiation | Prolongation | Potentiates GABA-evoked currents by increasing channel opening frequency. | [3][7][8] |
| Zolpidem | α1-Preferring Agonist | Potentiation (EC50 ~230 nM for α1β2γ2) | Potentiation (at room temp) | Prolongation | Enhances both amplitude and duration of mIPSCs at room temperature. | [9][10][11] |
Experimental Protocols
The data presented in this guide were primarily obtained through patch-clamp electrophysiology, a technique that allows for the recording of ionic currents through single or multiple ion channels in a cell membrane.
Whole-Cell Patch-Clamp Recording from HEK-293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and transiently or stably transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2, α5β3γ2).
-
Electrophysiological Recording:
-
External Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Recording: Cells are voltage-clamped at a holding potential of -60 mV. GABA and the modulator compounds are applied via a rapid solution exchange system.
-
Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier and digitized. The effects of modulators on the amplitude, activation, deactivation, and desensitization of GABA-evoked currents are analyzed.[12][13][14][15][16]
-
Two-Electrode Voltage-Clamp Recording from Xenopus Oocytes
-
Oocyte Preparation and cRNA Injection: Stage V-VI oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the desired GABAA receptor subunits. Oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.5 with NaOH.
-
Electrodes: Glass microelectrodes with a resistance of 0.5-5 MΩ are filled with 3 M KCl.
-
Recording: Oocytes are voltage-clamped at a holding potential of -70 mV. GABA and modulators are applied via a perfusion system.
-
Data Analysis: The amplitude and kinetics of GABA-evoked currents in the presence and absence of the modulator are recorded and analyzed to determine EC50/IC50 values and the nature of the modulation.[17]
-
Visualizing GABAA Receptor Modulation
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the GABAA receptor and the distinct mechanisms of action of the compared modulators.
Conclusion
This compound distinguishes itself from other GABAA modulators through its selective inverse agonist activity at α5 subunit-containing receptors. Electrophysiological data confirms its ability to inhibit currents mediated by these specific receptor subtypes, leading to an acceleration of IPSC decay. This contrasts sharply with positive allosteric modulators like diazepam, which non-selectively enhance GABAergic currents, and α1-preferring agonists like zolpidem, which potentiate GABA's effects with a specific subunit preference. The distinct electrophysiological profile of this compound underscores its potential as a tool for probing the role of α5-containing GABAA receptors in neuronal function and as a lead compound for the development of novel therapeutics for cognitive disorders. Further research with standardized experimental conditions will be crucial for more direct quantitative comparisons and a deeper understanding of the subtle yet significant differences in the mechanisms of these GABAA modulators.
References
- 1. TB 21007 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. Potentiation of gamma-aminobutyric acid type A receptor-mediated synaptic currents by pentobarbital and diazepam in immature hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zolpidem modulation of phasic and tonic GABA currents in the rat dorsal motor nucleus of the vagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α5IA - Wikipedia [en.wikipedia.org]
- 7. The benzodiazepine diazepam potentiates responses of α1β2γ2 γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Antagonism of Etomidate Action by Diazepam: In Vitro GABAA Receptor and In Vivo Zebrafish Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Zolpidem on Miniature IPSCs and Occupancy of Postsynaptic GABAA Receptors in Central Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]
- 11. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Cell Expression Formats for the Characterization of GABAA Channels Using a Microfluidic Patch Clamp System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nanion.de [nanion.de]
- 17. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TB-21007's Action Using Competitive Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and specificity of TB-21007, a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. The performance of this compound is compared with other known α5-selective inverse agonists, supported by experimental data from competitive binding assays. Detailed methodologies and visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding of this compound's pharmacological profile.
Comparative Analysis of Binding Affinity
The specificity of a compound is a critical parameter in drug development, determining its on-target efficacy and potential off-target side effects. Competitive binding assays are instrumental in determining the binding affinity (Ki) of a test compound against a panel of receptors. The following table summarizes the reported Ki values for this compound and other α5-selective GABAA receptor inverse agonists against different α-subunits of the GABAA receptor. A lower Ki value indicates a higher binding affinity.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Selectivity (α1,α2,α3 / α5) |
| This compound | 20[1][2] | 16[1][2] | 20[1][2] | 1.6[1][2] | 12.5x, 10x, 12.5x |
| MRK-016 | 0.83[3] | 0.85[3] | 0.77[3] | 1.4[3] | ~0.6x (for all) |
| α5IA | Equivalent affinity for α1, α2, α3, and α5 | Equivalent affinity for α1, α2, α3, and α5 | Equivalent affinity for α1, α2, α3, and α5 | Equivalent affinity for α1, α2, α3, and α5 | Functionally selective for α5 due to higher inverse agonist efficacy[4] |
| L-655,708 | 50-100 fold lower affinity than α5 | 50-100 fold lower affinity than α5 | 50-100 fold lower affinity than α5 | 0.45[5][6] | 50-100x[5][6] |
Data Interpretation: The data indicates that this compound exhibits a notable selectivity for the α5 subunit of the GABAA receptor compared to the α1, α2, and α3 subunits. L-655,708 also demonstrates significant selectivity for the α5 subunit. In contrast, MRK-016 shows high affinity across all tested α subunits, suggesting lower selectivity. For α5IA, its selectivity is not based on binding affinity but on its functional activity as an inverse agonist, which is more pronounced at the α5 subtype.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. Below is a typical protocol for a competitive radioligand binding assay to determine the affinity of compounds for the benzodiazepine binding site on the GABAA receptor.
Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound) for specific GABAA receptor subtypes by measuring their ability to displace a radiolabeled ligand from the benzodiazepine binding site.
Materials:
-
Radioligand: [3H]-Flumazenil, a well-characterized radioligand for the benzodiazepine site.
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK-293) stably expressing specific recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Test Compounds: this compound and other comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same site (e.g., Diazepam) to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation Fluid.
-
Filtration Apparatus: 96-well harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 0.5 mL:
-
100 µg of membrane protein.
-
A fixed concentration of [3H]-Flumazenil (e.g., 1 nM).
-
Varying concentrations of the test compound (e.g., this compound) or the non-specific binding control (e.g., 10 µM Diazepam).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess Diazepam) from the total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Process and Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
The above diagram illustrates the key steps involved in a competitive binding assay, from the preparation of reagents to the final data analysis.
This diagram depicts the signaling cascade initiated by the binding of the neurotransmitter GABA to its receptor, leading to neuronal inhibition. It also illustrates how an inverse agonist like this compound modulates this pathway to produce the opposite effect, thereby enhancing neuronal excitability.
References
A Head-to-Head Comparison of TB-21007 and Other Nootropic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel nootropic compound TB-21007 against other cognitive enhancers. The analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Executive Summary
This compound is a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor, a mechanism of action shared by other promising nootropic candidates such as MRK-016, α5IA, and L-655,708. These compounds are hypothesized to enhance cognitive processes by modulating inhibitory neurotransmission in brain regions critical for learning and memory, such as the hippocampus. This guide presents a comparative analysis of these GABAA α5 inverse agonists and contrasts their pharmacological profiles and efficacy with established nootropics from different classes, including racetams (Piracetam, Noopept) and an acetylcholinesterase inhibitor (Donepezil).
Comparative Analysis of GABAA α5 Inverse Agonists
The primary mechanism of action for this compound and its direct comparators is the selective inverse agonism at the benzodiazepine binding site of GABAA receptors containing the α5 subunit. This action reduces the inhibitory effect of GABA, thereby facilitating neuronal excitability and enhancing cognitive functions.[1]
Binding Affinity and Selectivity
The binding affinity (Ki) of a compound to its target receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the reported Ki values for this compound and other α5-selective inverse agonists at different GABAA receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Selectivity for α5 (fold vs α1, α2, α3) |
| This compound | 20[2] | 16[2] | 20[2] | 1.6[2] | ~12.5x vs α1/α3, 10x vs α2 |
| MRK-016 | 0.83[3][4] | 0.85[3][4] | 0.77[3][4] | 1.4[3][4] | Lower affinity for α5 vs α1/α2/α3 |
| α5IA | Subnanomolar (equivalent to α5)[5] | Subnanomolar (equivalent to α5)[5] | Subnanomolar (equivalent to α5)[5] | Subnanomolar[5] | Efficacy selective, not binding selective[5] |
| L-655,708 | >50-100x lower than α5[6] | >50-100x lower than α5[6] | >50-100x lower than α5[6] | 0.45[7] | High binding selectivity[6] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Preclinical Efficacy in Cognitive Models
The Morris water maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents. The delayed matching-to-place (DMP) version of the MWM is particularly sensitive to the cognitive-enhancing effects of nootropic compounds.
| Compound | Animal Model | Cognitive Task | Key Findings |
| This compound | Rat | Delayed Matching-to-Place Morris Water Maze | Enhances cognitive performance.[2] |
| MRK-016 | Mouse | Contextual Fear Conditioning | Restored behavioral expression of fear in LPS-treated animals, suggesting prevention of cognitive deficits.[8] |
| α5IA | Rat | Delayed Matching-to-Position Morris Water Maze | Significantly enhanced performance at a minimum effective oral dose of 0.3 mg/kg.[5] |
| L-655,708 | Rat | Morris Water Maze | Enhanced performance during both acquisition and probe trials.[9] |
Note: The lack of direct comparative studies necessitates the presentation of data from separate experiments. This is a limitation in providing a definitive rank-ordering of efficacy.
Comparison with Other Nootropic Classes
To provide a broader context, this section compares the GABAA α5 inverse agonists with nootropics that have different mechanisms of action.
Racetams: Piracetam and Noopept
Piracetam, the first synthetic nootropic, and its derivative Noopept are thought to enhance cognition through various mechanisms, including modulation of acetylcholine and glutamate neurotransmission.[10]
| Compound | Mechanism of Action | Clinical Efficacy Measures | Key Findings |
| Piracetam | Modulates cholinergic and glutamatergic systems; enhances membrane fluidity. | Not specified in provided abstracts. | Improves efficiency of higher telencephalic functions involved in cognitive processes. |
| Noopept | Increases acetylcholine signaling; increases expression of BDNF and NGF; protects from glutamate toxicity.[11] | Mini-Mental State Examination (MMSE) | In patients with mild cognitive disorders, 56-day treatment with Noopept (10mg twice daily) improved MMSE scores from 26 to 29.[11] In stroke patients with mild cognitive impairment, 20 mg daily for 2 months significantly improved cognitive functions as assessed by MMSE and other neuropsychological tests.[12] |
Acetylcholinesterase Inhibitors: Donepezil
Donepezil is a widely prescribed drug for Alzheimer's disease that works by inhibiting the breakdown of acetylcholine, thereby increasing its availability in the brain.
| Compound | Mechanism of Action | Clinical Efficacy Measures | Key Findings |
| Donepezil | Selective and reversible inhibitor of acetylcholinesterase. | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), CIBIC plus, MMSE | In a 15-week study, Donepezil (5 mg/d and 10 mg/d) produced statistically significant improvements in ADAS-Cog scores (mean drug-placebo differences of 2.5 and 3.1 units, respectively).[13] A meta-analysis showed that 10 mg/day significantly improved MMSE scores.[14] However, the clinical meaningfulness of a 4-point change on the ADAS-Cog is debated, as some patients who decline on this scale show improvement on other clinical measures.[15][16] |
Experimental Protocols
Delayed Matching-to-Place (DMP) Morris Water Maze
This task assesses spatial working memory in rodents.
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.
Procedure:
-
Habituation: Animals are allowed to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Daily Trials: The platform is placed in a new location each day.
-
Trial 1 (Sample Trial): The animal is released from a random start position and allowed to search for the hidden platform for a maximum of 60-90 seconds. If it fails to find the platform, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds.
-
Inter-trial Interval (ITI): A delay is introduced between the first and subsequent trials (e.g., 30 seconds to several minutes).
-
Trial 2 (Choice Trial): The animal is released from a different random start position and the latency to find the platform in the same location is recorded. A shorter latency on Trial 2 compared to Trial 1 indicates successful memory of the platform's location.
-
Data Analysis: The primary measure is the escape latency. Other measures such as path length, swim speed, and time spent in the target quadrant during a probe trial (platform removed) can also be analyzed.[17][18][19]
Signaling Pathways and Experimental Workflows
GABAA Receptor Inverse Agonist Signaling Pathway
Caption: Signaling pathway of GABA-A α5 inverse agonists.
Experimental Workflow for Preclinical Nootropic Evaluation
Caption: Workflow for preclinical evaluation of nootropics.
Conclusion
This compound and other GABAA α5 selective inverse agonists represent a promising class of nootropic compounds with a distinct mechanism of action. Preclinical data suggests their potential for cognitive enhancement. However, the lack of direct head-to-head comparative studies makes it challenging to definitively rank their efficacy. Further research with standardized protocols is necessary to fully elucidate their therapeutic potential relative to each other and to other classes of nootropics. The data and methodologies presented in this guide provide a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. rndsystems.com [rndsystems.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-655,708 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The α5-GABAAR inverse agonist MRK-016 upregulates hippocampal BDNF expression and prevents cognitive deficits in LPS-treated mice, despite elevations in hippocampal Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. [Noopept in the treatment of mild cognitive impairment in patients with stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 15. The clinical meaningfulness of ADAS-Cog changes in Alzheimer's disease patients treated with donepezil in an open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spatial memory: behavioral determinants of persistence in the watermaze delayed matching-to-place task - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze - Scholarpedia [scholarpedia.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tuberculosis Laboratory Waste: A Procedural Guide
The proper disposal of laboratory waste is a critical component of ensuring the safety of researchers, the community, and the environment. This is particularly true in the context of tuberculosis (TB) research, where materials may be contaminated with infectious agents. While information regarding a specific substance designated "TB-21007" is not publicly available, this guide provides a comprehensive overview of the established procedures for the safe disposal of waste generated in a tuberculosis laboratory setting. These procedures are designed to minimize the risk of exposure and ensure compliance with safety regulations.
Waste Segregation and Handling
A fundamental principle of laboratory safety is the proper segregation of different waste streams. This ensures that waste is handled and treated in the most appropriate and effective manner. In a TB laboratory, waste should be categorized at the point of generation.
Table 1: Categories of Tuberculosis Laboratory Waste and Handling Procedures
| Waste Category | Description | Handling and Collection Container |
| Uncontaminated (Non-Infectious) Waste | Items that have not come into contact with biological agents, such as general office waste. | Can be disposed of as general household waste. |
| Contaminated (Infectious) Sharps | Needles, scalpels, broken glass, and other items that can puncture the skin. | Placed immediately into a puncture-proof, leak-proof sharps container marked with a biohazard symbol.[1] |
| Contaminated (Infectious) Non-Sharps | Plasticware, gloves, gowns, paper towels, and other solid waste contaminated with infectious materials. | Collected in a leak-proof container lined with an autoclaveable biohazard bag. The container should have a lid and be labeled with the biohazard symbol.[1] |
| Contaminated (Infectious) Liquids | Cultures, patient specimens, and other liquid waste containing infectious agents. | Can be decontaminated with a suitable disinfectant before being disposed of down the drain, or collected for autoclaving.[1] |
Decontamination and Disposal Methods
Once segregated, contaminated waste must be decontaminated before final disposal. The primary methods for decontamination in a TB laboratory setting are chemical disinfection, autoclaving, and incineration.
Table 2: Chemical Disinfectants for Tuberculosis Laboratory Waste
| Disinfectant | Concentration | Application | Contact Time |
| Sodium Hypochlorite (Bleach) | 1 g/L or 5 g/L available chlorine | General purpose disinfection of surfaces and liquid waste. | 30 minutes |
| Phenol | 5% | Decontamination of equipment and single-use items. | As per manufacturer's instructions. |
| Alcohol (Ethanol/Isopropanol) | 70% | Surface decontamination of biosafety cabinets, lab benches, and instruments. | Not for liquid waste decontamination. |
Note: Always prepare fresh disinfectant solutions and adhere to the manufacturer's safety guidelines. Bleach should not be autoclaved.[1]
Autoclaving: This method uses high-pressure steam to sterilize waste. It is a highly effective method for decontaminating most types of infectious waste, including sharps containers and bagged non-sharps.
Incineration: This is a high-temperature thermal process that can be used for the final disposal of both decontaminated and, in some cases, untreated infectious waste. It is a suitable option when available and operated under proper conditions.[2]
Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of contaminated waste from a tuberculosis laboratory.
Experimental Protocols
While specific experimental protocols for a substance labeled "this compound" are not available, the following provides a general protocol for the chemical decontamination of liquid infectious waste in a TB laboratory setting.
Protocol: Chemical Decontamination of Liquid Tuberculosis Waste
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Prepare a fresh 10% solution of household bleach (which typically contains 5.25% sodium hypochlorite, resulting in a final concentration of 0.525% or ~5250 ppm available chlorine). Alternatively, prepare a 1 g/L or 5 g/L sodium hypochlorite solution.[3]
-
-
Decontamination:
-
Carefully add the bleach solution to the liquid waste in a 1:10 ratio (1 part bleach to 9 parts liquid waste).
-
Ensure the waste container is securely closed to prevent spills or aerosol generation.
-
Allow a minimum contact time of 30 minutes to ensure complete inactivation of Mycobacterium tuberculosis.
-
-
Disposal:
-
After the required contact time, the decontaminated liquid waste can be carefully poured down a laboratory sink with copious amounts of running water.[1]
-
Avoid splashing.
-
Thoroughly rinse the sink with water after disposal.
-
Disclaimer: The information provided is based on general guidelines for handling waste in a tuberculosis laboratory. It is imperative to consult and adhere to all local, state, and federal regulations regarding biomedical waste management.[4] Always refer to your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical reagents used.
References
- 1. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 2. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 3. STLS: Biomedical waste management in a TB Diagnostic Centre | Knowledge Base [ntep.in]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling TB-21007
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This document provides immediate and essential safety and logistical information for the handling of TB-21007, a selective inverse agonist of the α5-subtype of the GABAA receptor. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize any potential risks.[1] The following personal protective equipment is mandatory when handling this compound:
-
Protective Clothing: A lab coat or gown should be worn to protect street clothing from contamination.[2][3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are required to prevent skin contact.[2][3][5]
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect against accidental splashes.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required. However, if there is a risk of aerosolization, a properly fitted N95 respirator or equivalent should be used.[2][5]
General Hygiene Practices:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[4]
Operational Plan: Handling and Storage
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C15H17NO2S3 |
| Molecular Weight | 339.5 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 25 mM) |
| Storage | Store at +4°C |
Preparation of Stock Solutions:
Due to the potential for batch-to-batch variation in hydration, it is recommended to refer to the batch-specific molecular weight provided on the Certificate of Analysis when preparing stock solutions. The following table provides a guide for preparing solutions based on a molecular weight of 339.5 g/mol .
| Target Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 2.946 mL | 14.73 mL | 29.46 mL |
| 5 mM | 0.589 mL | 2.946 mL | 5.891 mL |
| 10 mM | 0.295 mL | 1.473 mL | 2.946 mL |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
For Unused Compound:
-
If permissible, unused this compound should be disposed of as chemical waste.
For Contaminated Materials:
-
Absorb solutions of this compound with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material and any other contaminated disposables (e.g., gloves, pipette tips) into a sealed, appropriately labeled container for chemical waste.
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent such as ethanol.[1]
Experimental Protocols
Objective: To assess the effect of this compound on spatial learning and memory in rats.
Materials:
-
Morris water maze (circular pool, escape platform, video tracking system)
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Experimental animals (rats)
Procedure:
-
Animal Habituation:
-
Acclimate rats to the experimental room and handling for several days prior to the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration with saline. The final concentration of DMSO should be minimized.
-
Administer this compound or the vehicle control to the rats via the desired route (e.g., intraperitoneal injection) at a specified time before the behavioral testing begins. The exact dosage and timing will need to be optimized based on preliminary studies or literature on similar compounds.
-
-
Spatial Acquisition Training:
-
Fill the Morris water maze with water and make it opaque with non-toxic paint.
-
Place a submerged platform in a fixed location in one of the quadrants.
-
For each trial, place the rat in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the rat to swim freely and find the submerged platform.
-
If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial.
-
Compare the performance of the this compound-treated group with the vehicle control group.
-
Mandatory Visualizations
Caption: A flowchart outlining the key steps for safely handling this compound.
Caption: The signaling pathway of the GABAA receptor and the inhibitory action of this compound.
References
- 1. Tuberculosis: an ancient and evergreen disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoting adherence to tuberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuberculosis Overview - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological and pharmacological properties of inhibitory postsynaptic currents mediated by α5β1γ2, α5β2γ2 and α5β3γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
